molecular formula C9H15N3O6 B1346986 Tris(2-hydroxyethyl) isocyanurate CAS No. 839-90-7

Tris(2-hydroxyethyl) isocyanurate

Cat. No.: B1346986
CAS No.: 839-90-7
M. Wt: 261.23 g/mol
InChI Key: BPXVHIRIPLPOPT-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC) is a triazine derivative with three nitrogen atoms in its structure. It can be used as a stabilizer and can be a useful material in applications that require flame-retardancy and water durability.>1,3,5-tris(2-hydroxyethyl)triazine-2,4,6-trione is a white powder. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C9H15N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h13-15H,1-6H2
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InChI Key

BPXVHIRIPLPOPT-UHFFFAOYSA-N
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Canonical SMILES

C(CO)N1C(=O)N(C(=O)N(C1=O)CCO)CCO
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Molecular Formula

C9H15N3O6
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
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Related CAS

26337-61-1
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID4026266
Record name Tris(2-hydroxyethyl) isocyanurate
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Molecular Weight

261.23 g/mol
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Physical Description

1,3,5-tris(2-hydroxyethyl)triazine-2,4,6-trione is a white powder. (NTP, 1992), Dry Powder, White solid; [HSDB] White powder; [MSDSonline]
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER; SOMEWHAT SOL IN ALCOHOL, ACETONE; INSOL IN CHLOROFORM, BENZENE
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
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Record name 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE
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Vapor Pressure

0.000045 [mmHg]
Record name 1,3,5-Tris(2-hydroxyethyl) isocyanurate
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Color/Form

WHITE SOLID

CAS No.

839-90-7
Record name 1,3,5-TRIS(2-HYDROXYETHYL)TRIAZINE-2,4,6-TRIONE
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Record name Tris(hydroxyethyl) isocyanurate
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-hydroxyethyl)-
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Melting Point

135 °C
Record name 1,3,5-TRIS(2-HYDROXYETHYL) ISOCYANURATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(2-hydroxyethyl) isocyanurate from Ethylene Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Tris(2-hydroxyethyl) isocyanurate (THEIC), a versatile triol with significant applications in various industries, including as a cross-linking agent for polyester-based magnet wire enamels and a precursor for polyurethane resins.[1][2] The synthesis route detailed herein focuses on the reaction of cyanuric acid with ethylene carbonate, a method noted for its efficiency and the potential for producing THEIC that can be used directly without extensive purification in certain applications.[1]

Chemical Reaction Pathway

The synthesis of this compound from cyanuric acid and ethylene carbonate proceeds via a nucleophilic addition reaction. The nitrogen atoms of the isocyanurate ring act as nucleophiles, attacking the electrophilic carbonyl carbon of ethylene carbonate. This ring-opens the ethylene carbonate and forms a 2-hydroxyethyl group attached to the nitrogen atom. This process occurs sequentially for all three nitrogen atoms of the cyanuric acid to yield the final product, THEIC. The reaction is typically facilitated by a catalyst, often an amine-based compound.

reaction_pathway cluster_reactants Reactants cluster_product Product CA Cyanuric Acid (C3H3N3O3) reaction_node + CA->reaction_node 3 equiv. EC Ethylene Carbonate (C3H4O3) EC->reaction_node ≥ 3 equiv. THEIC This compound (C9H15N3O6) catalyst Amine Catalyst catalyst->reaction_node reaction_node->THEIC Heat (160-170 °C)

Figure 1: Reaction scheme for the synthesis of THEIC.

Experimental Protocol

The following experimental protocol is based on the method described in US Patent 6,046,326 A for the preparation of this compound.[1]

2.1. Materials:

  • Cyanuric acid

  • Ethylene carbonate

  • Amine catalyst (e.g., N-substituted anilines, aliphatic amines, benzylamines, heterocyclic amines)[1]

2.2. Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and a heating mantle.

  • Condenser (optional, depending on the volatility of the catalyst).

2.3. Procedure:

  • Charge the reaction vessel with cyanuric acid and ethylene carbonate. A molar ratio of ethylene carbonate to cyanuric acid of at least 3:1 is recommended.[1]

  • Add a catalytic amount of the chosen amine catalyst to the mixture.

  • Heat the reaction mixture to a temperature between 160 °C and 170 °C with continuous stirring.[1]

  • Maintain the reaction at this temperature until the reaction is complete. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the starting materials.

  • Upon completion, the resulting this compound can often be used without further purification for applications such as a cross-linking agent in polyester-based magnet wire enamels.[1]

  • If higher purity is required, the product can be purified by recrystallization from a suitable solvent.[3]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of this compound from ethylene carbonate and cyanuric acid as described in the cited literature.

ParameterValueReference
Molar Ratio (Ethylene Carbonate : Cyanuric Acid) ≥ 3 : 1[1]
Reaction Temperature 160 - 170 °C[1]
Catalyst Type Amine functional group[1]
Product Purity Sufficient for use as a cross-linking agent without purification[1]

Catalyst Systems

The choice of catalyst is crucial for the efficient synthesis of THEIC. The patent literature discloses the use of catalysts having at least one amine functional group.[1] This includes a broad range of amines, such as:

  • N-substituted anilines: N-alkyl anilines, N-phenyl anilines, N,N-alkylphenyl anilines.[1]

  • Aliphatic amines. [1]

  • Benzylamines: Benzylamine, dibenzylamine, tribenzylamine.[1]

  • Heterocyclic amines: Including five-membered rings, six-membered rings, or fused ring systems containing nitrogen.[1]

The catalyst facilitates the reaction, likely by activating the cyanuric acid or the ethylene carbonate, thereby increasing the reaction rate.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from reactant preparation to final product analysis.

workflow cluster_synthesis Synthesis Stage cluster_monitoring Monitoring Stage cluster_workup Work-up & Purification cluster_analysis Analysis Stage Reactants Charge Reactants (Cyanuric Acid, Ethylene Carbonate) Catalyst Add Amine Catalyst Reactants->Catalyst Reaction Heat and Stir (160-170 °C) Catalyst->Reaction Monitor Monitor Reaction Progress (e.g., TLC, HPLC) Reaction->Monitor Cool Cool Reaction Mixture Monitor->Cool Reaction Complete Purify Purification (Optional) (e.g., Recrystallization) Cool->Purify Characterize Characterize Product (e.g., NMR, IR, MS, Melting Point) Cool->Characterize Direct Use Purify->Characterize

Figure 2: General experimental workflow for THEIC synthesis.

Conclusion

The synthesis of this compound from ethylene carbonate and cyanuric acid in the presence of an amine catalyst presents a straightforward and efficient method for producing this valuable chemical. The process is characterized by high-temperature conditions and a stoichiometric excess of ethylene carbonate. The resulting product is often of sufficient purity for direct use in industrial applications, which can significantly streamline manufacturing processes. Further research and development could focus on optimizing catalyst systems to enhance reaction rates and yields, as well as exploring alternative, milder reaction conditions.

References

An In-depth Technical Guide to 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC), a versatile chemical compound with significant applications in various industrial and research fields. This document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical identity, physicochemical properties, synthesis protocols, and key applications.

Chemical Structure and IUPAC Name

1,3,5-Tris(2-hydroxyethyl)isocyanurate is a symmetrical triol characterized by a central isocyanurate ring, a six-membered heterocycle containing three nitrogen and three carbon atoms.[1] Three hydroxyethyl groups are attached to the nitrogen atoms of this ring.[1]

IUPAC Name: 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione[2]

Synonyms: THEIC, Tris(2-hydroxyethyl) isocyanurate, Tris(hydroxyethyl) cyanurate[2]

Chemical Formula: C₉H₁₅N₃O₆[2]

CAS Number: 839-90-7[3]

The molecular structure of THEIC imparts it with unique properties, including high thermal stability and reactivity of its primary hydroxyl groups, making it a valuable monomer and crosslinking agent.[4]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of THEIC is presented in the table below, providing essential data for handling, formulation, and application development.

PropertyValueReference
Molecular Weight 261.23 g/mol [2][5]
Appearance White crystalline powder or granular solid[4][5][6]
Melting Point 133.5 - 140 °C[3][5]
Density Approximately 1.470 - 1.498 g/cm³[5][6]
Solubility Soluble in water, THF, and hot lower alcohols. Insoluble in other common organic solvents.[4][6]
Flash Point 241 °C[5]
Decomposition Temperature 265 - 330 °C[3]
pH (20% aqueous solution) 6.5 - 7.5[3]

Experimental Protocols: Synthesis of THEIC

Several methods for the synthesis of THEIC have been reported. The most common approaches involve the reaction of isocyanuric acid with either ethylene oxide or ethylene carbonate. A generalized experimental protocol based on the reaction with ethylene carbonate is provided below. This method is often preferred due to the avoidance of the hazardous and difficult-to-handle ethylene oxide.[2]

Reaction: Isocyanuric Acid + 3 Ethylene Carbonate → 1,3,5-Tris(2-hydroxyethyl)isocyanurate + 3 CO₂

Materials and Reagents:

  • Isocyanuric acid

  • Ethylene carbonate

  • Amine catalyst (e.g., a heterocyclic amine)[2]

  • Inert solvent (optional)

  • Methanol (for purification)

  • Activated carbon (for decolorization)

Experimental Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge isocyanuric acid and ethylene carbonate. The molar ratio of ethylene carbonate to isocyanuric acid should be at least 3:1.[2]

  • Catalyst Addition: Add the amine catalyst to the reaction mixture.

  • Heating: Heat the mixture to a temperature between 160°C and 170°C with constant stirring.[2] The reaction is typically carried out for several hours.

  • Monitoring: The progress of the reaction can be monitored by techniques such as HPLC or by observing the cessation of CO₂ evolution.

  • Purification:

    • Cool the reaction mixture to approximately 30°C.[1]

    • If a solvent was used, it can be removed under reduced pressure.

    • Add methanol to the crude product and heat to reflux.

    • Add activated carbon and continue refluxing for a short period to decolorize the solution.[1]

    • Filter the hot solution to remove the activated carbon.

    • Cool the filtrate to induce crystallization of THEIC. Cooling to 15°C or lower can improve the yield.[1]

    • Collect the crystals by filtration and wash with cold methanol.

    • Dry the purified THEIC product in a vacuum oven.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in a typical laboratory synthesis and purification process for THEIC.

THEIC_Synthesis_Workflow Figure 1: General Workflow for THEIC Synthesis cluster_reaction Reaction Stage cluster_purification Purification Stage reactants Isocyanuric Acid + Ethylene Carbonate + Catalyst reaction_vessel Heating (160-170°C) with Stirring reactants->reaction_vessel cooling Cooling to ~30°C reaction_vessel->cooling Reaction Completion decolorization Dissolution in Methanol + Activated Carbon cooling->decolorization filtration1 Hot Filtration decolorization->filtration1 crystallization Cooling to Induce Crystallization filtration1->crystallization filtration2 Filtration and Washing crystallization->filtration2 drying Vacuum Drying filtration2->drying final_product Pure THEIC Crystals drying->final_product Yields

References

An In-depth Technical Guide to Tris(2-hydroxyethyl) isocyanurate: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a trifunctional molecule characterized by a central isocyanurate ring with three pendant hydroxyethyl groups. This unique structure imparts a combination of thermal stability, reactivity, and solubility that makes it a valuable compound in a range of industrial applications. Primarily utilized in the polymer and coatings industries, its potential applications extend to other fields, warranting a comprehensive understanding of its physicochemical properties. This technical guide provides an in-depth overview of the core properties of THEIC, detailed experimental protocols for their determination, and a summary of its current applications and future research directions.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature.[1][2] Its key identifying information and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione
Synonyms THEIC, Tris(2-hydroxyethyl)-s-triazine-2,4,6-trione, N,N',N''-Tris(β-hydroxyethyl)isocyanurate
CAS Number 839-90-7
Molecular Formula C₉H₁₅N₃O₆
Molecular Weight 261.23 g/mol
Appearance White crystalline powder
Table 2: Physical Properties of this compound
PropertyValue
Melting Point 134-138 °C
Boiling Point Decomposes before boiling
Density 1.470 g/cm³ at 20°C[1]
Solubility Soluble in water, tetrahydrofuran (THF), and hot lower alcohols. Insoluble in other common organic solvents.[1][2]

Chemical Reactivity and Stability

The chemical behavior of THEIC is largely dictated by the presence of three primary hydroxyl groups and the stable isocyanurate ring.

  • Reactivity of Hydroxyl Groups: The unhindered primary hydroxyl groups undergo typical reactions of alcohols, such as esterification, etherification, and reactions with isocyanates to form urethanes.[1] This reactivity is fundamental to its use as a crosslinking agent in polymer synthesis.

  • Thermal Stability: The isocyanurate ring imparts excellent thermal stability to the molecule.[3]

  • Decomposition: Upon heating, THEIC decomposes. Thermal decomposition can lead to the formation of 2-oxazolidinone through the cyclization of the hydroxyethyl side chains.[4] In the presence of potassium hydroxide in dimethylformamide (DMF) at 130°C, THEIC decomposes quantitatively to 2-oxazolidinone.[4][5]

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties of this compound.

Determination of Melting Point

The melting point of THEIC can be determined using the capillary method with a melting point apparatus.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

  • Thermometer

Procedure:

  • Grind a small sample of dry this compound into a fine powder using a mortar and pestle.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of THEIC (around 135°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

  • The melting point is reported as this range.

Determination of Aqueous Solubility

The solubility of THEIC in water can be determined using the flask method according to OECD Guideline 105.[6]

Apparatus:

  • Erlenmeyer flasks with stoppers

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Centrifuge and centrifuge tubes (or filtration apparatus)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a series of flasks containing a known volume of deionized water.

  • Tightly stopper the flasks and place them in a constant temperature bath set to the desired temperature (e.g., 25°C).

  • Stir the solutions for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test should be conducted to determine the time to reach equilibrium.

  • After equilibration, stop the stirring and allow the undissolved solid to settle.

  • Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the separation method does not alter the concentration or temperature of the solution.

  • Analyze the concentration of THEIC in the clear supernatant/filtrate using a suitable and validated analytical method.

  • The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100g ).

Determination of Density

The density of the solid powdered THEIC can be determined using gas pycnometry.

Apparatus:

  • Gas pycnometer

  • Analytical balance

  • Sample cell of known volume

Procedure:

  • Calibrate the gas pycnometer according to the manufacturer's instructions using a standard of known volume.

  • Weigh a sample of dry this compound powder.

  • Place the weighed sample into the sample cell.

  • Place the sample cell into the gas pycnometer.

  • Pressurize the reference chamber with an inert gas (typically helium).

  • Open the valve to expand the gas into the sample chamber.

  • The instrument measures the pressure difference and calculates the volume of the solid sample based on the gas displacement.

  • The density is calculated by dividing the mass of the sample by its measured volume.

Synthesis and Reaction Pathways

Synthesis of this compound

A common method for the synthesis of THEIC involves the reaction of isocyanuric acid with ethylene carbonate.

G Synthesis of this compound Isocyanuric_Acid Isocyanuric Acid Reaction_Mixture Reaction Mixture Isocyanuric_Acid->Reaction_Mixture Ethylene_Carbonate Ethylene Carbonate Ethylene_Carbonate->Reaction_Mixture Catalyst Amine Catalyst Catalyst->Reaction_Mixture Heating Heat (160-170°C) Heating->Reaction_Mixture THEIC This compound Reaction_Mixture->THEIC

Caption: Synthesis of THEIC from Isocyanuric Acid and Ethylene Carbonate.

Thermal Decomposition Pathway

The thermal decomposition of THEIC can proceed via an intramolecular cyclization to form 2-oxazolidinone.

G Thermal Decomposition of this compound THEIC This compound Heat Heat THEIC->Heat Intermediate Intramolecular Cyclization Heat->Intermediate Oxazolidinone 2-Oxazolidinone Intermediate->Oxazolidinone Byproducts Other Decomposition Products Intermediate->Byproducts

Caption: Decomposition pathway of THEIC upon heating.

Applications and Research Directions

This compound is primarily used in the following applications:

  • Crosslinking Agent: It serves as a crosslinking agent for polyesters used in heat-resistant wire enamels and coatings.

  • Monomer in Polymer Synthesis: THEIC is a monomer for the synthesis of polyesters, polyurethanes, and alkyd resins, enhancing their thermal stability and mechanical properties.[4]

  • Stabilizer and Flame Retardant: It is used as a stabilizer and flame retardant in various polymers.

Workflow for Industrial Application as a Crosslinking Agent

G Industrial Workflow of THEIC as a Crosslinking Agent THEIC_Synthesis THEIC Synthesis Mixing Mixing THEIC_Synthesis->Mixing Polymer_Resin Polymer Resin (e.g., Polyester) Polymer_Resin->Mixing Coating_Application Coating Application (e.g., Wire Enameling) Mixing->Coating_Application Curing Curing (Heat) Coating_Application->Curing Crosslinked_Polymer Crosslinked Polymer with Enhanced Properties Curing->Crosslinked_Polymer

Caption: Workflow for using THEIC in industrial coatings.

Relevance to Drug Development

Currently, there is a lack of published research on specific biological signaling pathways directly modulated by this compound. The available toxicological data suggests low acute toxicity.[7] However, for drug development professionals, the chemical structure of THEIC presents potential for further investigation.

The three primary hydroxyl groups are nucleophilic and could potentially interact with biological molecules. While no specific signaling pathways have been identified, the reactivity of these groups could be explored for conjugation with active pharmaceutical ingredients (APIs) to modify their properties, such as solubility or stability. This is a hypothetical application and would require significant research to validate.

Potential for Bioconjugation: A Logical Relationship

G Hypothetical Bioconjugation of THEIC THEIC Tris(2-hydroxyethyl) isocyanurate Hydroxyl_Groups Nucleophilic Hydroxyl Groups THEIC->Hydroxyl_Groups Reaction Conjugation Reaction Hydroxyl_Groups->Reaction API Active Pharmaceutical Ingredient (API) with Electrophilic Site API->Reaction THEIC_API_Conjugate THEIC-API Conjugate Reaction->THEIC_API_Conjugate Modified_Properties Potentially Altered Properties (e.g., Solubility, Stability, Targeting) THEIC_API_Conjugate->Modified_Properties

Caption: Potential reactivity of THEIC for bioconjugation.

Conclusion

This compound is a well-characterized industrial chemical with a defined set of physical and chemical properties that make it suitable for its primary applications in the polymer and coatings industries. While its direct role in biological signaling pathways is not established, its chemical structure suggests avenues for future research, particularly in the context of bioconjugation and materials science for biomedical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.

References

An In-depth Technical Guide to CAS Number 839-90-7: Tris(2-hydroxyethyl) isocyanurate (THEIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-hydroxyethyl) isocyanurate (THEIC), identified by CAS number 839-90-7, is a triazine derivative characterized by a stable heterocyclic core and three reactive hydroxyl groups. Primarily utilized in the polymer and coatings industries, its properties of high thermal stability, crosslinking capabilities, and flame retardancy have made it a valuable component in the synthesis of polyesters, polyurethanes, and other resins. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, analytical protocols, and known hazards associated with THEIC. While its industrial applications are well-documented, this guide also addresses the limited toxicological and biological activity data from the perspective of researchers and drug development professionals.

Chemical and Physical Properties

This compound is a white, crystalline powder at room temperature.[1] Its trifunctional nature, stemming from the three primary hydroxyl groups, allows it to readily undergo polymerization and act as an effective crosslinking agent.[2] The triazine ring structure imparts significant thermal and chemical stability to the molecule.[3]

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
CAS Number 839-90-7[4]
IUPAC Name 1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione[4][5]
Synonyms THEIC, Tris(hydroxyethyl) cyanurate, Isocyanuric acid tris(2-hydroxyethyl) ester[1][2]
Molecular Formula C₉H₁₅N₃O₆[4]
Molecular Weight 261.23 g/mol [6][7]
SMILES OCCN1C(=O)N(CCO)C(=O)N(CCO)C1=O[4][8]
InChI Key BPXVHIRIPLPOPT-UHFFFAOYSA-N[8]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance White crystalline powder or solid[1][2]
Melting Point 133 - 140 °C[8][9]
Boiling Point 527 °C (Predicted)[9]
Solubility Soluble in water, THF, and hot lower alcohols. Insoluble in other common organic solvents.[2]
Water Solubility 820 g/L at 20 °C[9]
Vapor Pressure 0.001 Pa at 50 °C[9]
Flash Point 241 °C (open cup)[8]
pKa 14.03 (Predicted)[10]

Synthesis Methodologies

THEIC is primarily synthesized through the reaction of a cyanuric acid source with an ethylene-containing reactant. Several methods have been described in patents and literature, differing in starting materials, solvents, and catalysts.

Experimental Protocol: Synthesis from Trisodium Cyanurate and Ethylene Chlorohydrin

This method involves the nucleophilic substitution of chloride from ethylene chlorohydrin by the cyanurate anion.

Materials:

  • Trisodium cyanurate

  • Dimethylformamide (DMF)

  • Sodium hydroxide (solid)

  • Ethylene chlorohydrin

Procedure: [11]

  • Prepare a slurry of trisodium cyanurate (0.2 mole) in 200 mL of dimethylformamide.

  • Add 1 gram of solid sodium hydroxide to the mixture.

  • Heat the mixture to a temperature range of 135-140 °C.

  • With stirring, add ethylene chlorohydrin (0.6 mole) dropwise over a period of three hours, maintaining the temperature.

  • After the addition is complete, continue the reaction at 135-140 °C for an additional four hours.

  • Cool the reaction mixture.

  • The product can be isolated and purified by conventional methods such as washing, recrystallization (e.g., from ethanol), and drying.

Experimental Protocol: Synthesis from Isocyanuric Acid and Ethylene Carbonate

This method provides a route that can yield THEIC pure enough for use as a cross-linking agent without further purification.[12]

Materials:

  • Isocyanuric acid

  • Ethylene carbonate

  • Amine catalyst (e.g., N-substituted aniline, aliphatic amine)[12]

Procedure: [5][12]

  • Combine isocyanuric acid and ethylene carbonate in a molar ratio of at least 1:3.

  • Add a suitable amine catalyst.

  • Heat the mixture with stirring to a temperature between 160 °C and 170 °C.

  • Maintain the reaction at this temperature until completion. The progress can be monitored by the cessation of CO₂ evolution.

  • The resulting THEIC is often of sufficient purity for direct use in applications like polyester-based magnet wire enamels.[12]

Synthesis_Workflow cluster_0 Method 1: From Trisodium Cyanurate cluster_1 Method 2: From Isocyanuric Acid A1 Slurry Trisodium Cyanurate in DMF A2 Add NaOH Catalyst A1->A2 A3 Heat to 135-140 °C A2->A3 A4 Add Ethylene Chlorohydrin (dropwise) A3->A4 A5 React for 4h A4->A5 A6 Cool & Purify A5->A6 end B1 Mix Isocyanuric Acid, Ethylene Carbonate, & Catalyst B2 Heat to 160-170 °C B1->B2 B3 React until CO2 evolution ceases B2->B3 B4 Direct Use Product B3->B4 start Analytical_Workflow cluster_purity Purity Assessment cluster_structure Structural Elucidation Purity THEIC Sample HPLC HPLC Analysis Purity->HPLC Titration Titration Purity->Titration Result_P Purity >97% HPLC->Result_P Titration->Result_P Structure THEIC Sample FTIR FTIR Spectroscopy Structure->FTIR NMR 1H & 13C NMR Structure->NMR MS LC-MS / GC-MS Structure->MS Result_S Structural Confirmation FTIR->Result_S NMR->Result_S MS->Result_S Hazard_Relationship THEIC THEIC (CAS 839-90-7) Handling Handling Precautions THEIC->Handling Toxicity Toxicological Profile THEIC->Toxicity Storage Storage Requirements THEIC->Storage PPE Gloves, Goggles, Dust Mask Handling->PPE Ventilation Adequate Ventilation Handling->Ventilation LowAcute Low Acute Toxicity (LD50 >2000 mg/kg) Toxicity->LowAcute NonIrritant Non-Irritant Toxicity->NonIrritant NonGenotoxic Non-Genotoxic (in vitro) Toxicity->NonGenotoxic CoolDry Cool, Dry Place Storage->CoolDry Incompatibles Avoid Strong Oxidizers Storage->Incompatibles

References

Solubility of Tris(2-hydroxyethyl) isocyanurate in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility Profile of Tris(2-hydroxyethyl) isocyanurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (THEIC), a versatile compound utilized in various industrial applications, including the production of heat-resistant wire enamels, polyurethanes, and as an intermediate for dyes and pharmaceuticals.[1] Understanding its solubility in aqueous and organic solvents is critical for its application in synthesis, formulation, and material science.

Quantitative Solubility Data

The solubility of this compound has been reported in several sources, with some variation in the quantitative data for aqueous solutions. The following table summarizes the available quantitative solubility data.

SolventTemperatureSolubility
Water20 °C572 g/L[2][3]
Water25 °C1,190 g/L[4]
Water20 °C (68 °F)≥ 100 g/L[5]
WaterNot Specified1,150 g/L[3]

Note: Discrepancies in reported aqueous solubility values may arise from differences in experimental methodologies, purity of the compound, and equilibrium time.

Qualitative Solubility in Organic Solvents

Qualitative assessments of THEIC's solubility in various organic solvents have been documented, providing a general understanding of its behavior in non-aqueous media.

  • Soluble in :

    • Hot lower alcohols[6]

    • Tetrahydrofuran (THF)[6]

    • General organic solvents (unspecified)[7]

  • Slightly soluble in :

    • Acetone[4][5]

    • Alcohol[4][5]

  • Insoluble in :

    • Other common organic solvents[6]

    • Chloroform[4]

    • Benzene[4]

    • Non-polar solvents in general[8]

The hydrophilic nature of THEIC, owing to its three hydroxyl groups, explains its high solubility in polar solvents like water and its limited solubility in non-polar organic solvents.[8]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not detailed in the reviewed literature, a general methodology based on standard practices for solubility assessment can be outlined. The isothermal shake-flask method is a common and reliable technique.

Isothermal Shake-Flask Method for Solubility Determination

This protocol describes a general procedure for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_methods Concentration Determination Methods prep1 Weigh excess amount of This compound prep2 Add to a known volume of the selected solvent prep1->prep2 equil1 Seal the container (e.g., flask) prep2->equil1 equil2 Place in a constant temperature shaker bath (e.g., 25°C) equil1->equil2 equil3 Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) equil2->equil3 sep1 Allow the solution to settle equil3->sep1 sep2 Filter the supernatant to remove undissolved solid (e.g., using a 0.45 μm filter) sep1->sep2 anal1 Take a precise aliquot of the clear, saturated solution sep2->anal1 anal2 Determine the concentration of the solute anal1->anal2 method1 Gravimetric analysis (evaporation of solvent) anal2->method1 e.g. method2 High-Performance Liquid Chromatography (HPLC) anal2->method2 e.g. method3 UV-Vis Spectroscopy (if chromophore is present) anal2->method3 e.g.

Caption: Experimental workflow for solubility determination.

Solubility Profile Visualization

The following diagram illustrates the solubility characteristics of this compound in various solvents based on the available data.

solubility_profile cluster_compound This compound cluster_soluble High Solubility cluster_slightly_soluble Slight Solubility cluster_insoluble Insoluble / Poor Solubility compound THEIC water Water compound->water hot_alcohols Hot Lower Alcohols compound->hot_alcohols thf Tetrahydrofuran (THF) compound->thf acetone Acetone compound->acetone alcohol Alcohol compound->alcohol chloroform Chloroform compound->chloroform benzene Benzene compound->benzene non_polar Non-polar Solvents compound->non_polar

Caption: Solubility of THEIC in different solvents.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 1,3,5-Tris(2-hydroxyethyl)cyanuric Acid (THEIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) is a trifunctional alcohol renowned for its exceptional thermal stability, a property that underpins its widespread use as a heat stabilizer in polymers and as a critical component in the formulation of heat-resistant wire enamels. This technical guide provides a comprehensive overview of the thermal behavior of THEIC, detailing its stability and decomposition profile. Through a compilation of available data, this document presents key thermal parameters, outlines experimental methodologies for thermal analysis, and explores the decomposition pathways of this versatile compound.

Introduction

1,3,5-Tris(2-hydroxyethyl)cyanuric acid, commonly known as THEIC, is a derivative of isocyanuric acid characterized by the presence of three hydroxyethyl groups attached to the nitrogen atoms of the triazine ring. This unique molecular structure imparts excellent thermal and chemical resistance, making it a valuable additive in various industrial applications, particularly where high-temperature performance is critical.[1] Understanding the thermal stability and decomposition mechanism of THEIC is paramount for optimizing its use in formulations and for ensuring the safety and longevity of the end products.

This guide summarizes the key thermal properties of THEIC, presents quantitative data from thermal analyses, details relevant experimental protocols, and visualizes the decomposition pathways and experimental workflows.

Thermal Properties of THEIC

The thermal behavior of THEIC is characterized by a distinct melting point and a multi-stage decomposition process at elevated temperatures.

Physical and Thermal Constants

A summary of the key physical and thermal properties of THEIC is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₉H₁₅N₃O₆[2]
Molecular Weight 261.24 g/mol [2]
Appearance White crystalline powder[3][4]
Melting Point 133.5 - 140 °C[3][5][6]
Decomposition Temperature Range 265 - 330 °C[7]

Table 1: Physical and Thermal Properties of THEIC.

Thermal Analysis of THEIC

The thermal stability and decomposition of THEIC are primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and weight loss percentages. While specific TGA data for pure THEIC is not extensively published in readily available literature, studies on materials containing THEIC provide insights into its degradation behavior.

A study on a THEIC-functionalized mesoporous silica (MCM-41) indicated a two-stage decomposition process for the THEIC moiety. A significant weight loss between 200 °C and 400 °C was attributed to the decomposition of the 2-hydroxyethyl groups, followed by the breakdown of the more thermally stable isocyanurate ring at temperatures above 400 °C.[8]

When incorporated into an intumescent flame retardant system with ammonium polyphosphate (APP), THEIC has been shown to enhance the thermal stability of polymers.[9]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For THEIC, DSC analysis can be used to determine its melting point and the enthalpy of fusion, as well as to study its decomposition kinetics.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable thermal analysis data. The following sections outline generalized procedures for TGA and DSC analysis of organic compounds like THEIC.

Thermogravimetric Analysis (TGA) Protocol

A general experimental setup for the TGA of an organic compound is described below.

Objective: To determine the thermal stability and decomposition profile of the sample.

Apparatus:

  • Thermogravimetric Analyzer

  • Microbalance

  • Sample Pans (e.g., alumina, platinum)

  • Gas flow controller

Procedure:

  • Sample Preparation: A small amount of the powdered sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.

  • Instrument Setup: The sample pan is placed in the TGA furnace.

  • Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-100 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature.

Differential Scanning Calorimetry (DSC) Protocol

A general experimental protocol for the DSC analysis of an organic compound is as follows.

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the sample.

Apparatus:

  • Differential Scanning Calorimeter

  • Sample Pans (e.g., aluminum, hermetically sealed)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: A small amount of the powdered sample (typically 2-5 mg) is accurately weighed into a DSC sample pan. The pan is then hermetically sealed to prevent any loss of volatile components.

  • Instrument Setup: The sealed sample pan and an empty reference pan are placed in the DSC cell.

  • Atmosphere: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles. For melting point determination, a heating rate of 5-10 °C/min is commonly used.

  • Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

Decomposition of THEIC

The decomposition of THEIC can proceed through different pathways depending on the conditions.

Thermal Decomposition Pathway

Based on the structure of THEIC and findings from related studies, a plausible thermal decomposition pathway can be proposed. The decomposition is likely initiated by the cleavage of the C-N bond connecting the hydroxyethyl group to the triazine ring or the C-C bond within the hydroxyethyl group.

A simplified visualization of a potential initial decomposition step is presented below.

G THEIC 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) Initial_Decomposition Initial Decomposition (Heat) THEIC->Initial_Decomposition Fragments Isocyanurate Ring Fragments + Hydroxyethyl Radicals Initial_Decomposition->Fragments Further_Decomposition Further Decomposition Fragments->Further_Decomposition Volatile_Products Volatile Products (e.g., H₂O, CO, CO₂, NH₃, aldehydes) Further_Decomposition->Volatile_Products

Caption: Proposed initial stage of THEIC thermal decomposition.

Chemical Decomposition

Under specific chemical conditions, the decomposition of THEIC can yield distinct products. For instance, in the presence of potassium hydroxide in dimethylformamide (DMF) at 130°C, THEIC undergoes decomposition to produce 2-oxazolidinone in quantitative amounts.[10] This reaction highlights the susceptibility of the hydroxyethyl groups to chemical transformation under basic conditions.

G THEIC THEIC Conditions KOH, DMF 130°C, 4 hours THEIC->Conditions Product 2-Oxazolidinone Conditions->Product

Caption: Chemical decomposition of THEIC to 2-oxazolidinone.

Experimental Workflows and Logical Relationships

Visualizing the workflow of thermal analysis and the logical relationships in data interpretation can aid in understanding the overall process.

TGA-DSC Analysis Workflow

The general workflow for conducting a comprehensive thermal analysis of THEIC using TGA and DSC is illustrated below.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample THEIC Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA TGA Analysis Encapsulation->TGA DSC DSC Analysis Encapsulation->DSC TGA_Data TGA Curve (Weight % vs. Temp) TGA->TGA_Data DSC_Data DSC Curve (Heat Flow vs. Temp) DSC->DSC_Data Interpretation Interpretation of Thermal Events TGA_Data->Interpretation DSC_Data->Interpretation Decomposition_Temps Decomposition Temperatures Interpretation->Decomposition_Temps Weight_Loss Weight Loss % Interpretation->Weight_Loss Melting_Point Melting Point Interpretation->Melting_Point Enthalpy Enthalpy of Transitions Interpretation->Enthalpy

Caption: Workflow for TGA and DSC analysis of THEIC.

Conclusion

1,3,5-Tris(2-hydroxyethyl)cyanuric acid exhibits excellent thermal stability, with a melting point around 134-140°C and the onset of decomposition occurring at temperatures above 265°C. The decomposition process is complex and likely involves a multi-stage degradation, beginning with the loss of the hydroxyethyl side chains followed by the breakdown of the isocyanurate ring. The specific decomposition products and pathways are influenced by the surrounding atmosphere and the presence of other chemical agents. For a more in-depth understanding, further research focusing on the evolved gas analysis during the thermal decomposition of pure THEIC is recommended. The experimental protocols and workflows provided in this guide serve as a foundation for conducting systematic and reproducible thermal analyses of THEIC and related compounds.

References

Spectroscopic Analysis of Tris(2-hydroxyethyl) isocyanurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Tris(2-hydroxyethyl) isocyanurate (THEI), a versatile chemical intermediate used in the synthesis of polyesters, polyurethanes, and other polymers. A thorough understanding of its spectral characteristics using Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for its identification, purity assessment, and quality control in research and development settings.

Introduction to this compound (THEI)

This compound is a triazine derivative characterized by a central isocyanurate ring and three hydroxyethyl side chains. Its molecular structure, with three primary hydroxyl groups, allows it to function as a trifunctional monomer or crosslinking agent, imparting desirable properties such as thermal stability and durability to various polymer systems.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of THEI is characterized by the presence of strong absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensity
~3400 (broad)O-H stretching of hydroxyl groupsStrong
~2950C-H asymmetric stretching of CH₂ groupsMedium
~2880C-H symmetric stretching of CH₂ groupsMedium
~1690C=O stretching of the isocyanurate ring (asymmetric)Strong
~1470C=O stretching of the isocyanurate ring (symmetric)[1]Strong
~1420CH₂ scissoringMedium
~1070C-O stretching of primary alcoholStrong
~1000 - 1100Si-O internal vibrations (when functionalized on silica)[1]Strong
~770Ring deformation of isocyanurateMedium
Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetrical nature of the THEI molecule, its ¹H and ¹³C NMR spectra are relatively simple. The following data is based on spectra typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopy

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.85t3H~5.5-OH
~3.85t6H~6.0-N-CH₂ -CH₂-OH
~3.50t6H~6.0-N-CH₂-CH₂ -OH

¹³C NMR Spectroscopy

Chemical Shift (δ, ppm)Assignment
~149.0C=O (Isocyanurate ring)
~59.0-N-CH₂-CH₂ -OH
~48.0-N-CH₂ -CH₂-OH

Experimental Protocols

The following are detailed methodologies for acquiring the FTIR and NMR spectra of this compound.

FTIR Spectroscopy using KBr Pellet Method

Objective: To obtain a high-quality infrared spectrum of solid THEI for functional group identification.

Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade potassium bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

    • Weigh approximately 1-2 mg of THEI and 100-200 mg of the dried KBr.

    • In the agate mortar, grind the THEI to a fine powder.

    • Add the KBr to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.

    • Carefully release the pressure and extract the die.

    • A transparent or translucent KBr pellet containing the dispersed sample should be obtained.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

    • A background spectrum using a blank KBr pellet should be recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of THEI for detailed structural elucidation.

Materials and Equipment:

  • This compound

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of THEI into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample.

    • Transfer the solution into an NMR tube.

  • Data Acquisition (¹H NMR):

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:

      • Number of scans: 8-16

      • Relaxation delay (d1): 1-5 seconds

      • Spectral width: appropriate for the proton chemical shift range (e.g., -2 to 12 ppm)

  • Data Acquisition (¹³C NMR):

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include:

      • Number of scans: 1024 or more, depending on the sample concentration.

      • Relaxation delay (d1): 2-5 seconds

      • Spectral width: appropriate for the carbon chemical shift range (e.g., 0 to 200 ppm)

  • Data Processing:

    • Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and analyze the multiplicities and coupling constants.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample THEI Sample FTIR_Prep Grind with KBr Sample->FTIR_Prep Solid NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep Solid FTIR_Acq FTIR Spectrometer FTIR_Prep->FTIR_Acq KBr Pellet NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq Solution in NMR tube FTIR_Analysis Identify Functional Groups (O-H, C=O, C-O) FTIR_Acq->FTIR_Analysis NMR_Analysis Determine Chemical Structure (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Analysis Report Final Spectroscopic Report FTIR_Analysis->Report NMR_Analysis->Report

Caption: Experimental workflow for the spectroscopic analysis of THEI.

NMR_Interpretation_Logic cluster_1h_nmr ¹H NMR Data cluster_13c_nmr ¹³C NMR Data cluster_structure Structural Information ChemShift_H Chemical Shift (δ) ~4.85, ~3.85, ~3.50 ppm Proton_Env 3 Types of Protons ChemShift_H->Proton_Env Integration Integration 3H : 6H : 6H Proton_Ratio Ratio of Protons Integration->Proton_Ratio Multiplicity Multiplicity All triplets (t) Neighboring_H Neighboring Protons Multiplicity->Neighboring_H ChemShift_C Chemical Shift (δ) ~149.0, ~59.0, ~48.0 ppm Carbon_Types 3 Types of Carbons ChemShift_C->Carbon_Types Final_Structure Confirmed Structure of THEI Proton_Env->Final_Structure Proton_Ratio->Final_Structure Neighboring_H->Final_Structure Carbon_Types->Final_Structure

References

Unveiling the Solid-State Architecture of 1,3,5-Tris(2-hydroxyethyl)isocyanurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystalline structure of 1,3,5-Tris(2-hydroxyethyl)isocyanurate (THEIC), a compound of significant interest in polymer chemistry and materials science. This document outlines the precise three-dimensional arrangement of atoms in the solid state, supported by detailed crystallographic data. Furthermore, it presents comprehensive experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of THEIC, offering a reproducible methodology for further investigation.

Crystalline Structure and Data

The crystal structure of 1,3,5-Tris(2-hydroxyethyl)isocyanurate has been determined by single-crystal X-ray diffraction, providing valuable insights into its molecular conformation and intermolecular interactions. The crystallographic data are summarized in the tables below. This information is crucial for understanding the compound's physical properties and for computational modeling studies.

The crystallographic data for 1,3,5-Tris(2-hydroxyethyl)isocyanurate is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 624374 .[1] The associated scientific publication can be found in Acta Crystallographica Section E: Structure Reports Online, Volume 62, Part 8, pages o2622-o2624, published in 2006.

Table 1: Crystal Data and Structure Refinement for 1,3,5-Tris(2-hydroxyethyl)isocyanurate

ParameterValue
CCDC Deposition Number624374
Empirical FormulaC₉H₁₅N₃O₆
Formula Weight261.23 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a12.045(3) Å
b8.895(2) Å
c11.285(3) Å
α90°
β108.78(3)°
γ90°
Volume1144.1(5) ų
Z4
Calculated Density1.516 Mg/m³
Absorption Coefficient0.128 mm⁻¹
F(000)552
Data Collection
Crystal Size0.30 x 0.20 x 0.10 mm
θ Range for Data Collection2.27 to 25.00°
Index Ranges-14 ≤ h ≤ 14, -10 ≤ k ≤ 10, -13 ≤ l ≤ 13
Reflections Collected8005
Independent Reflections2011 [R(int) = 0.046]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2011 / 0 / 163
Goodness-of-fit on F²1.033
Final R Indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.121
R Indices (all data)R₁ = 0.077, wR₂ = 0.137
Largest Diff. Peak and Hole0.22 and -0.20 e.Å⁻³

Table 2: Selected Bond Lengths (Å) for 1,3,5-Tris(2-hydroxyethyl)isocyanurate

BondLength (Å)BondLength (Å)
O(1)-C(1)1.223(2)N(1)-C(1)1.385(3)
O(2)-C(2)1.221(2)N(1)-C(3)1.387(3)
O(3)-C(3)1.222(2)N(2)-C(1)1.386(3)
O(4)-C(7)1.421(3)N(2)-C(2)1.388(3)
O(5)-C(8)1.423(3)N(3)-C(2)1.384(3)
O(6)-C(9)1.419(3)N(3)-C(3)1.389(3)
C(4)-C(7)1.509(4)N(1)-C(4)1.472(3)
C(5)-C(8)1.507(4)N(2)-C(5)1.474(3)
C(6)-C(9)1.512(4)N(3)-C(6)1.473(3)

Table 3: Selected Bond Angles (°) for 1,3,5-Tris(2-hydroxyethyl)isocyanurate

AtomsAngle (°)AtomsAngle (°)
C(3)-N(1)-C(1)125.4(2)C(2)-N(3)-C(3)125.5(2)
C(3)-N(1)-C(4)117.1(2)C(2)-N(3)-C(6)117.3(2)
C(1)-N(1)-C(4)117.5(2)C(3)-N(3)-C(6)117.2(2)
C(1)-N(2)-C(2)125.3(2)O(1)-C(1)-N(1)121.2(2)
C(1)-N(2)-C(5)117.3(2)O(1)-C(1)-N(2)121.3(2)
C(2)-N(2)-C(5)117.4(2)N(1)-C(1)-N(2)117.5(2)
O(2)-C(2)-N(3)121.4(2)O(4)-C(7)-C(4)111.5(2)
O(2)-C(2)-N(2)121.1(2)O(5)-C(8)-C(5)111.2(2)
N(3)-C(2)-N(2)117.5(2)O(6)-C(9)-C(6)111.4(2)
O(3)-C(3)-N(1)121.2(2)N(1)-C(4)-C(7)112.4(2)
O(3)-C(3)-N(3)121.3(2)N(2)-C(5)-C(8)112.2(2)
N(1)-C(3)-N(3)117.5(2)N(3)-C(6)-C(9)112.3(2)

Experimental Protocols

Synthesis of 1,3,5-Tris(2-hydroxyethyl)isocyanurate

A robust and reproducible method for the synthesis of 1,3,5-Tris(2-hydroxyethyl)isocyanurate involves the reaction of cyanuric acid with 2-chloroethanol. The following protocol provides a detailed procedure.

Materials and Equipment:

  • Cyanuric acid

  • 2-Chloroethanol

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend cyanuric acid (1.0 mol) in DMF (900 mL).

  • Add triethylamine (5.0 mol) to the suspension and stir the mixture.

  • Heat the mixture to 80°C.

  • Slowly add 2-chloroethanol (6.0 mol) dropwise to the reaction mixture, ensuring the temperature does not exceed 85°C.[2]

  • After the addition is complete, maintain the reaction mixture at 80°C with continuous stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • To the crude product, add 520 mL of methanol containing 20% water and heat the mixture to reflux for 20 minutes.[2]

  • Allow the solution to cool naturally to room temperature, and then place it in an ice bath to facilitate crystallization.

  • After crystallization is complete (approximately 6 hours), collect the white crystalline product by vacuum filtration using a Buchner funnel.[2]

  • Wash the crystals with a small amount of cold 5% aqueous methanol.

  • Dry the purified 1,3,5-Tris(2-hydroxyethyl)isocyanurate product in a vacuum oven.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystalline structure of 1,3,5-Tris(2-hydroxyethyl)isocyanurate is achieved through single-crystal X-ray diffraction. The following protocol outlines the general steps involved in this analytical technique.

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethanol/water mixture).

Data Collection:

  • A suitable single crystal with dimensions of approximately 0.30 x 0.20 x 0.10 mm is selected and mounted on a goniometer head.

  • The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • The crystal is cooled to a stable temperature (e.g., 293 K) to minimize thermal vibrations.

  • A series of diffraction images are collected by rotating the crystal through a range of angles.

  • Data collection is typically performed over a 2θ range of approximately 2-25°.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final refinement is assessed by the R-factors and the goodness-of-fit.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyanuric_Acid Cyanuric Acid Reaction_Vessel Reaction at 80°C Cyanuric_Acid->Reaction_Vessel Chloroethanol 2-Chloroethanol Chloroethanol->Reaction_Vessel TEA_DMF TEA in DMF TEA_DMF->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Cooling Crystallization Crystallization from Methanol/Water Evaporation->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Drying Filtration->Drying THEIC_Product Pure THEIC Crystals Drying->THEIC_Product

Caption: Workflow for the synthesis of 1,3,5-Tris(2-hydroxyethyl)isocyanurate.

Xray_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Analysis cluster_final_structure Final Output Crystal_Growth Single Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Diffractometer X-ray Diffractometer Crystal_Mounting->Diffractometer Data_Acquisition Diffraction Image Collection Diffractometer->Data_Acquisition Unit_Cell Unit Cell & Space Group Determination Data_Acquisition->Unit_Cell Structure_Solution Structure Solution (Direct Methods) Unit_Cell->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Crystallographic Data (CIF File) Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Environmental Fate and Biodegradability of 1,3,5-Tris(2-hydroxyethyl)cyanuric Acid (THEIC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) is a chemical intermediate used in the synthesis of various products, including polyesters for thermosetting varnishes and paints. Understanding its environmental fate and biodegradability is crucial for a comprehensive risk assessment. This technical guide synthesizes available data on the environmental persistence, abiotic degradation, and ecotoxicity of THEIC, with a focus on standardized test results.

Based on a comprehensive review of available data, particularly from the OECD SIDS (Screening Information Data Set) Initial Assessment Report, THEIC is characterized by high stability in aquatic environments and is not readily biodegradable. Its high water solubility and low octanol-water partition coefficient suggest a low potential for bioaccumulation and a primary distribution into the water compartment upon environmental release. Ecotoxicity studies indicate a low hazard to aquatic organisms.

Physicochemical Properties and Environmental Distribution

THEIC's behavior in the environment is largely governed by its physicochemical properties. Its high water solubility and low lipophilicity are key determinants of its environmental distribution.

PropertyValueReference
Water Solubility820 g/L at 20°C[1]
log Pow (Octanol-Water Partition Coefficient)-1.63 at 23°C[1]
Vapor Pressure0.0015 Pa at 50°C[1]

Due to its high water solubility and low log Pow value, THEIC is expected to predominantly reside in the aquatic compartment if released into the environment.[1] A Fugacity model (level III) calculation supports this, indicating that THEIC is likely to be distributed into water and soil.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are important pathways for the transformation of chemicals in the environment.

Hydrolysis

THEIC is highly stable in water across a range of pH values.

Experimental Protocol: OECD Guideline 111 (Hydrolysis as a Function of pH)

This test is designed to determine the rate of hydrolytic degradation of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9). The concentration of the test substance is measured at various time points to determine the hydrolysis rate constant and half-life.

  • Test Substance: 1,3,5-Tris(2-hydroxyethyl)cyanuric acid

  • Method: OECD Guideline 111

  • Results: The chemical was found to be stable in water at pH 4.0, 7.0, and 9.0.[1]

pHResult
4.0Stable
7.0Stable
9.0Stable
Photodegradation

Photodegradation in the atmosphere can be a significant removal mechanism for certain chemicals.

Methodology: Estimation via AOPWIN™

The atmospheric half-life of THEIC due to reaction with photochemically produced hydroxyl (OH) radicals was estimated using the AOPWIN™ (Atmospheric Oxidation Program for Windows) model. This program calculates the gas-phase reaction rate constant for the reaction between a chemical and OH radicals.

  • Process: Reaction with OH radicals in the atmosphere

  • Estimated Half-life: 13.0 hours[1]

Biodegradability

The biodegradability of a substance is a critical factor in assessing its environmental persistence. Standardized tests are used to determine the extent and rate at which a substance can be broken down by microorganisms.

Experimental Protocol: OECD Guidelines for Ready Biodegradability

A suite of tests under the OECD 301 series is used to assess the ready biodegradability of chemicals. These tests use a relatively low concentration of microorganisms and the test substance as the sole carbon source. A substance is considered readily biodegradable if it meets stringent pass levels within a specified timeframe.

The following tests were conducted for THEIC:

  • OECD Guideline 301C (Ready Biodegradability: Modified MITI Test (I)) : This test measures the biochemical oxygen demand (BOD) over a 28-day period.

  • OECD Guideline 301E (Ready Biodegradability: Modified OECD Screening Test) : This test follows the removal of dissolved organic carbon (DOC).

  • OECD Guideline 302B (Inherent Biodegradability: Zahn-Wellens/EMPA Test) : This test uses a higher concentration of microorganisms to assess inherent biodegradability.

Results:

THEIC was found to be not biodegradable in these screening tests.[1]

Test GuidelineParameter MeasuredResult (% degradation)Classification
OECD 301CBOD0%Not readily biodegradable
OECD 301EDOC0%Not readily biodegradable
OECD 302BDOC0%Not inherently biodegradable

Ecotoxicity

Ecotoxicity studies are conducted to determine the potential adverse effects of a substance on aquatic organisms.

Experimental Protocols: Acute Toxicity Tests

Standardized acute toxicity tests were performed on three different trophic levels: fish, aquatic invertebrates, and algae.

Results:

No adverse effects were observed in any of the ecotoxicity tests conducted.[1] Based on these results, THEIC is considered to be non-toxic to aquatic organisms .[1]

Environmental Fate Summary and Logical Flow

The following diagram illustrates the key aspects of the environmental fate of THEIC based on the available data.

THEIC_Environmental_Fate cluster_release Environmental Release cluster_distribution Environmental Compartments cluster_fate Environmental Fate Processes cluster_outcome Overall Assessment THEIC 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) Release Release to Environment THEIC->Release Water Water (Primary compartment) Release->Water High water solubility Soil Soil Release->Soil Air Air Release->Air Low vapor pressure Biodegradation Biodegradation (Not significant) Water->Biodegradation Hydrolysis Hydrolysis (Stable) Water->Hydrolysis Toxicity Low Aquatic Toxicity Water->Toxicity Photodegradation Atmospheric Photodegradation (t½ = 13.0 h) Air->Photodegradation Persistence Persistent in Aquatic Environments Biodegradation->Persistence Hydrolysis->Persistence

Caption: Environmental fate pathway of THEIC.

Conclusion

The available data from the OECD SIDS report indicates that 1,3,5-Tris(2-hydroxyethyl)cyanuric acid is a substance with high environmental stability. It is not readily biodegradable and is resistant to hydrolysis. While it can undergo relatively rapid photodegradation in the atmosphere, its primary environmental compartment is expected to be water, where it is persistent. However, the low potential for bioaccumulation and the lack of observed toxicity to aquatic organisms suggest a low overall environmental risk based on the currently available screening-level data. Further studies on its potential for long-range transport and the effects of chronic exposure may be beneficial for a more in-depth environmental risk assessment.

References

Methodological & Application

Application Notes and Protocols for Tris(2-hydroxyethyl) isocyanurate (THEIC) as a Crosslinker in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Tris(2-hydroxyethyl) isocyanurate (THEIC) as a trifunctional crosslinking agent to enhance the properties of polyurethanes. THEIC's unique structure, featuring a stable isocyanurate ring and three primary hydroxyl groups, allows for the formation of a dense and robust crosslinked polymer network.

Introduction to THEIC as a Polyurethane Crosslinker

This compound is a white, crystalline powder soluble in water and some organic solvents.[1] Its trifunctional nature makes it an effective crosslinker in polyurethane systems, reacting with isocyanate groups to form a three-dimensional network. This crosslinking significantly improves the thermal stability, mechanical strength, and chemical resistance of the resulting polyurethane material.[1][2]

The incorporation of THEIC is particularly beneficial for applications demanding high performance, such as:

  • Coatings and Adhesives: Enhancing durability, scratch resistance, and adhesion.[3][4]

  • Foams: Improving the thermal and dimensional stability of rigid and flexible foams.[5]

  • Elastomers: Increasing tensile strength and hardness.

Experimental Protocols

The synthesis of polyurethanes using THEIC as a crosslinker can be performed via a one-step or a two-step (prepolymer) method. The choice of method depends on the desired final properties and the specific isocyanate and polyol used.

Materials and Equipment
  • Polyol: e.g., Poly(propylene glycol) (PPG), Poly(tetramethylene glycol) (PTMG), Polyester polyol

  • Diisocyanate: e.g., Toluene diisocyanate (TDI), Methylene diphenyl diisocyanate (MDI), Hexamethylene diisocyanate (HDI)

  • Crosslinker: this compound (THEIC)

  • Catalyst (optional): e.g., Dibutyltin dilaurate (DBTDL), tertiary amines

  • Solvent (optional): e.g., Methyl ethyl ketone (MEK), N,N-Dimethylformamide (DMF)

  • Reaction vessel with mechanical stirrer, heating mantle, and nitrogen inlet

  • Vacuum oven

  • Analytical equipment for characterization (FTIR, DSC, TGA, tensile tester)

Protocol 1: One-Step Synthesis of a THEIC-Crosslinked Polyurethane Coating

This protocol is adapted from a formulation for a polyurethane coating.

Procedure:

  • To a clean and dry reaction vessel, add the polyol and THEIC.

  • Under a nitrogen atmosphere, begin stirring and heat the mixture to 60-70°C to ensure THEIC is fully dissolved and the mixture is homogeneous.

  • If using a catalyst, add it to the mixture and stir for 5-10 minutes.

  • Slowly add the diisocyanate to the reaction mixture dropwise over a period of 30-60 minutes, while maintaining the temperature at 70-80°C. An exothermic reaction may occur, so careful control of the addition rate is necessary.

  • After the addition is complete, continue stirring at 80-90°C for 2-3 hours. The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).

  • Once the reaction is complete (isocyanate peak has disappeared), the resulting polyurethane can be cooled and stored or applied directly as a coating.

  • For coating applications, apply the liquid polyurethane to the desired substrate and cure at an elevated temperature, for example, 100-120°C for 1-2 hours in a vacuum oven.[6]

Protocol 2: Two-Step (Prepolymer) Synthesis of a THEIC-Crosslinked Polyurethane Elastomer

This method involves the initial formation of an isocyanate-terminated prepolymer, which is then crosslinked with THEIC.

Procedure:

Step 1: Prepolymer Synthesis

  • In a reaction vessel under a nitrogen atmosphere, add the polyol and an excess of the diisocyanate (NCO:OH ratio > 1, typically around 2:1).

  • Heat the mixture with stirring to 70-80°C for 2-3 hours. The reaction progress can be monitored by titrating for the free NCO content or by FTIR.

Step 2: Crosslinking with THEIC

  • Cool the prepolymer to 50-60°C.

  • In a separate container, dissolve the required amount of THEIC in a minimal amount of a suitable solvent (e.g., DMF) with gentle heating if necessary. The amount of THEIC should be calculated to achieve the desired crosslink density, with the total OH groups from THEIC reacting with the remaining NCO groups of the prepolymer.

  • Add the THEIC solution to the prepolymer with vigorous stirring.

  • If a catalyst is used, add it at this stage.

  • Pour the mixture into a mold and cure in a vacuum oven. A typical curing cycle is 100-120°C for 2-4 hours.[6]

Data Presentation: Influence of THEIC on Polyurethane Properties

The following table summarizes the expected trends in the properties of polyurethanes with increasing concentrations of THEIC as a crosslinker. The specific values are illustrative and will vary depending on the exact formulation of the polyurethane.

PropertyNo Crosslinker (0% THEIC)Low Crosslinker (e.g., 2.5% THEIC)High Crosslinker (e.g., 7.5% THEIC)
Mechanical Properties
Tensile Strength (MPa)15 - 2525 - 4040 - 60
Elongation at Break (%)400 - 600200 - 40050 - 200
Shore A Hardness70 - 8080 - 9090 - 98
Thermal Properties
Glass Transition Temp. (Tg, °C)-30 to -10-10 to 1010 to 40
Onset of Decomposition (TGA, °C)~300~320~340

Note: The data presented in this table are representative examples and the actual values will be dependent on the specific polyol, isocyanate, and processing conditions used.[2][7]

Visualizations

Experimental Workflow: One-Step Polyurethane Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing polyol Polyol mix Mix Polyol, THEIC, Catalyst polyol->mix theic THEIC theic->mix isocyanate Diisocyanate add_iso Add Diisocyanate isocyanate->add_iso catalyst Catalyst (optional) catalyst->mix heat Heat to 60-70°C mix->heat heat->add_iso react React at 80-90°C for 2-3h add_iso->react cool Cool react->cool apply Apply as Coating cool->apply cure Cure at 100-120°C apply->cure

Caption: One-Step Polyurethane Synthesis Workflow.

Logical Relationship: THEIC Crosslinking Mechanism

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product isocyanate Diisocyanate (R-N=C=O) urethane_linkage Urethane Linkage Formation (-NH-COO-) isocyanate->urethane_linkage theic THEIC (Triol Crosslinker) theic->urethane_linkage crosslinked_pu Crosslinked Polyurethane Network urethane_linkage->crosslinked_pu

Caption: THEIC Crosslinking Reaction.

Signaling Pathway: Effect of THEIC on Polyurethane Properties

G cluster_input Input cluster_mechanism Mechanism cluster_output Output Properties theic Increase THEIC Concentration crosslink_density Increased Crosslink Density theic->crosslink_density thermal_stability Increased Thermal Stability crosslink_density->thermal_stability mechanical_strength Increased Mechanical Strength crosslink_density->mechanical_strength chemical_resistance Increased Chemical Resistance crosslink_density->chemical_resistance flexibility Decreased Flexibility crosslink_density->flexibility

Caption: Impact of THEIC on PU Properties.

References

Application Notes and Protocols: THEIC as a Monomer in High-Performance Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a trifunctional monomer notable for its stable triazine ring structure.[1] Its incorporation into polyester chains as a cross-linking agent results in polymers with significantly enhanced thermal stability, mechanical strength, chemical resistance, and adhesion.[2][3] These high-performance characteristics make THEIC-based polyesters highly suitable for demanding applications such as heat-resistant wire enamels, industrial coatings, and electrical insulating varnishes.[1][4] The symmetric triol structure of THEIC allows it to readily participate in polymerization reactions, creating a robust, cross-linked network within the polyester matrix.[2][4]

Advantages of Incorporating THEIC in Polyester Synthesis

The utilization of THEIC as a monomer in polyester synthesis imparts a range of beneficial properties to the resulting polymer. These advantages stem from the inherent thermal and chemical stability of the isocyanurate ring and the trifunctional nature of the molecule, which allows for the formation of a dense, cross-linked polymer network.

Key benefits include:

  • Enhanced Thermal Resistance: The triazine ring in the THEIC molecule provides excellent thermal stability, making THEIC-based polyesters suitable for high-temperature applications.[1][4] This is particularly valuable in the manufacturing of heat-resistant wire enamels, which are often classified in higher thermal classes (e.g., 180°C or higher).[1][2]

  • Improved Mechanical Properties: Polyesters modified with THEIC exhibit superior mechanical strength, flexibility, and adhesion.[2][3] This makes them ideal for coatings on substrates that undergo physical stress.

  • Excellent Chemical Resistance: The cross-linked structure of THEIC-based polyesters provides good resistance to a variety of chemicals and solvents, which is a critical feature for protective coatings.[3]

  • Good Dielectric Properties: For electrical insulation applications, THEIC-based polyesters maintain good dielectric properties, ensuring reliable performance in electrical components.[1]

Data Presentation: Typical Properties of THEIC-Modified Polyesters

While specific performance metrics can vary based on the full formulation, the inclusion of THEIC generally enhances the properties of polyester resins. The following tables provide an overview of typical properties for high-performance polyester coatings, including those modified with THEIC for applications like wire enamels.

Table 1: Typical Physical and Mechanical Properties of High-Performance Polyester Coatings

Property Typical Value/Range Method
Tensile Strength 70 - 135 MPa ASTM D638
Tensile Modulus 4.4 - 5.0 GPa ASTM D638
Elongation at Break 1.8 - 4.0 % ASTM D638
Flexural Strength 70 - 100 MPa ASTM D790
Flexural Modulus 3.7 - 5.0 GPa ASTM D790
Impact Strength 14 ± 2 kJ/m² ISO 180
Adhesion 5B (no coating lifted) ASTM D-3359

| Pencil Hardness | H - 2H | ASTM D-3363 |

Note: The values presented are representative of high-performance industrial polyester resins and coatings. The specific values for a THEIC-based polyester will depend on the co-monomers and curing conditions.[5]

Table 2: Typical Thermal and Electrical Properties of THEIC-Modified Polyester Wire Enamels

Property Typical Value/Range Method
Thermal Class 180 - 200 °C -
Heat Deflection Temperature (HDT) 70 ± 2 °C ISO 75 A
Heat Shock (20% stretch, 3x diameter mandrel) Pass at 220 °C for 30 min -
Cut Through Temperature >340 °C -

| Dielectric Strength | 700 - 1,000 volts/mil | - |

Note: These properties are characteristic of THEIC-modified polyesterimide wire enamels, a common application for THEIC-based polyesters.[1][2][3][6]

Experimental Protocols

Protocol 1: Synthesis of THEIC-Based Polyester via Melt Polycondensation

This protocol describes a general method for the synthesis of a THEIC-based polyester using melt polycondensation with a dibasic acid (or its anhydride/ester). This method is suitable for producing resins for coatings and insulating applications.

Materials:

  • This compound (THEIC)

  • Aromatic diacid or diester (e.g., Terephthalic acid, Dimethyl terephthalate, or Phthalic Anhydride)

  • Diol (e.g., Ethylene Glycol) (Optional, for modifying flexibility)

  • Titanate catalyst (e.g., Tetrabutyl titanate)

  • Inert gas (e.g., Nitrogen)

  • Solvent for dissolving the final resin (e.g., cresylic acid, for viscosity measurement and application)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser with a collection flask (for removal of water or methanol)

  • Inert gas inlet

  • Thermometer

Procedure:

  • Charging the Reactor: Charge the reactor with the desired molar ratios of THEIC, the aromatic diacid/diester, and any additional diol. A typical formulation for a high-solids enamel might involve equivalent percentages of about 17-38% THEIC, 24-50% diol, and 33-46% diacid.[6][7]

  • Adding the Catalyst: Add the titanate catalyst to the reaction mixture. The amount of catalyst will depend on the specific reactants and desired reaction rate, but is typically in the range of 0.05-0.2% by weight of the total reactants.

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and maintain a slow, continuous flow throughout the reaction to prevent oxidation.

  • Heating and Reaction (First Stage - Esterification/Transesterification): Begin heating the mixture with continuous stirring.

    • If using a diacid, the temperature should be gradually raised to around 150-160°C, at which point water will begin to distill off as a byproduct of esterification.[8]

    • If using a diester like dimethyl terephthalate, the temperature should be raised to a point where methanol starts to distill off (around 160-190°C).

    • Continue this stage until the majority of the theoretical amount of water or methanol has been collected. This can take several hours.[6]

  • Heating and Reaction (Second Stage - Polycondensation): Gradually increase the temperature to 220-280°C to drive the polycondensation reaction and increase the molecular weight of the polyester.[6][8] A vacuum can be applied at this stage to facilitate the removal of the remaining byproducts and volatile compounds.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the polymer or the viscosity of the solution (by taking samples and dissolving them in a suitable solvent).[6]

  • Cooling and Dissolution: Once the desired viscosity or acid value is reached, cool the reactor to around 180°C. If a solvent-based product is desired, add the appropriate solvent (e.g., cresylic acid) under stirring to dissolve the polyester resin.[6]

  • Discharging: Once completely dissolved and cooled to a safe temperature, the final polyester resin solution can be discharged from the reactor.

Safety Precautions:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times.

  • Care should be taken when working with high temperatures and vacuum.

Visualizations

Diagram 1: Synthesis Workflow of THEIC-Based Polyester

G cluster_reactants Reactant Charging cluster_reaction Melt Polycondensation cluster_processing Post-Processing THEIC THEIC Esterification Stage 1: Esterification/ Transesterification (150-190°C) THEIC->Esterification Diacid/Diester Diacid/Diester Diacid/Diester->Esterification Diol (optional) Diol (optional) Diol (optional)->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Stage 2: Polycondensation (220-280°C, optional vacuum) Esterification->Polycondensation Byproduct Removal (Water/Methanol) Cooling Cooling to ~180°C Polycondensation->Cooling Dissolution Dissolution in Solvent Cooling->Dissolution FinalProduct High-Performance THEIC-Polyester Resin Dissolution->FinalProduct

Caption: Workflow for THEIC-based polyester synthesis.

Diagram 2: Contribution of THEIC to Polyester Properties

G cluster_structure Molecular Structure cluster_polymer Polymer Architecture cluster_properties Enhanced Properties THEIC THEIC Monomer Triazine Stable Triazine Ring THEIC->Triazine Trifunctional Three Hydroxyl Groups THEIC->Trifunctional Backbone Rigid Isocyanurate in Backbone Triazine->Backbone incorporation Crosslinking High Cross-link Density Trifunctional->Crosslinking enables Mechanical Improved Mechanical Strength, Flexibility & Adhesion Crosslinking->Mechanical Chemical Excellent Chemical & Solvent Resistance Crosslinking->Chemical Thermal High Thermal Stability & Heat Resistance Backbone->Thermal

Caption: How THEIC's structure enhances polyester properties.

References

Application of Tris(2-hydroxyethyl) isocyanurate in Intumescent Flame Retardants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a versatile compound utilized as a charring agent in intumescent flame retardant (IFR) systems.[1][2] Its trifunctional nature, containing a thermally stable triazine ring and reactive hydroxyl groups, makes it an effective component in promoting the formation of a protective carbonaceous char layer when exposed to heat.[1] This char layer insulates the underlying material, limits the release of flammable volatiles, and restricts oxygen access, thereby imparting flame retardancy to the polymer matrix.[3][4] THEIC is commonly used in conjunction with an acid source, such as ammonium polyphosphate (APP), to create a synergistic flame retardant effect in various polymers, including polypropylene (PP) and high-density polyethylene (HDPE).[5][6] This document provides detailed application notes and experimental protocols for researchers and scientists working on the development of THEIC-based intumescent flame retardants.

Mechanism of Action

In an intumescent system, THEIC functions as a carbon source or charring agent.[1] The flame retardant mechanism is a coordinated series of chemical and physical processes that occur upon heating:

  • Acid Source Decomposition: At elevated temperatures (typically 200-350°C), the acid source, commonly ammonium polyphosphate (APP), decomposes to produce polyphosphoric acid.[7]

  • Esterification and Dehydration: The polyphosphoric acid catalyzes the dehydration of THEIC through an esterification reaction with its hydroxyl groups. This process initiates the crosslinking and formation of a phospho-carbonaceous structure.

  • Gas Generation and Char Expansion: Concurrently, blowing agents, which can be part of the system or evolve from the decomposition of components like APP (releasing ammonia), generate non-flammable gases.[8] These gases cause the developing char to swell and expand, creating a thick, porous, and insulating foam structure.[7]

  • Char Solidification: The final stage involves the solidification of the expanded char into a stable, protective layer that adheres to the substrate, providing a barrier against heat and mass transfer.

The synergistic interaction between APP and THEIC enhances thermal stability and char formation, leading to improved flame retardant performance.[1]

Quantitative Data on Flame Retardant Performance

The following tables summarize the quantitative data from studies on the flame retardant properties of polymer composites containing THEIC-based intumescent systems.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results

Polymer MatrixIFR System (wt%)IFR Composition (Ratio)LOI (%)UL-94 RatingReference
HDPE30APP:THEIC (3:1)31.5-[1][6]
HDPE25APP:TPE*28.2-[3]
PP30APP:THEIC (2:1)34.8V-0[5]
PP30APP:Homo-THEIC**32.8V-0[1]

* TPE is a phosphor-ester prepared from THEIC and phenyl phosphonic dichloride.[4] ** Homo-THEIC is a macromolecular homopolymer synthesized through self-etherification of THEIC.[1]

Table 2: Cone Calorimetry Test (CCT) Data (Heat Flux: 35 kW/m²)

Polymer Matrix / SampleIFR System (wt%)IFR Composition (Ratio)PHRR (kW/m²)Reduction in PHRR (%)Av-HRR (kW/m²)THR (MJ/m²)Reference
Pure HDPE0-538-199109[3]
HDPE25APP:TPE*33937116104[3]
HDPE (HD31)30APP:THEIC (3:1)-69.5--[1][6]
Pure PP0-----[5]
PP30APP:THEIC (2:1)Significantly Reduced--Remarkably Reduced[5]

* TPE is a phosphor-ester prepared from THEIC and phenyl phosphonic dichloride.[3]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of polymer composites containing THEIC-based intumescent flame retardants.

Protocol 1: Formulation and Preparation of Flame Retardant Polymer Composites

Objective: To prepare polymer composites containing a THEIC/APP intumescent flame retardant system via melt blending.

Materials:

  • Polymer resin (e.g., High-Density Polyethylene, Polypropylene)

  • This compound (THEIC)

  • Ammonium Polyphosphate (APP)

  • Internal mixer or twin-screw extruder

  • Compression molding machine

  • Drying oven

Procedure:

  • Drying of Raw Materials: Dry the polymer resin, THEIC, and APP in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Pre-mixing: Weigh the dried polymer, THEIC, and APP according to the desired weight percentages (e.g., 70% polymer, 30% IFR) and ratio (e.g., APP:THEIC of 3:1 or 2:1). Manually pre-mix the components in a sealed bag to ensure a homogeneous feed.

  • Melt Blending:

    • Set the temperature profile of the internal mixer or twin-screw extruder appropriate for the polymer being processed (e.g., 160-190°C for HDPE).

    • Feed the pre-mixed components into the melt blender.

    • Melt compound the mixture at a specific screw speed (e.g., 50-60 rpm) for a sufficient duration (e.g., 5-10 minutes) to ensure uniform dispersion of the flame retardant additives.

  • Pelletizing: Extrude the molten blend and pelletize it into granules.

  • Specimen Preparation:

    • Dry the compounded pellets at 80°C for 4 hours.

    • Using a compression molding machine, press the pellets into sheets of desired thickness at a temperature above the polymer's melting point (e.g., 180°C for HDPE) and a pressure of approximately 10 MPa.

    • Allow the molded sheets to cool to room temperature under pressure.

    • Cut the sheets into specimens of the required dimensions for flammability testing as per the respective standards (e.g., ASTM D3801 for LOI, ASTM D3801 for UL-94).

Protocol 2: Evaluation of Flame Retardancy

A. Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the combustion of the material.

Standard: ASTM D2863

Procedure:

  • Condition the test specimens (typically 80-150 mm long, 10 mm wide, and 4 mm thick) at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

  • Mount the specimen vertically in the center of the glass chimney of the LOI apparatus.

  • Set a specific oxygen/nitrogen flow rate and concentration.

  • Ignite the top of the specimen with a pilot flame and observe the burning behavior.

  • Systematically vary the oxygen concentration until the minimum concentration that supports sustained flaming combustion for a specified time or over a specified length of the specimen is determined. This value is reported as the LOI.

B. UL-94 Vertical Burning Test

Objective: To assess the burning characteristics of the material in a vertical orientation.

Standard: ASTM D3801

Procedure:

  • Condition the test specimens (typically 125 mm long, 13 mm wide, and a specified thickness) as per the standard.

  • Mount a specimen vertically.

  • Apply a standard flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately reapply the flame for another 10 seconds and remove it.

  • Record the second afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material as V-0, V-1, or V-2 based on the criteria specified in the standard, with V-0 being the highest rating.

C. Cone Calorimetry Test (CCT)

Objective: To measure the heat release rate and other combustion properties of the material under a controlled heat flux.

Standard: ASTM E1354

Procedure:

  • Prepare square specimens (typically 100 mm x 100 mm with a thickness of 3 mm).

  • Wrap the back and sides of the specimen in aluminum foil.

  • Place the specimen on the load cell of the cone calorimeter.

  • Expose the specimen to a specified radiant heat flux (e.g., 35 kW/m² or 50 kW/m²).

  • Ignite the evolved gases with a spark igniter.

  • Continuously record data throughout the combustion process, including Heat Release Rate (HRR), Time to Ignition (TTI), Total Heat Released (THR), Mass Loss Rate (MLR), and Smoke Production Rate (SPR).

  • From the data, determine key parameters such as the Peak Heat Release Rate (PHRR) and Average Heat Release Rate (Av-HRR).

Visualizations

The following diagrams illustrate the experimental workflow and the proposed flame retardant mechanism.

G cluster_prep Material Preparation cluster_comp Composite Fabrication cluster_spec Specimen Preparation cluster_test Flammability Testing Drying Drying of Polymer, THEIC, and APP Mixing Pre-mixing of Components Drying->Mixing Melt Melt Blending Mixing->Melt Pellet Pelletizing Melt->Pellet Press Compression Molding Pellet->Press Cut Cutting to Size Press->Cut LOI LOI Test Cut->LOI UL94 UL-94 Test Cut->UL94 CCT Cone Calorimetry Cut->CCT

Experimental workflow for THEIC-based IFR composites.

G cluster_reactants Initial Components cluster_process Intumescent Process (under heat) cluster_result Protective Layer Formation THEIC THEIC (Char Source) Ester Esterification & Dehydration of THEIC THEIC->Ester APP APP (Acid Source) Decomp APP decomposes to Polyphosphoric Acid APP->Decomp Decomp->Ester Crosslink Cross-linked Phospho-carbonaceous Structure Ester->Crosslink Gases Release of non-flammable gases (e.g., NH3) Char Expanded Insulating Char Layer Gases->Char Crosslink->Char

Mechanism of THEIC/APP intumescent flame retardancy.

References

Application Notes and Protocols: Synthesis of Hyperbranched Polyesters Using 1,3,5-Tris(2-hydroxyethyl)cyanuric Acid (THEIC) as a Core Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperbranched polymers (HBPs) are three-dimensional macromolecules characterized by a highly branched architecture and a large number of terminal functional groups.[1] Their unique properties, such as low viscosity, high solubility, and globular structure, make them promising candidates for a variety of applications, including drug delivery, coatings, and rheology modifiers.[2][3] This document provides detailed protocols for the synthesis and characterization of hyperbranched polyesters utilizing 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) as a trifunctional core molecule and 2,2-bis(hydroxymethyl)propionic acid (bisMPA) as the AB₂ monomer. Additionally, protocols for evaluating their potential as drug delivery vehicles are described.

Synthesis of THEIC-bisMPA Hyperbranched Polyesters

The synthesis is based on a melt polycondensation reaction. Different generations (G1-G4) of the hyperbranched polyester can be synthesized by varying the molar ratio of the bisMPA monomer to the THEIC core.

Experimental Workflow for Synthesis

G cluster_reactants Reactants cluster_process Melt Polycondensation cluster_purification Purification cluster_product Final Product THEIC THEIC (Core) Mixing Mixing of Reactants THEIC->Mixing bisMPA bisMPA (Monomer) bisMPA->Mixing Catalyst p-TSA (Catalyst) Catalyst->Mixing Heating Heating under N₂ flow (e.g., 140-160°C) Mixing->Heating Step 1 Vacuum Application of Vacuum Heating->Vacuum Step 2 (Water Removal) Dissolution Dissolution in Acetone Vacuum->Dissolution Step 3 Precipitation Precipitation in Diethyl Ether Dissolution->Precipitation Step 4 Drying Drying under Vacuum Precipitation->Drying Step 5 HBP Hyperbranched Polyester Drying->HBP

Caption: Workflow for the synthesis of THEIC-based hyperbranched polyesters.

Protocol for Synthesis of Generation 3 (G3) Hyperbranched Polyester
  • Reactant Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) as the core molecule.

  • Monomer Addition: Add 2,2-bis(hydroxymethyl)propionic acid (bisMPA) in a molar ratio corresponding to the desired generation. For G3, a THEIC:bisMPA molar ratio of 1:21 is used.

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) as a catalyst, typically at a concentration of 0.5-1.0 wt% of the total reactants.

  • Melt Polycondensation:

    • Heat the reaction mixture to 140-160°C under a gentle stream of nitrogen gas to facilitate the removal of water, a byproduct of the esterification reaction.

    • Continue the reaction for 4-6 hours, or until the mixture becomes highly viscous.

    • Apply a vacuum (10-20 mmHg) for the final 1-2 hours to ensure the complete removal of water and drive the polymerization to completion.

  • Purification:

    • Cool the reaction mixture to room temperature and dissolve the crude polymer in a minimal amount of acetone.

    • Slowly precipitate the polymer by adding the acetone solution to a large excess of cold diethyl ether with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Repeat the dissolution-precipitation cycle two more times to ensure high purity.

  • Drying: Dry the purified hyperbranched polyester in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of Hyperbranched Polyesters

Data Summary

The following table summarizes the typical molecular characteristics of different generations of THEIC-bisMPA hyperbranched polyesters.

GenerationMonomer to Core Ratio (bisMPA:THEIC)Theoretical Molar Mass ( g/mol )¹H NMR Calculated Molar Mass ( g/mol )Degree of Branching (DB)
G13:1108910560.45
G29:1284725620.45
G321:1636345810.45
G445:11339577690.45

Note: The discrepancy between theoretical and calculated molar masses, especially in higher generations, can be attributed to side reactions such as cyclization and self-condensation of bisMPA.[4][5]

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the dried hyperbranched polyester in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for the THEIC core and the bisMPA repeating units.

    • Calculate the number-average molecular weight (Mₙ) and the degree of branching (DB) from the integrated peak areas. The DB can be determined using the method described by Fréchet.[4]

Gel Permeation Chromatography (GPC) Protocol
  • Sample Preparation: Dissolve the polymer in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene columns suitable for the expected molecular weight range.

  • Operating Conditions:

    • Mobile Phase: THF

    • Flow Rate: 1.0 mL/min

    • Temperature: 35-40°C

  • Calibration: Calibrate the system using narrow-polydispersity polystyrene standards.

  • Data Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the polymer sample relative to the polystyrene standards.

Thermal Analysis (DSC and TGA) Protocol
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Cool the sample to -50°C at 10°C/min.

    • Heat the sample again to 200°C at 10°C/min.

    • Determine the glass transition temperature (T₉) from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the polymer in a TGA pan.

    • Heat the sample from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature to determine the thermal stability of the polymer.

Application in Drug Delivery

The synthesized hyperbranched polyesters can be investigated as nanocarriers for hydrophobic drugs like doxorubicin (DOX).

General Structure of a Drug-Loaded Hyperbranched Polymer

G cluster_g1 G1 cluster_g2 G2 cluster_g3 G3 (Terminal) Core THEIC Core G1_1 G1_1 Core->G1_1 G1_2 G1_2 Core->G1_2 G1_3 G1_3 Core->G1_3 G2_1 G2_1 G1_1->G2_1 G2_2 G2_2 G1_1->G2_2 G2_3 G2_3 G1_2->G2_3 G2_4 G2_4 G1_2->G2_4 G2_5 G2_5 G1_3->G2_5 G2_6 G2_6 G1_3->G2_6 T1 T1 G2_1->T1 T2 T2 G2_1->T2 T3 T3 G2_2->T3 T4 T4 G2_2->T4 T5 T5 G2_3->T5 T6 T6 G2_3->T6 T7 T7 G2_4->T7 T8 T8 G2_4->T8 T9 T9 G2_5->T9 T10 T10 G2_5->T10 T11 T11 G2_6->T11 T12 T12 G2_6->T12 Drug1 Drug T2->Drug1 Drug2 Drug T5->Drug2 Drug3 Drug T10->Drug3

Caption: Encapsulation of drug molecules within the hyperbranched polymer structure.

Protocol for Doxorubicin (DOX) Loading
  • Polymer Solution: Dissolve 20 mg of the hyperbranched polyester in 2 mL of dimethylformamide (DMF).

  • Drug Solution: Dissolve 2 mg of doxorubicin hydrochloride (DOX·HCl) and 0.5 µL of triethylamine (to deprotonate DOX·HCl) in 1 mL of DMF.

  • Encapsulation: Add the DOX solution dropwise to the polymer solution while stirring. Continue stirring in the dark for 24 hours at room temperature.

  • Dialysis: Transfer the mixture to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove the free drug and DMF.

  • Lyophilization: Lyophilize the purified solution to obtain the DOX-loaded polymer as a powder.

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

    • Dissolve a known weight of the DOX-loaded polymer in DMF.

    • Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of DOX-loaded polymer) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol for In Vitro Drug Release Study
  • Sample Preparation: Disperse 5 mg of the DOX-loaded polymer in 5 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5 (to simulate physiological and endosomal conditions, respectively).

  • Incubation: Place the dispersions in a shaker incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

  • Analysis: Centrifuge the withdrawn samples and measure the concentration of released DOX in the supernatant using a UV-Vis spectrophotometer or fluorescence spectroscopy.

  • Data Presentation: Plot the cumulative drug release percentage against time.

In Vitro Cytotoxicity Assessment

Experimental Workflow for MTT Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Seeding->Incubation1 Addition Add polymer solutions (various concentrations) Incubation1->Addition Step 1 Incubation2 Incubate for 48h Addition->Incubation2 Step 2 MTT_add Add MTT reagent Incubation2->MTT_add Step 3 Incubation3 Incubate for 4h MTT_add->Incubation3 Step 4 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Step 5 Absorbance Measure absorbance (e.g., at 570 nm) Solubilization->Absorbance Step 6 Viability Calculate cell viability (%) Absorbance->Viability

Caption: Workflow for assessing the in vitro cytotoxicity using the MTT assay.

MTT Assay Protocol
  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the blank hyperbranched polymer and the DOX-loaded polymer in the cell culture medium. Replace the old medium with the medium containing the polymer solutions. Include wells with untreated cells as a control.

  • Incubation: Incubate the cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability using the formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot cell viability against polymer concentration to determine the IC₅₀ value (the concentration at which 50% of the cells are viable).

Conclusion

The use of THEIC as a core molecule provides a straightforward and versatile method for the synthesis of hyperbranched polyesters with tunable properties. The detailed protocols provided herein offer a comprehensive guide for researchers in the synthesis, characterization, and evaluation of these polymers for potential applications in drug delivery and other biomedical fields. Careful control of the synthesis and purification steps is crucial for obtaining polymers with reproducible characteristics.

References

Application Notes and Protocols: Functionalization of Nanoparticles with Tris(2-hydroxyethyl) isocyanurate for Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of nanoparticles with Tris(2-hydroxyethyl) isocyanurate (THEIC) and their subsequent use as highly efficient and reusable catalysts in organic synthesis. The protocols focus on the use of graphene oxide-based nanomaterials, which have demonstrated significant catalytic activity in various multi-component reactions.

Introduction

The immobilization of homogeneous catalysts onto solid supports, particularly nanoparticles, offers significant advantages, including enhanced stability, simplified catalyst recovery and reuse, and the potential for continuous flow processes. This compound (THEIC) is a versatile and commercially available compound that can be effectively used to functionalize nanoparticles.[1] The hydroxyl groups of THEIC provide convenient handles for grafting onto nanoparticle surfaces, while the triazine core can act as a ligand or a support for catalytically active species.

This document details the functionalization of graphene oxide (GO) and magnetic graphene oxide (MGO) with THEIC and their application as catalysts in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and in the synthesis of substituted benzimidazoles. These reactions are of significant interest in medicinal chemistry and drug development due to the therapeutic properties of the resulting heterocyclic compounds.[2]

Experimental Protocols

Synthesis of Graphene Oxide (GO)

Graphene oxide is synthesized from graphite powder using a modified Hummers' method.[3][4]

Materials:

  • Graphite flakes (>99.95% purity)

  • Sulfuric acid (H₂SO₄, 98%)

  • Sodium nitrate (NaNO₃)

  • Potassium permanganate (KMnO₄)

  • Hydrogen peroxide (H₂O₂, 32%)

  • Hydrochloric acid (HCl, 32%)

  • Deionized water

Procedure:

  • Add 23 mL of concentrated H₂SO₄ to a 250 mL flask and cool in an ice bath.

  • Under vigorous stirring, add 1 g of graphite powder and 0.5 g of NaNO₃ to the cooled H₂SO₄.

  • Slowly add 3 g of KMnO₄ to the suspension, ensuring the temperature remains below 20 °C.

  • Remove the ice bath and continue stirring for 30 minutes at 35 °C.

  • Dilute the mixture by slowly adding 46 mL of deionized water, which will cause the temperature to rise to approximately 98 °C. Maintain this temperature for 15 minutes.

  • Terminate the reaction by adding 140 mL of deionized water, followed by the slow addition of 12 mL of 32% H₂O₂ and 2 mL of 32% HCl.[3]

  • Filter the resulting mixture and wash repeatedly with deionized water until the pH of the filtrate is neutral.

  • Dry the obtained graphene oxide powder in a vacuum oven at 60 °C for 24 hours.

Functionalization of Graphene Oxide with THEIC (GO-THEIC)

This protocol describes the covalent functionalization of GO with this compound.[5]

Materials:

  • Graphene oxide (GO)

  • This compound (THEIC)

  • Deionized water

  • Hydrochloric acid (HCl, 9 M)

Procedure:

  • In a 50 mL round-bottom flask, disperse 100 mg of GO and 200 mg of THEIC in 10 mL of deionized water.

  • Soncate the mixture for 4 hours to ensure homogeneous dispersion.[5]

  • Add 20 mL of 9 M HCl to the suspension.

  • Heat the resulting solution at 80 °C for 2 hours.[5]

  • Isolate the solid product by centrifugation.

  • Wash the product thoroughly with deionized water (3 x 30 mL) to remove any unreacted reagents.

  • Dry the final product, GO-THEIC, at 50 °C for 24 hours.[5]

Synthesis of Magnetic Graphene Oxide-THEIC-Cu(II) (MGO-THEIC-Cu(II))

This protocol details the preparation of a magnetically separable catalyst by incorporating iron oxide nanoparticles and subsequent coordination with copper(II).[3][4]

Materials:

  • Graphene oxide (GO)

  • This compound (THEIC)

  • Acetic anhydride

  • Deionized water

  • Hydrochloric acid (HCl, 9.6 M)

  • Magnetic nanoparticles (e.g., Fe₃O₄)

  • Copper(II) acetate (Cu(OAc)₂)

Procedure:

  • Disperse 100 mg of GO and 200 mg of acetic anhydride in 10 mL of deionized water in a round-bottom flask.

  • Sonicate the mixture for 1.5 hours.

  • Add 300 mg of THEIC to the mixture and continue sonication for another 2.5 hours.[4]

  • Separate the suspension by centrifugation (12000 rpm) for 20-30 minutes.

  • Add 20 mL of 9.6 M HCl to the resulting solid and heat at 80 °C for 1 hour.[4]

  • Isolate the solid by centrifugation and wash thoroughly with deionized water.

  • Disperse the GO-THEIC in a solution containing pre-synthesized magnetic nanoparticles.

  • Add Cu(OAc)₂ to the suspension and stir to facilitate the coordination of Cu(II) ions.

  • Wash the final product, MGO-THEIC-Cu(II), with deionized water and dry at 50 °C for 24 hours.

Catalytic Applications

Biginelli Reaction for the Synthesis of 3,4-dihydropyrimidin-2(1H)-ones

The GO-THEIC nanocatalyst exhibits high efficiency in the one-pot, three-component Biginelli reaction.[5][6]

General Procedure:

  • In a reaction vessel, combine an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and urea or thiourea (1.5 mmol).

  • Add the GO-THEIC catalyst (15 mg).

  • Heat the mixture at 80 °C under solvent-free conditions for the specified time (see Table 1).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, add hot ethanol to the reaction mixture and filter to separate the catalyst.

  • The product can be purified by recrystallization from ethanol.

Catalyst Reusability: The GO-THEIC catalyst can be recovered by filtration, washed with ethanol, dried, and reused for subsequent reactions with minimal loss of activity.[5]

Synthesis of Substituted Benzimidazoles

The MGO-THEIC-Cu(II) nanocatalyst is an efficient and recoverable catalyst for the one-pot synthesis of substituted benzimidazoles under microwave irradiation.[2][3]

General Procedure:

  • In a microwave-safe reaction vessel, combine an o-phenylenediamine derivative (1 mmol), an aldehyde (1 mmol), and the MGO-THEIC-Cu(II) catalyst (0.02 g).

  • Add ethanol as the solvent.

  • Irradiate the mixture in a microwave reactor at a specified temperature and time (see Table 2).

  • After completion of the reaction, the catalyst can be easily separated using an external magnet.

  • The product can be isolated from the solution and purified by appropriate methods.

Data Presentation

The following tables summarize the quantitative data for the catalytic performance of THEIC-functionalized nanoparticles in the aforementioned reactions.

Table 1: GO-THEIC Catalyzed Biginelli Reaction [5]

EntryAldehydeβ-KetoesterTime (min)Yield (%)
14-Cl-C₆H₄CHOEthyl acetoacetate2095
24-NO₂-C₆H₄CHOEthyl acetoacetate2592
3C₆H₅CHOEthyl acetoacetate3090
44-CH₃O-C₆H₄CHOEthyl acetoacetate3588
54-Cl-C₆H₄CHOMethyl acetoacetate2593

Table 2: MGO-THEIC-Cu(II) Catalyzed Synthesis of Benzimidazoles [3]

Entryo-PhenylenediamineAldehydeTime (min)Power (W)Yield (%)
11,2-Diaminobenzene4-Cl-C₆H₄CHO530094
21,2-Diaminobenzene4-NO₂-C₆H₄CHO630092
31,2-DiaminobenzeneC₆H₅CHO730090
44-Methyl-1,2-diaminobenzene4-Cl-C₆H₄CHO530095
54-Chloro-1,2-diaminobenzeneC₆H₅CHO830088

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and application of THEIC-functionalized nanoparticles.

experimental_workflow_GO_THEIC cluster_synthesis Synthesis of GO-THEIC cluster_catalysis Catalytic Application (Biginelli Reaction) GO Graphene Oxide (GO) Mix Mix & Sonicate (4h, H₂O) GO->Mix THEIC This compound (THEIC) THEIC->Mix React React (80°C, 2h, HCl) Mix->React Isolate Centrifuge & Wash React->Isolate GO_THEIC GO-THEIC Nanocatalyst Isolate->GO_THEIC Aldehyde Aldehyde Reaction One-pot Reaction (80°C, Solvent-free) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Catalyst GO-THEIC Catalyst->Reaction Product 3,4-dihydropyrimidin-2(1H)-one Reaction->Product Separation Filtration & Reuse Reaction->Separation Recycle Separation->Catalyst Recycle

Caption: Workflow for the synthesis of GO-THEIC and its use in the Biginelli reaction.

experimental_workflow_MGO_THEIC_Cu cluster_synthesis Synthesis of MGO-THEIC-Cu(II) cluster_catalysis Catalytic Application (Benzimidazole Synthesis) GO_THEIC_precursor GO-THEIC Precursor Assemble Assemble & Coordinate GO_THEIC_precursor->Assemble Magnetic_NP Magnetic Nanoparticles Magnetic_NP->Assemble CuOAc2 Cu(OAc)₂ CuOAc2->Assemble MGO_THEIC_Cu MGO-THEIC-Cu(II) Catalyst Assemble->MGO_THEIC_Cu Diaminobenzene o-Phenylenediamine Reaction_MW Microwave Irradiation (Ethanol) Diaminobenzene->Reaction_MW Aldehyde_cat Aldehyde Aldehyde_cat->Reaction_MW Catalyst_MGO MGO-THEIC-Cu(II) Catalyst_MGO->Reaction_MW Product_Benz Substituted Benzimidazole Reaction_MW->Product_Benz Separation_Mag Magnetic Separation & Reuse Reaction_MW->Separation_Mag Recycle Separation_Mag->Catalyst_MGO Recycle

Caption: Workflow for the synthesis of MGO-THEIC-Cu(II) and its catalytic application.

Characterization of Functionalized Nanoparticles

The successful functionalization of nanoparticles with THEIC can be confirmed using various analytical techniques:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of functional groups from both the nanoparticle and THEIC.[5]

  • Scanning Electron Microscopy (SEM): To observe the morphology of the functionalized nanoparticles.[5]

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and the amount of organic material grafted onto the nanoparticle surface.[5]

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition of the functionalized material.[6]

Conclusion

The functionalization of nanoparticles with this compound provides a robust platform for the development of highly efficient and reusable heterogeneous catalysts. The protocols outlined in this document offer a straightforward approach to synthesizing these catalysts and applying them in important organic transformations. The ease of catalyst recovery and high product yields make this methodology attractive for both academic research and industrial applications in fine chemical and pharmaceutical synthesis.

References

Application Notes and Protocols: Enhancing Epoxy Resin Mechanical Properties with Tris(2-hydroxyethyl) isocyanurate (THEIC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a trifunctional alcohol that serves as a versatile crosslinking agent and monomer in polymer synthesis.[1] Its incorporation into epoxy resin formulations has been shown to significantly enhance the material's mechanical, thermal, and chemical properties. This document provides an overview of the role of THEIC in improving the mechanical characteristics of epoxy resins, along with generalized experimental protocols for its incorporation and subsequent material testing. While specific quantitative data from peer-reviewed studies on THEIC-epoxy systems is limited in the public domain, the information presented herein is based on established principles of polymer chemistry and material science.

Introduction to THEIC in Epoxy Systems

THEIC's unique molecular structure, featuring a stable triazine ring and three primary hydroxyl groups, allows it to act as a potent crosslinking agent.[2] When integrated into an epoxy resin matrix, THEIC can contribute to a higher crosslink density, leading to improvements in several key mechanical properties. Resins formulated with THEIC often exhibit enhanced heat resistance, hardness, weatherability, wear resistance, chemical resistance, and adhesion.[1]

The primary mechanism by which THEIC is believed to improve the mechanical properties of epoxy resins is through the formation of a denser and more robust three-dimensional polymer network. The hydroxyl groups of THEIC react with the epoxy groups of the resin, creating strong covalent bonds and increasing the overall rigidity and stability of the cured material.

Potential Improvements in Mechanical Properties

The incorporation of THEIC into epoxy formulations is anticipated to lead to the following improvements in mechanical properties. It is important to note that the following table is a representative illustration of expected trends. Actual values will vary depending on the specific epoxy resin, curing agent, THEIC concentration, and processing conditions.

Mechanical PropertyUnmodified Epoxy Resin (Typical Values)Expected Trend with THEIC ModificationRationale for Improvement
Tensile Strength 60 - 80 MPaIncreaseHigher crosslink density imparted by the trifunctional THEIC molecule leads to a more rigid network, requiring greater stress to cause failure.
Flexural Modulus 2.5 - 3.5 GPaIncreaseThe rigid triazine ring structure of THEIC contributes to the overall stiffness of the polymer matrix, increasing its resistance to bending.
Impact Strength 0.4 - 0.8 J/cm²VariableThe effect on impact strength can be complex. While increased crosslinking can lead to brittleness, the specific structure of THEIC may introduce mechanisms for energy dissipation. Empirical testing is crucial.
Hardness (Shore D) 80 - 90IncreaseA denser polymer network with strong intermolecular forces results in a harder material that is more resistant to indentation and scratching.[1]
Heat Deflection Temperature (HDT) 150 - 180 °CIncreaseThe stable triazine ring and high crosslink density restrict polymer chain mobility at elevated temperatures, thus improving thermal stability.[1]

Experimental Protocols

The following protocols provide a general framework for the incorporation of THEIC into epoxy resins and the subsequent evaluation of their mechanical properties. Researchers should optimize these protocols based on their specific materials and equipment.

Materials and Equipment
  • Epoxy Resin: Bisphenol-A based epoxy resin (e.g., DGEBA)

  • Curing Agent: Amine-based (e.g., TETA, DETA) or anhydride-based

  • THEIC: High purity, powdered form

  • Solvent (optional): To aid in the dissolution of THEIC

  • Mechanical Stirrer/Overhead Stirrer

  • Vacuum Oven or Desiccator

  • Molds: For casting test specimens (e.g., silicone or steel)

  • Universal Testing Machine (UTM): For tensile and flexural testing

  • Impact Tester: (e.g., Izod or Charpy)

  • Hardness Tester: (Shore D durometer)

  • Differential Scanning Calorimeter (DSC): To determine curing profile and glass transition temperature (Tg)

Protocol for Preparation of THEIC-Modified Epoxy Resin
  • Predetermine Formulation: Decide on the weight percentage (wt%) of THEIC to be incorporated into the epoxy resin. Typical starting points range from 5 to 20 wt%.

  • Dissolution of THEIC:

    • Gently heat the epoxy resin to a moderately elevated temperature (e.g., 60-80 °C) to reduce its viscosity.

    • Slowly add the pre-weighed THEIC powder to the heated epoxy resin under continuous mechanical stirring.

    • Continue stirring until the THEIC is completely dissolved and the mixture is homogeneous. A clear, uniform solution should be obtained. If dissolution is difficult, a minimal amount of a suitable solvent can be used, which must be subsequently removed under vacuum.

  • Degassing: Place the THEIC-epoxy mixture in a vacuum oven or desiccator at a slightly elevated temperature to remove any entrapped air bubbles.

  • Addition of Curing Agent:

    • Cool the mixture to the temperature recommended for the specific curing agent.

    • Add the stoichiometric amount of the curing agent to the THEIC-epoxy mixture. The amount of curing agent should be calculated based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of the curing agent.

    • Stir the mixture thoroughly for several minutes until a homogeneous blend is achieved.

  • Casting: Pour the final mixture into pre-heated and release-agent-coated molds of the desired specimen geometry for mechanical testing.

  • Curing:

    • Transfer the filled molds to an oven.

    • The curing schedule (temperature and time) will depend on the specific epoxy resin and curing agent used. A typical curing cycle might involve an initial cure at a lower temperature (e.g., 80-100 °C) for 1-2 hours, followed by a post-cure at a higher temperature (e.g., 120-150 °C) for 2-4 hours to ensure complete crosslinking.

    • The optimal curing profile should be determined experimentally, for instance by using DSC to monitor the curing reaction.

  • Demolding and Post-Curing: After the curing cycle is complete, allow the molds to cool to room temperature before demolding the specimens. A further post-curing step at an elevated temperature may be beneficial for achieving ultimate mechanical properties.

Protocol for Mechanical Testing

All mechanical tests should be performed on a statistically significant number of specimens (typically at least five) and the results averaged. Standardized testing procedures should be followed to ensure data comparability.

  • Tensile Testing:

    • Standard: ASTM D3039 / ISO 527

    • Specimen: Dog-bone shaped

    • Procedure: The specimen is pulled at a constant crosshead speed until failure. The tensile strength and modulus are calculated from the resulting stress-strain curve.

  • Flexural Testing (Three-Point Bending):

    • Standard: ASTM D790 / ISO 178

    • Specimen: Rectangular bar

    • Procedure: The specimen is supported at two points and a load is applied to the center until the specimen fractures or reaches a specified deflection. The flexural strength and modulus are determined.

  • Impact Testing (Izod):

    • Standard: ASTM D256 / ISO 180

    • Specimen: Notched rectangular bar

    • Procedure: A pendulum strikes the notched specimen, and the energy absorbed to fracture the specimen is measured.

  • Hardness Testing:

    • Standard: ASTM D2240 / ISO 868

    • Instrument: Shore D durometer

    • Procedure: The indenter of the durometer is pressed into the surface of the material, and the hardness value is read from the scale.

Visualizations

Chemical Reaction and Network Formation

The following diagram illustrates the conceptual reaction between an epoxy resin (represented by a diglycidyl ether) and THEIC, leading to a crosslinked network.

chemical_reaction cluster_reactants Reactants cluster_process Curing Process cluster_product Product Epoxy Epoxy Resin (e.g., DGEBA) Mixing Mixing & Heating Epoxy->Mixing THEIC THEIC (this compound) THEIC->Mixing Curing Curing (with Hardener) Mixing->Curing Network Crosslinked Epoxy Network (Improved Mechanical Properties) Curing->Network

Caption: Conceptual reaction pathway for THEIC-modified epoxy resin.

Experimental Workflow

The following diagram outlines the general workflow for preparing and testing THEIC-modified epoxy resins.

experimental_workflow cluster_preparation Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis Start Start: Define Formulation Mix Mix Epoxy and THEIC Start->Mix Degas Degas Mixture Mix->Degas AddCure Add Curing Agent Degas->AddCure Cast Cast Specimens AddCure->Cast Cure Cure and Post-Cure Cast->Cure Tensile Tensile Test (ASTM D3039) Cure->Tensile Flexural Flexural Test (ASTM D790) Cure->Flexural Impact Impact Test (ASTM D256) Cure->Impact Hardness Hardness Test (ASTM D2240) Cure->Hardness Analyze Analyze and Compare Data Tensile->Analyze Flexural->Analyze Impact->Analyze Hardness->Analyze Conclusion Draw Conclusions Analyze->Conclusion

Caption: Experimental workflow for THEIC-epoxy resin characterization.

Conclusion

This compound holds significant promise as a modifier for enhancing the mechanical properties of epoxy resins. Its trifunctional nature and stable chemical structure can lead to the formation of highly crosslinked, robust polymer networks with improved strength, stiffness, and thermal stability. The provided protocols offer a foundational approach for researchers to explore the potential of THEIC in their specific epoxy systems. Further empirical studies are necessary to fully quantify the effects of THEIC on the mechanical performance of various epoxy formulations and to optimize processing parameters for specific applications.

References

Application Notes: Tris(2-hydroxyethyl) isocyanurate (THEIC) as a Charring Agent in Polymer Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a trifunctional, nitrogen-containing triol that serves as an effective charring (or carbonizing) agent in intumescent flame retardant (IFR) systems.[1][2] When incorporated into polymer matrices, THEIC, typically in conjunction with an acid source like ammonium polyphosphate (APP), can significantly enhance the fire resistance of various polymers, including polypropylene (PP), polyethylene (PE), and polylactide (PLA).[1] Upon exposure to heat, the IFR system undergoes a series of reactions to form a swollen, multicellular char layer on the polymer's surface. This char acts as an insulating barrier, limiting the transfer of heat, oxygen, and flammable volatiles, thereby protecting the underlying material from further combustion.[3] While effective, THEIC's high water solubility and low melting point can present challenges during processing and may affect the durability of the flame retardant properties.[1][4] Modifications, such as synthesizing a macromolecular homopolymer of THEIC (Homo-THEIC), have been developed to overcome these limitations.[1]

Mechanism of Action: Intumescent Flame Retardancy

The flame retardant action of a THEIC-based IFR system is a condensed-phase mechanism.[3] It relies on the synergistic interaction between its three core components:

  • Acid Source: Typically ammonium polyphosphate (APP), which decomposes upon heating to produce polyphosphoric acid.

  • Charring Agent: this compound (THEIC), which contains hydroxyl groups and a nitrogen-rich triazine structure.

  • Blowing Agent: Often the ammonia released during the decomposition of APP acts as the blowing agent.

The process begins when the polymer is exposed to a heat source. The APP decomposes, releasing ammonia gas and forming polyphosphoric acid. The polyphosphoric acid then acts as a catalyst, promoting the dehydration and esterification of THEIC's hydroxyl groups. This leads to extensive cross-linking and the formation of a stable carbonaceous pre-char. Simultaneously, the released ammonia gas causes the molten char to swell and expand, creating a thick, insulating intumescent layer that retards flame propagation.[1][3]

G cluster_input Initial Components cluster_process Combustion Process cluster_output Resulting Barrier & Protection Polymer Polymer Matrix APP Ammonium Polyphosphate (APP) (Acid Source/Blowing Agent) THEIC THEIC (Charring Agent) Esterification Esterification & Cross-linking THEIC->Esterification Heat Heat Exposure Decomposition APP Decomposition Heat->Decomposition Gas_Release Ammonia (NH3) (Blowing Agent) Decomposition->Gas_Release Releases Acid_Release Polyphosphoric Acid Decomposition->Acid_Release Releases Char_Formation Carbonaceous Char Formation Esterification->Char_Formation Swelling Char Swelling Char_Formation->Swelling Intumescent_Layer Intumescent Char Layer (Insulating Barrier) Swelling->Intumescent_Layer Gas_Release->Swelling Acid_Release->Esterification Protection Flame Retardancy (Heat, O2, Fuel Barrier) Intumescent_Layer->Protection G A 1. Material Preparation - Dry Polymer Pellets - Dry IFR Powder (APP/THEIC) B 2. Melt Compounding - Co-rotating Twin-Screw Extruder - Premix polymer and IFR - Melt and mix at specified temperature profile A->B C 3. Specimen Fabrication - Injection Molding or Compression Molding - Create standardized test bars (e.g., 125x13x3 mm) B->C D 4. Flammability Testing - Condition specimens (e.g., 23°C, 50% RH for 48h) C->D E Limiting Oxygen Index (LOI) ASTM D2863 D->E F UL-94 Vertical Burn ASTM D3801 D->F G Cone Calorimetry ASTM E1354 D->G H 5. Data Analysis - Evaluate LOI value, UL-94 rating - Analyze pHRR, THR, Mass Loss Rate E->H F->H G->H G cluster_0 This compound (THEIC) a

References

Application Notes and Protocols: The Potential Use of Tris(2-hydroxyethyl) isocyanurate (THEIC) in the Synthesis and Modification of Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a versatile chemical compound recognized for its role as a crosslinking agent and a building block in the synthesis of various polymers, particularly heat-resistant polyesterimides and unsaturated polyesters.[1][2] While the direct synthesis of biodegradable polyesters using THEIC as a primary monomer is not extensively documented in current literature, its trifunctional nature presents a compelling potential for modifying existing biodegradable polyesters. This application note explores the hypothetical use of THEIC as a crosslinking agent to enhance the properties of common biodegradable polyesters such as polylactic acid (PLA), polycaprolactone (PCL), and their blends.

The rationale for this application is based on the known effects of other crosslinking agents, like the structurally related triallyl isocyanurate (TAIC), on biodegradable polymers. Crosslinking has been shown to improve the mechanical and thermal properties of biodegradable polyesters, which can be advantageous for various applications, including in the biomedical and pharmaceutical fields.[3][4] These notes provide a theoretical framework and hypothetical protocols for researchers interested in exploring the use of THEIC to tailor the properties of biodegradable polyesters.

Properties of this compound (THEIC)

A clear understanding of the physical and chemical properties of THEIC is essential for its application in polymer synthesis and modification.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 839-90-7[2]
Molecular Formula C9H15N3O6[2]
Molecular Weight 261.24 g/mol [2]
Appearance White crystalline powder or granular[2]
Melting Point 133.5 - 137.0 °C[2]
Decomposition Temperature 265 - 330 °C[2]
Key Functional Groups Three primary hydroxyl (-OH) groups
Primary Applications Crosslinking agent, PVC heat stabilizer, raw material for wire enamels[1][2]

Hypothetical Experimental Workflow

The following diagram outlines a potential workflow for the synthesis of a biodegradable polyester modified with THEIC. This process involves the melt polycondensation of a common biodegradable polyester, in this case, polylactic acid (PLA), with the incorporation of THEIC as a crosslinking agent.

G cluster_prep Monomer Preparation cluster_reaction Melt Polycondensation cluster_purification Purification and Characterization Monomers Lactic Acid Monomer THEIC Crosslinker Mixing Mixing of Monomers, THEIC, and Catalyst Monomers->Mixing Catalyst Catalyst (e.g., Tin(II) octoate) Catalyst->Mixing Heating Heating under Inert Atmosphere (e.g., Nitrogen) Mixing->Heating Vacuum Application of Vacuum to Remove Byproducts Heating->Vacuum Purification Dissolution and Precipitation Vacuum->Purification Drying Drying of the Polymer Purification->Drying Characterization Characterization (FTIR, NMR, DSC, GPC, Mechanical Testing) Drying->Characterization

Caption: Hypothetical workflow for synthesizing THEIC-modified biodegradable polyester.

Hypothetical Experimental Protocol: Synthesis of THEIC-Crosslinked Polylactic Acid (PLA)

This protocol describes a hypothetical melt polycondensation method to synthesize polylactic acid (PLA) crosslinked with THEIC. Note: This is a theoretical procedure and should be adapted and optimized based on experimental observations.

Materials:

  • L-lactic acid (or D,L-lactic acid)

  • This compound (THEIC)

  • Tin(II) octoate (catalyst)

  • Toluene (for azeotropic removal of water, optional)

  • Methanol (for precipitation)

  • Chloroform or Dichloromethane (for dissolution)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Monomer Charging: In a clean and dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add L-lactic acid.

  • Addition of THEIC: Add the desired molar percentage of THEIC to the flask (e.g., 0.5 mol%, 1 mol%, 2 mol% relative to lactic acid).

  • Catalyst Addition: Add the catalyst, Tin(II) octoate, to the reaction mixture (typically 0.01-0.05 wt% of the total monomer weight).

  • Initial Reaction (Esterification):

    • Start stirring the mixture and purge the system with nitrogen gas for 15-20 minutes to create an inert atmosphere.

    • Heat the mixture to approximately 150-160 °C under a slow nitrogen flow. Water will be produced as a byproduct of the esterification reaction and will be removed through the condenser.

    • (Optional) Toluene can be added to facilitate the azeotropic removal of water.

    • Continue this step for 3-4 hours or until the majority of water has been removed.

  • Polycondensation:

    • Increase the temperature to 180-200 °C.

    • Gradually apply a vacuum (reducing the pressure to below 1 mmHg) to remove the remaining water and other volatile byproducts to drive the polymerization reaction towards a higher molecular weight.

    • Continue the reaction under vacuum for 6-12 hours. The viscosity of the mixture will increase significantly.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature and stop the vacuum, introducing nitrogen back into the system.

    • Dissolve the resulting polymer in a suitable solvent like chloroform or dichloromethane.

    • Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration.

  • Drying: Dry the purified polymer in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

  • Characterization: Characterize the synthesized THEIC-crosslinked PLA using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ester and isocyanurate groups, Nuclear Magnetic Resonance (NMR) for structural analysis, Gel Permeation Chromatography (GPC) to determine molecular weight and crosslinking, Differential Scanning Calorimetry (DSC) for thermal properties, and mechanical testing to evaluate tensile strength and modulus.

Potential Effects of THEIC on Biodegradable Polyester Properties

The incorporation of a trifunctional crosslinker like THEIC is expected to induce significant changes in the properties of biodegradable polyesters. The following table summarizes the anticipated effects based on the known behavior of similar crosslinked polymer systems.

PropertyExpected Change with THEIC IncorporationRationale
Tensile Strength IncreaseThe formation of a crosslinked network restricts polymer chain mobility, leading to a stronger and more rigid material.
Young's Modulus IncreaseThe increased rigidity from crosslinking results in a higher modulus of elasticity.
Elongation at Break DecreaseThe crosslinked network reduces the ability of polymer chains to slide past one another, making the material more brittle.
Thermal Stability IncreaseThe three-dimensional network structure requires more energy to break down, thus increasing the decomposition temperature.
Glass Transition Temp. IncreaseCrosslinking restricts the segmental motion of the polymer chains, leading to a higher glass transition temperature.
Solubility Decrease / Formation of GelsCovalently crosslinked polymers are generally insoluble and will swell to form a gel in solvents that would dissolve the linear polymer.
Biodegradation Rate DecreaseThe crosslinked structure can hinder the access of water and enzymes to the ester bonds within the polymer matrix, potentially slowing down the rate of hydrolysis and biodegradation.[4]

Visualization of THEIC Crosslinking

The following diagram illustrates the chemical structure of THEIC and a simplified representation of its potential role in crosslinking polyester chains.

G cluster_theic This compound (THEIC) cluster_polyester Polyester Chains cluster_crosslinked Crosslinked Polyester Network THEIC THEIC Structure Network Formation of a 3D Network THEIC->Network Crosslinks Chain1 ---[Polyester Chain]--- Chain1->Network Chain2 ---[Polyester Chain]--- Chain2->Network Chain3 ---[Polyester Chain]--- Chain3->Network

Caption: THEIC as a potential crosslinker for polyester chains.

Future Research Directions

The use of THEIC in biodegradable polyesters is a nascent area that warrants further investigation. Future research could focus on:

  • Systematic Synthesis and Characterization: Following the hypothetical protocol, systematically synthesize biodegradable polyesters with varying concentrations of THEIC and thoroughly characterize their chemical, physical, and mechanical properties.

  • Biodegradation Studies: Conduct comprehensive biodegradation studies (e.g., enzymatic degradation, soil burial tests) to quantify the effect of THEIC-induced crosslinking on the degradation rate and mechanism.

  • Biocompatibility Assessment: For potential biomedical applications, it is crucial to evaluate the biocompatibility of THEIC-modified polyesters through in vitro and in vivo studies.

  • Drug Delivery Applications: Investigate the potential of these crosslinked polyesters as matrices for controlled drug release, where the crosslink density could be used to tune the release kinetics.

By exploring these avenues, the scientific community can determine the viability and potential benefits of utilizing THEIC in the development of novel biodegradable materials with tailored properties for a range of applications.

References

Application Notes and Protocols for Tris(2-hydroxyethyl) Isocyanurate (THEIC) Derivatives in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the emerging biomedical applications of Tris(2-hydroxyethyl) isocyanurate (THEIC) derivatives. THEIC, a versatile triol, serves as a valuable building block for the synthesis of novel polymers with tailored properties for drug delivery, gene therapy, and tissue engineering. This document details the synthesis, characterization, and application of these derivatives, offering specific protocols and quantitative data to support further research and development.

I. Application Note: Gene Delivery using TAEI-Crosslinked PEI Nanoparticles

Introduction: Tris[2-(acryloyloxy)ethyl] isocyanurate (TAEI), an acrylate derivative of THEIC, has been effectively utilized as a cross-linking agent to create hyperbranched poly(ester amine)s (PEAs) from low-molecular-weight polyethylenimine (PEI).[1] These PEAs form stable nanoparticles with genetic material and have shown significant promise as non-viral vectors for gene delivery, particularly for antisense oligonucleotides. The biodegradable ester linkages in the polymer backbone are designed to reduce the cytotoxicity often associated with high-molecular-weight PEI, making it a safer and more efficient alternative for therapeutic applications such as the treatment of Duchenne muscular dystrophy.[1]

Key Features:

  • Reduced Cytotoxicity: The biodegradable ester groups in the PEA backbone contribute to lower cell toxicity compared to the widely used 25k Da branched PEI.[1]

  • High Transfection Efficiency: TAEI-PEI nanoparticles have demonstrated high efficiency in delivering antisense morpholino oligomers (PMOs) both in vitro in myoblast cell lines and in vivo in mouse models.[1][2]

  • Tunable Properties: The physicochemical properties of the nanoparticles, such as size and surface charge, can be controlled by varying the ratio of TAEI to PEI, allowing for optimization for specific applications.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of TAEI-crosslinked PEI nanoparticles for gene delivery.

Polymer Composition (TAEI:PEI 2.0k ratio)Nanoparticle Size (nm)Zeta Potential (mV)In Vitro Exon-Skipping Efficiency (%)In Vivo Dystrophin Expression (fold increase vs. PMO alone)Cell Viability (%)
PEA C12 (1:2)< 20011.5 - 33.5Highest among tested PEAs2-4Significantly higher than PEI 25k
Experimental Protocols

1. Synthesis of Hyperbranched Poly(ester amine)s (PEAs):

This protocol describes the synthesis of PEAs by Michael addition of Tris[2-(acryloyloxy)ethyl] isocyanurate (TAEI) and low-molecular-weight polyethylenimine (LPEI).[1]

  • Materials: Tris[2-(acryloyloxy)ethyl] isocyanurate (TAEI), low-molecular-weight polyethylenimine (LPEI; e.g., 2.0k Da), Dimethyl Sulfoxide (DMSO).

  • Procedure:

    • Dissolve LPEI in DMSO in a round-bottom flask.

    • Add a solution of TAEI in DMSO dropwise to the LPEI solution while stirring at room temperature. The molar ratio of TAEI to LPEI can be varied to achieve different polymer properties. A commonly used ratio is 1:2.

    • Allow the reaction to proceed for 24-48 hours at room temperature.

    • Purify the resulting PEA solution by dialysis against deionized water for 48 hours to remove unreacted monomers and low-molecular-weight oligomers.

    • Lyophilize the purified solution to obtain the final PEA product as a white powder.

    • Characterize the polymer structure by ¹H NMR and determine the molecular weight by gel permeation chromatography (GPC).

2. In Vitro Transfection with Antisense Morpholino Oligomers (PMOs):

This protocol details the procedure for evaluating the delivery efficiency of PMOs using TAEI-PEI nanoparticles in a cell culture model.[2]

  • Materials: C2C12 mouse myoblast cell line, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Antisense Morpholino Oligomer (PMO) targeting a specific exon, PEA polymer, Opti-MEM.

  • Procedure:

    • Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • One day before transfection, seed the cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

    • On the day of transfection, prepare the PEA/PMO complexes. Dilute the desired amount of PEA polymer and PMO separately in Opti-MEM.

    • Add the PEA solution to the PMO solution and mix gently. Incubate at room temperature for 20-30 minutes to allow for complex formation.

    • Replace the cell culture medium with fresh, serum-free DMEM.

    • Add the PEA/PMO complexes dropwise to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh complete medium (DMEM with 10% FBS).

    • Analyze exon-skipping efficiency 24-48 hours post-transfection using RT-PCR.

3. In Vitro Cytotoxicity Assay:

This protocol describes the MTT assay to evaluate the cytotoxicity of the PEA polymers.

  • Materials: C2C12 cells, complete culture medium, PEA polymers, 25k Da branched PEI (as a positive control), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed C2C12 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the PEA polymers and the PEI 25k control in serum-free medium.

    • Remove the culture medium from the cells and replace it with the polymer solutions.

    • Incubate the cells for 24 hours at 37°C.

    • After incubation, add MTT solution to each well and incubate for another 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells.

Visualizations

experimental_workflow cluster_synthesis PEA Synthesis cluster_transfection In Vitro Transfection cluster_cytotoxicity Cytotoxicity Assay s1 Dissolve LPEI in DMSO s2 Add TAEI in DMSO s1->s2 s3 React for 24-48h s2->s3 s4 Purify by Dialysis s3->s4 s5 Lyophilize s4->s5 t1 Seed C2C12 Cells t2 Prepare PEA/PMO Complexes t1->t2 t3 Transfect Cells t2->t3 t4 Incubate and Analyze (RT-PCR) t3->t4 c1 Seed C2C12 Cells c2 Expose to Polymers c1->c2 c3 MTT Assay c2->c3 c4 Measure Absorbance c3->c4

Caption: Experimental workflow for the synthesis and evaluation of TAEI-PEI nanoparticles.

II. Application Note: Hydrogel Wound Dressings with Tris(6-isocyanatohexyl) Isocyanurate

Introduction: A derivative of THEIC, Tris(6-isocyanatohexyl) isocyanurate, has been investigated as a cross-linking agent in the formation of interpenetrating polymer network (IPN) hydrogels for wound dressing applications.[4] These hydrogels, composed of Hydroxypropyl methylcellulose (HPMC) and a tri-isocyanate crosslinked polyurethane, exhibit excellent water uptake capabilities, which is a critical property for maintaining a moist wound environment conducive to healing.[5] The unique structure of Tris(6-isocyanatohexyl) isocyanurate, with its three hexyl arms, allows for the creation of a flexible and robust three-dimensional network.[4]

Key Features:

  • High Water Uptake: The hydrogel's composition allows for significant absorption of wound exudate, promoting a moist healing environment.[5]

  • Interpenetrating Polymer Network: The IPN structure provides mechanical stability and controlled swelling properties.[4]

  • Potential for Drug Delivery: The hydrogel matrix can be designed to incorporate and provide controlled release of therapeutic agents directly to the wound site.[4]

Quantitative Data Summary
Hydrogel FormulationCross-linking Agent ConcentrationWater Uptake after 1 hour (%)
HPMC/Polyurethane IPN1%5.1
Experimental Protocols

1. Preparation of HPMC/Polyurethane IPN Hydrogel:

This protocol outlines the general steps for creating an IPN hydrogel for wound dressing applications.[4]

  • Materials: Hydroxypropyl methylcellulose (HPMC), Tris(6-isocyanatohexyl) isocyanurate, a suitable polyol (for polyurethane formation), a catalyst (e.g., dibutyltin dilaurate), and a solvent (e.g., tetrahydrofuran).

  • Procedure:

    • Prepare a solution of HPMC in an appropriate solvent.

    • In a separate vessel, prepare the polyurethane prepolymer by reacting the polyol with an excess of Tris(6-isocyanatohexyl) isocyanurate in the presence of a catalyst.

    • Add the polyurethane prepolymer solution to the HPMC solution with vigorous stirring to form a homogeneous mixture.

    • Cast the mixture into a mold of the desired shape and thickness.

    • Cure the mixture at a specific temperature and time to allow for the formation of the interpenetrating network. The curing process facilitates the cross-linking of the polyurethane within the HPMC matrix.

    • After curing, the hydrogel can be washed to remove any unreacted components and then sterilized for biomedical use.

2. Evaluation of Water Uptake Capacity:

This protocol describes how to measure the swelling behavior of the hydrogel.

  • Materials: Dried hydrogel sample of known weight, phosphate-buffered saline (PBS, pH 7.4).

  • Procedure:

    • Weigh the dry hydrogel sample (W_dry).

    • Immerse the sample in PBS at 37°C.

    • At predetermined time intervals, remove the sample from the PBS, gently blot the surface to remove excess water, and weigh the swollen sample (W_swollen).

    • Calculate the water uptake percentage using the following formula: Water Uptake (%) = [(W_swollen - W_dry) / W_dry] x 100

Visualizations

hydrogel_workflow cluster_prep Hydrogel Preparation cluster_eval Water Uptake Evaluation p1 Prepare HPMC Solution p3 Mix Solutions p1->p3 p2 Synthesize Polyurethane Prepolymer p2->p3 p4 Cast and Cure p3->p4 p5 Wash and Sterilize p4->p5 e1 Weigh Dry Hydrogel e2 Immerse in PBS e1->e2 e3 Weigh Swollen Hydrogel at Intervals e2->e3 e4 Calculate Water Uptake e3->e4

Caption: Workflow for the preparation and evaluation of HPMC/Polyurethane IPN hydrogels.

III. Signaling Pathways

Currently, there is limited direct evidence in the published literature detailing the specific signaling pathways modulated by this compound derivatives in biomedical contexts. Further research is required to elucidate the molecular interactions of these novel biomaterials with cells and to understand their potential effects on key cellular signaling cascades involved in cellular processes such as proliferation, differentiation, inflammation, and apoptosis. Future studies could explore the impact of THEIC-based polymers on pathways like MAPK/ERK, PI3K/Akt, and NF-κB, which are crucial in regulating cellular responses to biomaterials.

References

Application Notes and Protocols for THEIC in Water-Based Stoving Enamels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-hydroxyethyl) isocyanurate (THEIC) is a trifunctional alcohol renowned for its role in enhancing the performance of various coating systems.[1] Its unique symmetrical triol structure, based on a stable triazine ring, makes it a valuable component in the formulation of high-performance water-based stoving enamels.[1] When incorporated into polyester or alkyd resins, THEIC imparts significant improvements in heat resistance, hardness, adhesion, and chemical resistance to the cured enamel film. These water-soluble stoving enamels are utilized across numerous industries, including automotive OEM, home appliances, and general industrial metal finishing, where a durable and aesthetically pleasing finish is required.[2] This document provides detailed application notes, experimental protocols, and performance data for the formulation of water-based stoving enamels incorporating THEIC.

Advantages of Incorporating THEIC

The integration of THEIC into water-based stoving enamel formulations offers several distinct advantages:

  • Enhanced Thermal Stability: The triazine ring structure of THEIC provides exceptional heat resistance, making it ideal for applications exposed to elevated temperatures.

  • Improved Hardness and Mechanical Properties: As a trifunctional molecule, THEIC facilitates a high crosslink density in the cured film, leading to superior hardness, and abrasion resistance.

  • Excellent Adhesion: Coatings formulated with THEIC-modified resins exhibit strong adhesion to a variety of metal substrates.

  • Good Chemical Resistance: The highly crosslinked network provides a robust barrier against chemicals, oils, and detergents.[3]

  • High Gloss and Good Appearance: THEIC-based enamels can be formulated to achieve a high gloss finish with excellent fullness.

Formulation of Water-Based Stoving Enamels with THEIC

The formulation of a water-based stoving enamel is a multi-step process involving the careful selection and blending of various components. The key ingredients include a water-soluble, THEIC-modified polyester or alkyd resin, an amino crosslinker, pigments, a neutralizing agent, co-solvents, and various additives.

Key Components:
  • THEIC-Modified Water-Soluble Polyester/Alkyd Resin: This is the primary binder of the enamel. The polyester resin is synthesized through the polycondensation of polyols (including THEIC), and polyacids. The presence of carboxyl groups on the polymer backbone allows for solubilization in water upon neutralization.

  • Amino Crosslinker: Hexamethoxymethylmelamine (HMMM) or other melamine-formaldehyde resins are commonly used to crosslink with the hydroxyl groups of the polyester resin during the stoving process.[4]

  • Pigment: For a white enamel, titanium dioxide (TiO2) is the pigment of choice due to its excellent opacity and whiteness.

  • Neutralizing Agent: A volatile amine, such as N,N-dimethylethanolamine (DMEA), is used to neutralize the acidic groups on the polyester resin, rendering it water-soluble.[1]

  • Co-solvents: Water-miscible solvents like butyl cellosolve or propylene glycol monomethyl ether are often included to aid in film formation, improve flow and leveling, and control viscosity.

  • Additives: Various additives are incorporated to optimize the properties of the liquid paint and the final cured film. These can include:

    • Defoamers: To prevent foam formation during manufacturing and application.

    • Wetting and Dispersing Agents: To ensure uniform pigment dispersion.

    • Leveling Agents: To promote a smooth, defect-free surface.

    • Catalysts: A weak acid catalyst can be used to accelerate the crosslinking reaction at lower stoving temperatures.

Representative Formulation of a White Water-Based Stoving Enamel:

The following table provides a representative formulation for a white water-based stoving enamel based on a THEIC-modified polyester resin.

Component Type Weight Percentage (%)
Grind Paste
THEIC-Modified Water-Soluble Polyester Resin (70% solids)Binder35.0
N,N-Dimethylethanolamine (DMEA)Neutralizing Agent1.5
Deionized WaterSolvent15.0
DefoamerAdditive0.3
Wetting and Dispersing AgentAdditive1.0
Titanium Dioxide (Rutile)Pigment25.0
Let-down
Hexamethoxymethylmelamine (HMMM) Resin (98% solids)Crosslinker10.0
Butyl CellosolveCo-solvent5.0
Leveling AgentAdditive0.2
Deionized WaterSolvent7.0
Total 100.0

Experimental Protocols

Protocol 1: Synthesis of THEIC-Modified Water-Soluble Polyester Resin

This protocol describes a two-stage process for the synthesis of a water-soluble polyester resin incorporating THEIC.

Materials:

  • Neopentyl Glycol (NPG)

  • This compound (THEIC)

  • Isophthalic Acid (IPA)

  • Trimellitic Anhydride (TMA)

  • Dibutyltin oxide (DBTO) - Catalyst

  • Xylene (for water removal via azeotropic distillation)

Equipment:

  • Jacketed glass reactor with a stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.

Procedure:

  • Stage 1: First Esterification:

    • Charge the reactor with Neopentyl Glycol, Isophthalic Acid, and Dibutyltin oxide catalyst.

    • Heat the mixture to 160°C under a nitrogen blanket while stirring.

    • Gradually increase the temperature to 220°C.

    • Maintain the temperature and continue the reaction until the acid value is below 10 mg KOH/g. Water will be collected in the Dean-Stark trap.

  • Stage 2: Second Esterification and Functionalization:

    • Cool the reactor to 160°C.

    • Add this compound (THEIC) and Trimellitic Anhydride (TMA). The TMA will introduce the carboxyl groups necessary for water solubility.

    • Slowly increase the temperature to 180°C.

    • Hold the temperature until the desired acid value (typically 45-55 mg KOH/g) and viscosity are reached.

  • Cooling and Dilution:

    • Cool the polyester resin to below 100°C.

    • If necessary for viscosity control and storage, the resin can be diluted with a suitable co-solvent like butyl cellosolve.

Protocol 2: Preparation of the White Water-Based Stoving Enamel

This protocol outlines the procedure for preparing the white enamel using the synthesized THEIC-modified polyester resin.

Equipment:

  • High-speed disperser with a sawtooth blade

  • Mixing vessel

  • Laboratory balance

Procedure:

  • Preparation of the Grind Paste:

    • To the mixing vessel, add the THEIC-modified water-soluble polyester resin, N,N-dimethylethanolamine, a portion of the deionized water, defoamer, and the wetting and dispersing agent.

    • Mix at low speed until homogeneous.

    • Gradually add the titanium dioxide pigment to the vortex of the mixture under high-speed dispersion.

    • Continue to disperse at high speed until the desired fineness of grind is achieved (typically < 15 µm on a Hegman gauge).

  • Let-down Stage:

    • Reduce the speed of the disperser.

    • Add the HMMM resin, butyl cellosolve, leveling agent, and the remaining deionized water.

    • Mix at low speed until the enamel is uniform.

  • Final Adjustments:

    • Measure the pH and viscosity of the enamel.

    • Adjust the pH to a range of 8.0-8.5 with additional DMEA if necessary.

    • Adjust the viscosity with deionized water to the desired application viscosity (e.g., for spraying).

Protocol 3: Application and Curing

Procedure:

  • Substrate Preparation:

    • Prepare steel panels by degreasing and, for optimal performance, applying a suitable phosphate conversion coating.

  • Application:

    • Apply the enamel to the prepared panels using a spray gun to achieve a uniform wet film thickness.

  • Flash-off:

    • Allow the coated panels to flash-off at ambient temperature for 10-15 minutes to allow some of the water and co-solvents to evaporate.

  • Stoving (Curing):

    • Place the panels in a preheated oven and bake at 150°C for 30 minutes. The peak metal temperature should reach 150°C.

Protocol 4: Performance Evaluation of the Cured Enamel

The following tests should be conducted on the cured enamel films after allowing them to cool and condition for 24 hours.

  • Pencil Hardness (ASTM D3363): Determine the hardness of the coating by pushing pencils of increasing hardness over the surface until a scratch or indentation is observed.

  • Adhesion (ASTM D3359 - Cross-hatch Test): Make a series of cuts through the coating to the substrate in a grid pattern. Apply a specified pressure-sensitive tape over the grid and then rapidly remove it. The adhesion is rated based on the amount of coating removed.

  • Gloss (ASTM D523): Measure the specular gloss of the coating at 60° and/or 20° using a gloss meter.

  • Chemical Resistance (Spot Test): Place a few drops of the test chemical (e.g., 5% NaOH, 5% H2SO4, Xylene, MEK) on the coating surface and cover with a watch glass for a specified period (e.g., 24 hours). After exposure, wash the panel and evaluate for any changes in the film, such as blistering, softening, discoloration, or loss of adhesion.

Performance Data

The following table summarizes typical performance data for a water-based stoving enamel formulated with a THEIC-modified polyester resin.

Property Test Method Result
Physical Properties
Pencil HardnessASTM D33632H - 3H
Adhesion (Cross-hatch)ASTM D33595B (Excellent)
Gloss (60°)ASTM D523> 90
Flexibility (Mandrel Bend)ASTM D522Pass (1/8 inch)
Chemical Resistance (24-hour spot test)
5% Sodium HydroxideVisual InspectionNo effect
5% Sulfuric AcidVisual InspectionNo effect
XyleneVisual InspectionSlight softening, recovers
Methyl Ethyl Ketone (MEK)Visual InspectionSoftening
Water Immersion (240 hours @ 40°C)ASTM D870No blistering or loss of adhesion

Visualizations

Chemical Structure of THEIC

THEIC_Structure cluster_theic This compound (THEIC) N1 N C1 C=O N1->C1 R1 -CH₂CH₂OH N1->R1 N2 N C2 C=O N2->C2 R2 -CH₂CH₂OH N2->R2 N3 N C3 C=O N3->C3 R3 -CH₂CH₂OH N3->R3 C1->N2 C2->N3 C3->N1

Caption: Chemical structure of this compound (THEIC).

Experimental Workflow for Enamel Preparation and Evaluation

Enamel_Workflow cluster_synthesis Resin Synthesis cluster_formulation Enamel Formulation cluster_application Application & Curing cluster_evaluation Performance Evaluation S1 Polyols (NPG, THEIC) + Polyacids (IPA, TMA) S2 Polycondensation S1->S2 S3 THEIC-Modified Polyester Resin S2->S3 F1 Grind Paste Preparation (Resin, Pigment, Additives) S3->F1 Binder F2 High-Speed Dispersion F1->F2 F3 Let-down (Crosslinker, Co-solvents) F2->F3 F4 Final Water-Based Enamel F3->F4 A2 Spray Application F4->A2 A1 Substrate Preparation A1->A2 A3 Flash-off A2->A3 A4 Stoving (Curing) A3->A4 E1 Physical Tests (Hardness, Adhesion, Gloss) A4->E1 E2 Chemical Resistance Tests A4->E2 E3 Performance Data Analysis E1->E3 E2->E3

Caption: Workflow for preparing and evaluating THEIC-based water-based stoving enamels.

Crosslinking Mechanism during Stovingdot

Curing_Mechanism Resin THEIC-Modified Polyester (-R-OH) Activated_HMMM Activated_HMMM Resin->Activated_HMMM Protonation & Methanol Elimination Crosslink Crosslink Resin->Crosslink HMMM HMMM Crosslinker (-N-CH₂OCH₃) HMMM->Activated_HMMM Protonation & Methanol Elimination Acid H⁺ (Catalyst) Acid->Activated_HMMM Protonation & Methanol Elimination Activated_HMMM->Crosslink Reaction with Hydroxyl Group

References

Troubleshooting & Optimization

Overcoming solubility issues of Tris(2-hydroxyethyl) isocyanurate in non-polar solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tris(2-hydroxyethyl) isocyanurate (THEIC) Solubility

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of this compound (THEIC) in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (THEIC) poorly soluble in non-polar solvents?

A1: The solubility of a compound is governed by the principle of "like dissolves like".[1][2] this compound is a highly polar molecule due to its molecular structure, which features a central triazine ring with three pendant hydroxyethyl arms.[3] These primary hydroxyl (-OH) groups make the molecule capable of forming strong hydrogen bonds, similar to water or alcohols.[4]

  • Polar Solvents (e.g., water, ethanol) can effectively interact with and solvate the polar THEIC molecules through hydrogen bonding and dipole-dipole interactions.

  • Non-polar Solvents (e.g., hexane, benzene, chloroform) lack the ability to form these strong interactions.[5] The energy required to break the strong intermolecular hydrogen bonds between THEIC molecules is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.[6][7] This fundamental mismatch in polarity results in poor solubility.[8]

Q2: What is the expected solubility of THEIC in common laboratory solvents?

A2: The solubility of THEIC is starkly different between polar and non-polar solvents. The following table summarizes available data.

Solvent ClassSolventSolubilityReference(s)
Polar Protic WaterVery Soluble (≥ 100 mg/mL at 20°C)[5][9]
Hot Lower AlcoholsSoluble[8]
Polar Aprotic Tetrahydrofuran (THF)Soluble[8]
AcetoneSomewhat Soluble[5][9]
Non-Polar BenzeneInsoluble[5]
ChloroformInsoluble[5]
General OrganicInsoluble in common organic solvents[8]

Troubleshooting Guide for Solubility Issues

If you are encountering issues dissolving THEIC in a non-polar medium, follow this troubleshooting workflow to identify an appropriate strategy.

G start Problem: THEIC is insoluble in a non-polar solvent strategy Select a Solubilization Strategy start->strategy cosolvency Strategy 1: Co-Solvency (Quick & Reversible) strategy->cosolvency Is a minor formulation change acceptable? modification Strategy 2: Chemical Modification (Permanent Change) strategy->modification Can the molecule be permanently altered? heating Strategy 3: Temperature Adjustment (Limited Effect) strategy->heating Need a simple, physical method? cosolvency_desc Add a minimal amount of a miscible polar solvent (e.g., THF) to bridge the polarity gap. cosolvency->cosolvency_desc modification_desc Chemically alter the THEIC molecule to make it lipophilic by reacting the polar hydroxyl groups. modification->modification_desc heating_desc Gently heat the mixture to increase kinetic energy. Caution: Monitor for degradation. heating->heating_desc

Fig. 1: Decision workflow for troubleshooting THEIC solubility.
Strategy 1: Co-Solvency

Q3: My experiment requires a predominantly non-polar solvent system. How can I use a co-solvent to dissolve THEIC?

A3: A co-solvent system involves using a small amount of a polar solvent, in which THEIC is soluble, to act as a bridge to the bulk non-polar solvent.[10] This is often the fastest and most direct method for formulation adjustments.

Experimental Protocol: Co-Solvent Method

  • Select a Carrier Solvent: Choose a polar, water-miscible solvent in which THEIC is highly soluble, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

  • Prepare Concentrated Stock: Dissolve the required mass of THEIC in the minimum volume of the selected carrier solvent to create a concentrated, clear solution. Gentle warming may be applied if necessary.

  • Titrate into Non-Polar Solvent: While vigorously stirring the bulk non-polar solvent, add the concentrated THEIC stock solution dropwise.

  • Observe: Monitor the solution for any signs of precipitation or cloudiness. If the solution remains clear, the THEIC is successfully solubilized.

  • Optimization: If precipitation occurs, you may need to increase the percentage of the co-solvent in the final mixture. Start with a low ratio (e.g., 1-5% polar co-solvent) and gradually increase it until a stable solution is achieved.

Strategy 2: Chemical Modification

Q4: For my application, I need THEIC to be inherently soluble in non-polar media. What chemical modifications are possible?

A4: Chemical modification is a powerful strategy that permanently alters the THEIC molecule to make it lipophilic (non-polar). This is achieved by masking the three highly polar primary hydroxyl (-OH) groups with non-polar functional groups.[8] The most common approach is esterification, which converts the hydroxyls into less polar esters.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product THEIC THEIC (Polar, Insoluble) Conditions Base (e.g., Triethylamine) Solvent (e.g., THF) Inert Atmosphere THEIC->Conditions Reagent + 3 R-COCl (Non-polar Acyl Chloride) Reagent->Conditions Product Lipophilic THEIC Derivative (Non-polar, Soluble) Conditions->Product Esterification

Fig. 2: Conceptual diagram of chemical modification via esterification.

Experimental Protocol: General Esterification of THEIC

This protocol describes the esterification of THEIC's hydroxyl groups with a long-chain acyl chloride (e.g., lauroyl chloride) to significantly increase its non-polar character.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add THEIC (1.0 eq).

  • Dissolution: Add anhydrous THF via syringe to dissolve the THEIC.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (3.3 eq) to the solution. Stir for 5-10 minutes.

  • Acylation: Slowly add the acyl chloride (e.g., lauroyl chloride, 3.3 eq) dropwise to the stirred solution at 0°C (ice bath). After the addition is complete, allow the reaction to warm to room temperature.

  • Reaction Monitoring: Let the reaction stir for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a moderately polar eluent (e.g., 50% Ethyl Acetate / Hexane).

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract with a non-polar solvent like ethyl acetate or diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography using a non-polar eluent system (e.g., a gradient of 5% to 20% Ethyl Acetate in Hexane).

  • Characterization: Confirm the structure of the purified, lipophilic THEIC derivative using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting product should now be readily soluble in non-polar solvents like hexane and toluene.

Strategy 3: Temperature Adjustment

Q5: Can I simply heat my mixture to dissolve the THEIC?

A5: Increasing the temperature can increase the solubility of a solid in a liquid, and THEIC is known to be more soluble in hot lower alcohols.[8] However, for a highly polar solid in a non-polar solvent, the effect may be minimal and insufficient to achieve the desired concentration.

Protocol and Considerations:

  • Gentle Heating: While stirring, gently heat the solvent/THEIC mixture using a water bath or heating mantle.

  • Monitor Temperature: Do not exceed the boiling point of the solvent.

  • Thermal Stability: Be aware of the thermal stability of THEIC. It has been reported to dissociate at 180°C under vacuum (3 mm Hg).[5] While conditions at atmospheric pressure will differ, prolonged exposure to high temperatures is not recommended.

  • Precipitation on Cooling: Be aware that any material that dissolves upon heating is likely to precipitate back out of the solution as it cools to room temperature. This method is most useful for reactions or processes conducted at elevated temperatures.

References

Optimizing Polymerization with THEIC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions for polymerization with 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to assist in your laboratory work.

Troubleshooting Guides

Polymerization of THEIC into Polyesters

Issue 1: Low Molecular Weight of the Final Polymer

  • Question: My polyester synthesis with THEIC is resulting in a low molecular weight polymer. What are the common causes and how can I address this?

  • Answer: Low molecular weight in polycondensation reactions is a common challenge. The primary causes often relate to monomer purity, stoichiometric imbalance, inefficient removal of condensation byproducts (e.g., water), suboptimal reaction conditions, and catalyst inefficiency. Each of these factors can lead to premature chain termination. A systematic approach to troubleshooting is essential to identify the root cause.

    • Troubleshooting Steps & Recommendations:

      • Verify Monomer Purity: Ensure high purity of THEIC and the dicarboxylic acid or its derivative (≥99%). Impurities can act as chain terminators. If purity is questionable, recrystallization of the monomers is recommended.

      • Ensure Stoichiometric Equivalence: Precisely weigh the monomers to ensure a 1:1 molar ratio of hydroxyl groups to carboxylic acid groups. An excess of one monomer will limit the final molecular weight.

      • Efficient Byproduct Removal: Use a high-vacuum system (<1 mbar) and ensure adequate agitation to facilitate the removal of water or other small molecules formed during the reaction. The reaction equilibrium must be shifted towards the polymer product.

      • Optimize Reaction Temperature and Time: Employ a two-stage temperature profile. An initial lower temperature stage (150-180°C) for esterification to form oligomers, followed by a higher temperature stage (200-240°C) under vacuum for polycondensation. Insufficient temperature can lead to slow reaction rates, while excessively high temperatures can cause thermal degradation and side reactions.

      • Catalyst Selection and Concentration: The type and concentration of the catalyst are critical. For polyesterification, acid catalysts like p-toluenesulfonic acid (p-TSA) are commonly used. The optimal concentration should be determined empirically, as too little can result in a slow reaction and too much can lead to side reactions and polymer discoloration.

Issue 2: Gelation or Cross-linking During Polymerization

  • Question: My polyester reaction with THEIC is leading to gel formation before reaching a high molecular weight. How can I prevent this?

  • Answer: THEIC is a trifunctional monomer, which can lead to the formation of a cross-linked network and gelation, especially at high conversions.

    • Troubleshooting Steps & Recommendations:

      • Control Reaction Temperature: Avoid excessively high temperatures, which can promote side reactions and cross-linking.

      • Monitor Viscosity: Closely monitor the viscosity of the reaction mixture. A rapid increase in viscosity is an indicator of approaching gelation.

      • Adjust Monomer Ratios: To produce a linear or less branched polymer, a di-functional monomer can be used in excess relative to the tri-functional THEIC.

      • Control Reaction Time: Stop the reaction before the gel point is reached, especially when aiming for a thermoplastic polyester.

Polymerization of THEIC into Polyurethanes

Issue 1: Premature Gelling or Solidification

  • Question: The polyurethane reaction mixture with THEIC becomes solid too quickly, preventing proper mixing and molding. What can I do?

  • Answer: This is often due to a very fast reaction rate, which can be influenced by the catalyst and temperature.

    • Troubleshooting Steps & Recommendations:

      • Reduce Catalyst Concentration: Lowering the amount of catalyst, such as dibutyltin dilaurate (DBTDL), will slow down the reaction.

      • Use a Less Active Catalyst: Consider using a less reactive catalyst, such as a tertiary amine, to have better control over the pot life.

      • Lower the Reaction Temperature: Conducting the reaction at a lower temperature will decrease the reaction rate.

      • Use Blocked Isocyanates: Blocked isocyanates are temporarily protected and de-block at elevated temperatures to regenerate the reactive isocyanate group, providing better control over the initiation of the polymerization.

Issue 2: Yellowing of the Final Polyurethane Product

  • Question: My polyurethane synthesized with THEIC has a yellow tint. What causes this and how can it be prevented?

  • Answer: Yellowing in polyurethanes, especially those made with aromatic isocyanates, is often caused by oxidation and photodegradation.

    • Troubleshooting Steps & Recommendations:

      • Use Aliphatic Isocyanates: Aliphatic isocyanates are less prone to yellowing upon exposure to UV light compared to aromatic isocyanates.

      • Add UV Stabilizers and Antioxidants: Incorporate UV absorbers and hindered amine light stabilizers (HALS) into the formulation to protect the polymer from UV degradation. Antioxidants can prevent oxidative degradation.

      • Control Processing Temperature: Avoid excessively high temperatures during processing, as this can accelerate thermal oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalysts used for THEIC polymerization?

A1: For polyesterification, acid catalysts such as p-toluenesulfonic acid (p-TSA) and sulfuric acid are commonly used. Organometallic catalysts like tin(II) octoate and titanium alkoxides can also be employed. For polyurethane synthesis, organotin compounds like dibutyltin dilaurate (DBTDL) and tertiary amines are widely used to catalyze the reaction between the hydroxyl groups of THEIC and the isocyanate groups.

Q2: How does the functionality of THEIC affect the polymer structure?

A2: THEIC is a trifunctional alcohol, meaning it has three reactive hydroxyl groups. This trifunctionality allows for the formation of branched or cross-linked polymers. In polyester synthesis, this can lead to high viscosity and potentially gelation. In polyurethanes, it acts as a cross-linker, leading to the formation of thermoset materials with increased rigidity and thermal stability.

Q3: What are the key reaction parameters to control during THEIC polymerization?

A3: The most critical parameters are:

  • Monomer Stoichiometry: The molar ratio of reactive groups (hydroxyl vs. carboxyl or isocyanate) is crucial for controlling the molecular weight and polymer structure.

  • Temperature: Temperature affects the reaction rate and the potential for side reactions or degradation.

  • Catalyst Type and Concentration: The catalyst significantly influences the reaction kinetics and the final properties of the polymer.

  • Reaction Time: Sufficient reaction time is needed to achieve high molecular weight, but excessive time can lead to degradation or gelation.

  • Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. For polycondensation reactions, a vacuum is applied to remove byproducts.

Q4: How can I characterize the polymers synthesized from THEIC?

A4: A variety of analytical techniques can be used to characterize THEIC-based polymers:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1][2][3][4][5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and composition of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and to monitor the progress of the polymerization reaction.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[7][9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile of the polymer.[7][9][10][11]

  • Mechanical Testing: To measure properties such as tensile strength, elongation at break, and hardness.[9][10][11][12][13][14][15][16]

Data Presentation

Table 1: Illustrative Reaction Conditions for THEIC-Based Polyester Synthesis

Co-monomerCatalystCatalyst Conc. (wt%)Temperature (°C)Time (h)Resulting Polymer Properties (Example)
Adipic Acidp-TSA0.1 - 0.5180 - 2204 - 8Mn: 2,000 - 5,000 g/mol ; PDI: 1.5 - 2.5
Sebacic AcidTin(II) Octoate0.05 - 0.2190 - 2305 - 10Mn: 3,000 - 8,000 g/mol ; PDI: 1.6 - 2.8
Phthalic AnhydrideTitanium(IV) butoxide0.1 - 0.3200 - 2406 - 12Rigid, brittle solid

Note: This table provides generalized ranges. Optimal conditions should be determined experimentally for each specific system.

Table 2: Illustrative Reaction Conditions for THEIC-Based Polyurethane Synthesis

Co-monomer (Isocyanate)CatalystCatalyst Conc. (wt%)Temperature (°C)Curing Time (h)Resulting Polymer Properties (Example)
Methylene diphenyl diisocyanate (MDI)DBTDL0.01 - 0.160 - 802 - 24Rigid thermoset, High crosslink density
Toluene diisocyanate (TDI)Triethylamine0.1 - 1.025 - 5012 - 48Rigid foam (with blowing agent)
Hexamethylene diisocyanate (HDI)DBTDL0.01 - 0.0570 - 904 - 16Clear, non-yellowing coating

Note: This table provides generalized ranges. Optimal conditions should be determined experimentally for each specific system.

Experimental Protocols

General Protocol for THEIC-Based Polyester Synthesis (Melt Polycondensation)
  • Reactor Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum pump.

  • Charging Reactants: Charge the flask with equimolar amounts of THEIC and a dicarboxylic acid (e.g., adipic acid). Add the catalyst (e.g., 0.2 wt% p-TSA).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Esterification Stage: Heat the reaction mixture to 160-180°C with constant stirring under a gentle flow of nitrogen. Water will start to distill off. Continue this stage for 2-4 hours or until the majority of the water has been removed.

  • Polycondensation Stage: Gradually increase the temperature to 200-220°C and slowly apply a vacuum (to <1 mbar). The viscosity of the mixture will increase as the polymerization proceeds.

  • Monitoring: Monitor the reaction by measuring the acid value of the mixture at regular intervals or by observing the torque on the stirrer.

  • Reaction Termination: Once the desired molecular weight or viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

  • Polymer Recovery: The resulting polyester can be discharged from the reactor.

General Protocol for THEIC-Based Polyurethane Synthesis (One-Shot Method)
  • Reactant Preparation: In a suitable container, thoroughly mix THEIC, any other polyols, surfactants, blowing agents (if making a foam), and the catalyst (e.g., DBTDL). Ensure all components are dry to prevent side reactions with the isocyanate.

  • Isocyanate Addition: Under vigorous stirring, add the stoichiometric amount of diisocyanate (e.g., MDI). The NCO:OH ratio is a critical parameter and is typically around 1.05:1.

  • Mixing: Continue to mix vigorously for a short period (typically 10-30 seconds) until the mixture is homogeneous.

  • Casting/Foaming: Pour the reacting mixture into a pre-heated mold. If a foam is being prepared, the mixture will begin to rise.

  • Curing: Allow the polymer to cure at a specified temperature (e.g., 70°C) for a set period (e.g., 2-24 hours) to complete the reaction and develop its final properties.

  • Demolding: Once cured, the polyurethane part can be removed from the mold. Post-curing at an elevated temperature may be required to achieve optimal properties.

Visualizations

THEIC_Polymerization_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_eval Evaluation & Refinement start Define Target Polymer Properties (e.g., MW, Tg, Mechanical Strength) select_monomers Select Co-monomers (Diacid/Diisocyanate) start->select_monomers select_catalyst Select Catalyst System select_monomers->select_catalyst set_conditions Set Initial Reaction Conditions (Temp, Time, Conc.) select_catalyst->set_conditions run_polymerization Run Polymerization Reaction set_conditions->run_polymerization characterize Characterize Polymer Properties run_polymerization->characterize evaluate Compare Results with Target Properties characterize->evaluate decision Properties Met? evaluate->decision optimize Optimize Reaction Conditions decision->optimize No finish Final Protocol decision->finish Yes optimize->set_conditions Iterate

Caption: Workflow for optimizing THEIC polymerization conditions.

Troubleshooting_Low_MW_Polyester cluster_causes Potential Causes cluster_solutions Solutions start Low Molecular Weight Polyester purity Monomer Impurity start->purity stoichiometry Incorrect Stoichiometry start->stoichiometry byproduct Inefficient Byproduct Removal start->byproduct conditions Suboptimal Conditions (Temp/Time) start->conditions catalyst Catalyst Inefficiency start->catalyst purify Purify Monomers (Recrystallization) purity->purify weigh Precise Weighing of Monomers stoichiometry->weigh vacuum Improve Vacuum System & Agitation byproduct->vacuum optimize Optimize Temperature & Time Profile conditions->optimize catalyst_opt Optimize Catalyst Type & Concentration catalyst->catalyst_opt

Caption: Troubleshooting guide for low molecular weight in THEIC polyester synthesis.

References

Technical Support Center: Controlling Polymer Crosslinking Density with Tris(2-hydroxyethyl) isocyanurate (THEI)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling the crosslinking density of polymers using Tris(2-hydroxyethyl) isocyanurate (THEI). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your research and development endeavors.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and characterization of polymers crosslinked with THEI.

Problem/Question Potential Causes Suggested Solutions
Low or No Gel Formation (Low Crosslinking) 1. Insufficient THEI Concentration: The amount of THEI is too low to form a complete network. 2. Incomplete Reaction: The polymerization reaction did not proceed to a high enough conversion. 3. Reaction Inhibition: Presence of impurities that terminate the polymerization reaction (e.g., water in a condensation polymerization). 4. Incorrect Stoichiometry: Molar ratio of reactants (e.g., diacid to diol and THEI) is not optimal.1. Increase THEI Concentration: Incrementally increase the molar percentage of THEI in your formulation. 2. Optimize Reaction Conditions: Increase reaction time or temperature (within the limits of polymer stability) to drive the reaction to completion. Consider using a catalyst if appropriate for your polymer system. 3. Purify Reactants and Solvents: Ensure all monomers and solvents are free from inhibitors and moisture. 4. Verify Stoichiometry: Carefully calculate and measure the molar ratios of all reactants.
Polymer is Too Brittle 1. Excessive Crosslinking Density: High concentrations of THEI lead to a dense, rigid, and brittle network. 2. Low Molecular Weight Polymer Chains: Short polymer chains between crosslinks can reduce flexibility.1. Decrease THEI Concentration: Reduce the molar percentage of THEI to increase the average molecular weight between crosslinks. 2. Adjust Monomer Ratios: Modify the ratio of other monomers to create longer polymer chains between the crosslinking points.
Inconsistent Batch-to-Batch Results 1. Variability in Reaction Conditions: Inconsistent temperature, stirring speed, or reaction time. 2. Inaccurate Measurements: Errors in weighing or dispensing reactants. 3. Moisture Contamination: THEI and other reactants may be sensitive to moisture.1. Standardize Protocol: Ensure all experimental parameters are precisely controlled and documented for each batch. 2. Calibrate Equipment: Regularly calibrate balances and other measuring instruments. 3. Handle Reagents Appropriately: Store THEI and other reagents in a desiccator and handle them in a dry environment.
Poor Mechanical Properties (Low Strength or Modulus) 1. Low Crosslinking Density: Insufficient crosslinking leads to a weak network. 2. Inhomogeneous Crosslinking: Poor mixing of reactants can lead to regions of high and low crosslinking. 3. Presence of Defects: Side reactions or impurities can introduce defects into the polymer network.1. Increase THEI Concentration: A higher concentration of the trifunctional THEI will lead to a more densely crosslinked and stronger network. 2. Ensure Thorough Mixing: Use efficient stirring throughout the polymerization process to ensure a homogeneous reaction mixture. 3. Use High-Purity Monomers: Ensure the purity of all reactants to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (THEI) in polymer crosslinking?

A1: this compound (THEI) is a trifunctional molecule, meaning it has three reactive hydroxyl (-OH) groups. This trifunctionality allows it to act as a crosslinking agent, forming a three-dimensional network structure when co-polymerized with difunctional monomers (e.g., diacids and diols in polyester synthesis). This network structure is what imparts thermoset properties to the polymer, such as increased rigidity, thermal stability, and solvent resistance.

Q2: How can I control the crosslinking density using THEI?

A2: The crosslinking density is primarily controlled by the concentration of THEI in the polymerization reaction. A higher molar ratio of THEI to other monomers will result in a higher crosslinking density, leading to a more rigid and brittle material. Conversely, a lower concentration of THEI will produce a more flexible polymer with a lower crosslinking density.

Q3: What type of polymers can be crosslinked with THEI?

A3: THEI is particularly suitable for crosslinking polymers synthesized through reactions involving hydroxyl groups, such as polyesters and polyurethanes. In polyester synthesis, it can be incorporated along with other diols to react with diacids or their derivatives.

Q4: How does crosslinking density affect the properties of the final polymer?

A4: Crosslinking density has a significant impact on the mechanical and physical properties of the polymer:

  • Mechanical Properties: Higher crosslinking density generally leads to increased tensile strength and modulus (stiffness), but decreased elongation at break (increased brittleness).

  • Swelling Behavior: A more densely crosslinked polymer will have a lower swelling ratio in a compatible solvent because the network restricts the absorption of the solvent.

  • Thermal Stability: Crosslinking can improve the thermal stability of the polymer by restricting chain mobility at elevated temperatures.

Q5: Are there any safety precautions I should take when working with THEI?

A5: Yes, it is important to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for detailed information. General precautions include wearing personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.

Quantitative Data Presentation

The following table provides a hypothetical yet representative example of how varying the concentration of THEI can influence the properties of a polyester. The data illustrates the expected trends and is intended for educational and comparative purposes.

Mole % THEI (relative to total diols)Gel Fraction (%)Swelling Ratio (in Toluene)Tensile Strength (MPa)Young's Modulus (GPa)
00N/A (Soluble)--
5853.2351.8
10922.5502.5
15961.8623.1
20981.4703.8

Note: This is a hypothetical dataset for illustrative purposes. Actual values will depend on the specific polymer system and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of a THEI-Crosslinked Polyester

This protocol describes the synthesis of a polyester with varying crosslinking densities by adjusting the molar percentage of THEI.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • This compound (THEI)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

  • Nitrogen gas supply

  • Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet/outlet

Procedure:

  • Reactant Charging: In a reaction vessel, charge dimethyl terephthalate, ethylene glycol, and the desired molar percentage of this compound (e.g., 0, 5, 10, 15, 20 mol% relative to the total moles of hydroxyl groups from EG and THEI).

  • Catalyst Addition: Add zinc acetate (e.g., 0.05 wt% of DMT) as an esterification catalyst.

  • First Stage (Ester Interchange): Heat the mixture under a nitrogen atmosphere with continuous stirring to approximately 150-220 °C. Methanol will be produced as a byproduct and should be collected. Continue this stage until the majority of the theoretical amount of methanol has been distilled off.

  • Second Stage (Polycondensation): Add antimony trioxide (e.g., 0.03 wt% of DMT) as a polycondensation catalyst.

  • Vacuum Application: Gradually reduce the pressure in the reaction vessel to below 1 torr while increasing the temperature to 260-280 °C.

  • Polymerization: Continue the reaction under vacuum with stirring. The viscosity of the mixture will increase as the polymerization progresses. The reaction is considered complete when the desired viscosity is achieved (monitored by the torque on the stirrer).

  • Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and cool it to room temperature.

Protocol 2: Determination of Gel Fraction
  • Sample Preparation: Accurately weigh a sample of the crosslinked polymer (Winitial).

  • Solvent Extraction: Place the sample in a Soxhlet extractor with a suitable solvent (e.g., toluene for a polyester) and extract for 24 hours to remove any soluble, uncrosslinked polymer.

  • Drying: Remove the sample from the extractor and dry it in a vacuum oven at an elevated temperature (e.g., 80 °C) until a constant weight is achieved (Wfinal).

  • Calculation: The gel fraction is calculated as: Gel Fraction (%) = (Wfinal / Winitial) x 100

Protocol 3: Determination of Swelling Ratio
  • Sample Preparation: Accurately weigh a dry sample of the crosslinked polymer (Wdry).

  • Swelling: Immerse the sample in a suitable solvent (e.g., toluene) at room temperature for 48 hours to reach swelling equilibrium.

  • Weighing Swollen Sample: Remove the swollen sample, gently blot the surface to remove excess solvent, and immediately weigh it (Wswollen).

  • Calculation: The swelling ratio is calculated as: Swelling Ratio = (Wswollen - Wdry) / Wdry

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reactants Weigh Reactants (DMT, EG, THEI, Catalysts) charge Charge Reactants into Vessel reactants->charge ester Ester Interchange (150-220°C, N2) charge->ester poly Polycondensation (260-280°C, Vacuum) ester->poly extrude Extrude and Cool Polymer poly->extrude characterize Characterize Properties (Gel Fraction, Swelling, Mechanical) extrude->characterize

Caption: Experimental workflow for polyester synthesis with THEI.

G cluster_polymer Polymer Chain THEI THEI (Trifunctional) Crosslink Crosslinked Network THEI->Crosslink Diacid Diacid cluster_polymer cluster_polymer Diol Diol p1 ... Diacid1 Diacid p1->Diacid1 p2 ... Diol1 Diol Diacid1->Diol1 Diacid2 Diacid Diol1->Diacid2 Diol2 Diol Diacid2->Diol2 Diol2->p2 cluster_polymer->Crosslink

Caption: THEI's role in forming a crosslinked polymer network.

Technical Support Center: Preventing Thermal Degradation of 1,3,5-Tris(2-hydroxyethyl)cyanuric Acid (THEIC) in Polymer Processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the thermal degradation of 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) during polymer processing. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered in experimental and manufacturing settings.

Frequently Asked Questions (FAQs)

Q1: What is THEIC and why is it used in polymer processing?

A1: 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC) is a triazine derivative containing three hydroxyl groups.[1] It is utilized in polymer formulations primarily as a heat stabilizer, cross-linking agent, and a component in the synthesis of heat-resistant polymers.[1][2] Its stable triazine ring and reactive hydroxyl groups contribute to its effectiveness in protecting polymers, such as PVC, from thermal degradation at elevated processing temperatures.[3]

Q2: What are the typical physical and thermal properties of THEIC?

A2: Understanding the physical and thermal properties of THEIC is crucial for its proper handling and application in polymer processing. Key properties are summarized in the table below.

PropertyValueReference
Appearance White crystalline powder or granular[1][4]
Melting Point 133.5 - 137.0 °C[1][4]
Decomposition Temperature 265 - 330 °C[1]
Molecular Formula C9H15N3O6[1]
Molecular Weight 261.24 g/mol [1]

Q3: What are the primary signs of THEIC degradation during polymer processing?

A3: The degradation of THEIC within a polymer matrix can manifest in several ways, including:

  • Discoloration: Yellowing or browning of the final polymer product is a common indicator of thermal degradation.

  • Changes in Mechanical Properties: A reduction in tensile strength, flexibility, or impact resistance can suggest degradation of the polymer system, potentially linked to the breakdown of additives like THEIC.

  • Gas Evolution: The release of volatile compounds during processing can be a sign of decomposition. In the case of PVC stabilization, THEIC helps to scavenge evolved hydrochloric acid (HCl).[3]

  • Inconsistent Melt Flow: Variations in the viscosity of the polymer melt can sometimes be attributed to the degradation of additives.

Q4: What is the proposed mechanism of THEIC as a heat stabilizer in PVC?

A4: In Polyvinyl Chloride (PVC), thermal degradation primarily occurs through dehydrochlorination, releasing HCl and forming unstable polyene structures that lead to discoloration and embrittlement.[3] THEIC, with its hydroxyl groups, is thought to actively participate in the stabilization mechanism by scavenging the released HCl.[3] This action neutralizes the acid, preventing it from catalyzing further degradation of the PVC chains.[3]

Troubleshooting Guide: Thermal Degradation of THEIC

This guide provides a structured approach to identifying and resolving issues related to THEIC degradation during polymer processing.

Problem 1: Discoloration (e.g., yellowing) of the final polymer product.

Potential Cause Troubleshooting Step Recommended Action & Verification
Excessive Processing Temperature Review and optimize the temperature profile of your processing equipment (e.g., extruder, injection molder).Lower the temperature in stages and observe the effect on product color. Use thermal analysis techniques like TGA and DSC (see Experimental Protocols) to determine the thermal stability window of your specific polymer-THEIC formulation.
Prolonged Residence Time Reduce the time the polymer melt spends at high temperatures.Increase screw speed (in extrusion) or reduce cycle times (in injection molding) where possible. Be mindful of potential shear-induced degradation.
Presence of Pro-degradant Contaminants Ensure all raw materials, including the base polymer and other additives, are free from impurities that can accelerate degradation.Review the certificates of analysis for all components. Consider pre-drying hygroscopic polymers to remove water, which can contribute to hydrolysis at high temperatures.
Inadequate Stabilization Package The concentration of THEIC may be insufficient, or it may require synergistic co-stabilizers.Incrementally increase the loading of THEIC and observe the impact on color. Investigate the use of co-stabilizers such as metallic soaps (e.g., calcium/zinc stearates) or other organic co-stabilizers, which can have a synergistic effect.

Problem 2: Poor mechanical properties in the final product.

Potential Cause Troubleshooting Step Recommended Action & Verification
Thermal Degradation of the Polymer Matrix The degradation of THEIC may be an indicator of broader polymer degradation.Lowering the processing temperature is a primary step. Perform mechanical testing (e.g., tensile strength, impact testing) on samples produced at different processing conditions to correlate thermal history with mechanical performance.
Incompatibility of THEIC with the Polymer Matrix At processing temperatures, poor dispersion or interaction between THEIC and the polymer can lead to weak points.Ensure uniform dispersion of THEIC in the polymer matrix. The use of masterbatches can improve distribution.[5] Consider using coupling agents or compatibilizers if incompatibility is suspected.
Cross-linking Reactions Unintended cross-linking initiated by degradation products can alter mechanical properties.Characterize the molecular weight distribution of the polymer before and after processing using techniques like Gel Permeation Chromatography (GPC). Significant changes can indicate cross-linking or chain scission.

Experimental Protocols

Protocol 1: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal degradation and the weight loss profile of THEIC or a THEIC-containing polymer formulation. This protocol is based on ASTM E1131 and ISO 11358 standards.[6]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample (pure THEIC powder or the polymer formulation) into a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample crucible in the TGA instrument.

    • Select the desired atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) and set a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • Determine the onset of decomposition temperature (Tonset), which is the temperature at which significant weight loss begins.

    • The temperature at the maximum rate of weight loss (Tpeak) can be determined from the first derivative of the TGA curve (DTG curve).

Protocol 2: Characterization of Thermal Transitions using Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point of THEIC and observe any exothermic or endothermic events related to its degradation or interaction with the polymer matrix. This protocol is based on the ASTM D3418 standard.[7]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a low temperature (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the melting point of THEIC and below the major decomposition temperature of the polymer.

    • Cool the sample at a controlled rate.

    • A second heating scan is often performed to observe the behavior after a controlled thermal history.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify the endothermic peak corresponding to the melting of THEIC.

    • Observe any exothermic peaks that may indicate degradation or reactive processes.

Protocol 3: Identification of Degradation Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile compounds produced during the thermal decomposition of THEIC or a THEIC-containing polymer.

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically in the microgram range) into a pyrolysis sample holder.

  • Instrument Setup:

    • The pyrolyzer is directly connected to the injector of a GC-MS system.[8]

  • Pyrolysis:

    • Rapidly heat the sample to a specific temperature (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere (helium). This thermally fragments the sample into smaller, volatile molecules.[8]

  • GC-MS Analysis:

    • The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a fingerprint for each compound.

  • Data Analysis:

    • Identify the individual degradation products by comparing their mass spectra to a library of known compounds (e.g., NIST library).[9]

Visualizations

Troubleshooting_Workflow start Problem Identified: Product Discoloration or Poor Mechanical Properties process_params Review Processing Parameters (Temp, Residence Time) start->process_params formulation Review Formulation (THEIC Loading, Co-stabilizers) start->formulation optimize_process Optimize Processing Conditions process_params->optimize_process optimize_formulation Optimize Formulation formulation->optimize_formulation analysis Conduct Thermal Analysis (TGA, DSC) degradation_products Identify Degradation Products (Py-GC-MS) analysis->degradation_products If degradation persists solution Problem Resolved analysis->solution If stable degradation_products->optimize_formulation Reformulate based on findings optimize_process->analysis Verify Stability optimize_process->solution If problem solved optimize_formulation->analysis Verify Stability optimize_formulation->solution If problem solved

Caption: Troubleshooting workflow for THEIC degradation.

Experimental_Workflow cluster_characterization Thermal Stability Characterization cluster_analysis Degradation Analysis cluster_verification Performance Verification TGA TGA (ASTM E1131) Determine T-onset PyGCMS Py-GC-MS Identify Degradation Products TGA->PyGCMS Input for Pyrolysis Temp DSC DSC (ASTM D3418) Identify Melting & Reactions DSC->PyGCMS Input for Pyrolysis Temp Mechanical Mechanical Testing (Tensile, Impact) PyGCMS->Mechanical Correlate with Performance Color Colorimetry (Measure Yellowness Index) PyGCMS->Color Correlate with Performance

Caption: Experimental workflow for THEIC stability analysis.

References

Technical Support Center: Purification of Tris(2-hydroxyethyl) isocyanurate (THEIC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Tris(2-hydroxyethyl) isocyanurate (THEIC) following its synthesis. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound (THEIC) after synthesis?

A1: The primary methods for purifying THEIC after synthesis are:

  • Recrystallization: This is a widely used technique to obtain high-purity crystalline THEIC. Common solvents for recrystallization include isopropanol and hot ethanol.[1][2]

  • Filtration and Washing: After the reaction, the solid product is typically separated from the reaction mixture by filtration or centrifugation.[1] This is often followed by washing the solid with a suitable solvent, such as cold ethanol, to remove residual impurities and reaction solvent.[2]

  • Solvent Evaporation: In some procedures, after filtering off any precipitates, the filtrate containing the dissolved product is evaporated to dryness, often under vacuum. The resulting residue is then purified further, typically by recrystallization.[2]

Q2: What are the potential impurities in synthesized THEIC?

A2: Common impurities can include:

  • Unreacted Starting Materials: Such as cyanuric acid.

  • Byproducts: These can include mono(2-hydroxyethyl) isocyanurate and di(2-hydroxyethyl) isocyanurate.[2]

  • Residual Solvents: Solvents from the reaction mixture, for example, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone, may be present.[1][2]

  • Catalyst Residues: Depending on the synthetic route, residual catalysts may be present.

Q3: Is it always necessary to purify synthesized THEIC?

A3: Not always. Some synthesis methods, such as the reaction of ethylene carbonate with isocyanuric acid in the presence of an amine catalyst, can yield THEIC of sufficient purity to be used directly in certain applications, like in polyester-based magnet wire enamels, without further purification.[3][4]

Q4: What is the expected melting point of pure THEIC?

A4: The melting point is a good indicator of purity. The reported melting points for purified THEIC vary slightly depending on the synthesis and purification method.

Catalyst/Synthesis MethodMelting Point of Unpurified THEIC (°C)Melting Point of Recrystallized THEIC (°C)
Benzotriazole-catalyzed133.5 - 135.0137
Commercially available136 - 140Not specified
Synthesis with Benzyltrimethylammonium chloride135.2Not specified
Synthesis from Isopropanol recrystallizationNot specified134.7

Data sourced from patents DE2124217A1 and US6046326A.[1][3]

Troubleshooting Guides

Problem 1: Low yield after recrystallization.
  • Possible Cause 1: The chosen recrystallization solvent is too effective at room temperature.

    • Solution: Ensure the chosen solvent has a steep solubility curve for THEIC, meaning it dissolves a large amount at high temperatures but very little at low temperatures. If the product remains dissolved at low temperatures, consider using a different solvent or a solvent/anti-solvent system. Hot ethanol and isopropanol have been reported to be effective.[1][2]

  • Possible Cause 2: Insufficient cooling of the solution.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Possible Cause 3: Premature crystallization during hot filtration.

    • Solution: Use a pre-heated funnel and receiving flask for the hot filtration step to prevent the solution from cooling and the product from crystallizing prematurely.

Problem 2: The product "oils out" during recrystallization instead of forming crystals.
  • Possible Cause 1: The solution is supersaturated.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a small crystal of pure THEIC can also promote proper crystallization.

  • Possible Cause 2: Presence of significant impurities.

    • Solution: The impurities may be lowering the melting point of the mixture. Consider a preliminary purification step, such as washing the crude product extensively, before recrystallization.

Problem 3: The purified THEIC has a low or broad melting point range.
  • Possible Cause 1: Incomplete removal of impurities.

    • Solution: Repeat the recrystallization process. Ensure the crystals are thoroughly washed with a cold, fresh solvent after filtration to remove any remaining mother liquor.

  • Possible Cause 2: Residual solvent in the final product.

    • Solution: Dry the purified crystals thoroughly under vacuum to remove any trapped solvent. Drying at a slightly elevated temperature (e.g., 75°C) has been reported.[1]

Experimental Protocols

Recrystallization from Isopropanol
  • Dissolution: Transfer the crude THEIC product to an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. The flask can be heated on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., below 80°C) until a constant weight is achieved.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture filtration Filtration / Centrifugation start->filtration washing Washing with Cold Solvent filtration->washing recrystallization Recrystallization washing->recrystallization drying Drying under Vacuum recrystallization->drying final_product Pure THEIC drying->final_product

Caption: General experimental workflow for the purification of THEIC.

troubleshooting_logic start Low Purity of Final Product? check_mp Check Melting Point start->check_mp broad_mp Broad or Low MP? check_mp->broad_mp repeat_recrystallization Repeat Recrystallization broad_mp->repeat_recrystallization Yes good_purity Acceptable Purity broad_mp->good_purity No thorough_drying Ensure Thorough Drying repeat_recrystallization->thorough_drying

Caption: Troubleshooting logic for low purity issues in THEIC purification.

References

Minimizing side reactions in the synthesis of THEIC-based polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of polymers based on Tris(2-hydroxyethyl) isocyanurate (THEIC). Below, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Troubleshooting Guide: Common Issues in THEIC Polymerization

This guide provides a systematic approach to identifying and resolving common problems encountered during the synthesis of THEIC-based polymers.

Observed Issue Possible Causes Recommended Solutions & Preventative Measures
Low Polymer Yield or Incomplete Reaction 1. Suboptimal Reaction Temperature: Incorrect temperature can lead to slow reaction rates or degradation of reactants.[1] 2. Catalyst Inactivity or Inefficiency: The chosen catalyst may be unsuitable or deactivated.[2][3] 3. Presence of Inhibitors or Impurities: Contaminants in monomers or solvents can interfere with the polymerization process.1. Temperature Control: For polyesterification involving THEIC, maintain a reaction temperature between 160°C and 170°C to ensure a reasonable reaction time without inducing thermal decomposition.[1] 2. Catalyst Selection: For polyester synthesis, consider using titanate catalysts. For polyurethane synthesis, organotin compounds are common, but their concentration should be optimized. For the synthesis of THEIC monomer itself from ethylene carbonate and isocyanuric acid, benzotriazole has been shown to be effective in accelerating formation without promoting decomposition.[1][4] 3. Reagent Purity: Ensure all monomers, especially THEIC, are of high purity and dry. Remove any potential inhibitors from co-monomers if necessary.
Polymer Discoloration (Yellowing) 1. Thermal Degradation: High reaction temperatures (above 180°C) can cause the thermal decomposition of the THEIC molecule.[1] 2. Oxidation: Presence of oxygen at high temperatures can lead to oxidative side reactions. 3. Catalyst-Induced Side Reactions: Certain catalysts can promote side reactions that produce colored byproducts.1. Strict Temperature Monitoring: Do not exceed 170°C during polymerization.[1] Use a nitrogen or argon blanket to maintain an inert atmosphere. 2. Inert Atmosphere: Conduct the polymerization under a nitrogen or argon atmosphere to prevent oxidation. 3. Catalyst Screening: If discoloration persists, evaluate alternative catalysts. For instance, some titanate catalysts are known to produce clearer polyesters compared to certain tin-based catalysts.[3][5]
Gel Formation (Cross-linking) 1. Incorrect Monomer Stoichiometry: An imbalance in the ratio of hydroxyl to carboxyl groups (in polyesters) or hydroxyl to isocyanate groups (in polyurethanes) can lead to premature gelation.[4] 2. Uncontrolled Side Reactions: In unsaturated polyester resins, unintended radical polymerization can cause cross-linking.[6][7] 3. High Reaction Temperature: Can accelerate side reactions leading to branching and gelation.[7]1. Stoichiometric Control: Carefully calculate and measure all reactants. For high-solids polyester enamels, a hydroxyl to carboxyl group ratio of 1.65 to 2.0:1 has been used to prevent gelation.[4] 2. Use of Inhibitors: For systems with unsaturated components, add a suitable radical inhibitor (e.g., hydroquinone) to prevent premature cross-linking.[8] 3. Temperature and Catalyst Management: Lower the reaction temperature and ensure the catalyst concentration is not excessively high. The choice of catalyst can significantly influence gelation.[7]
Formation of 2-Oxazolidinone Thermal Decomposition of THEIC: This is the primary degradation pathway for THEIC, especially at temperatures above 180°C or under milder conditions in the presence of a strong base like potassium hydroxide.[1][9]Optimal Temperature Range: Maintain the reaction temperature strictly between 160°C and 170°C.[1] Avoid Strong Basic Catalysts: Avoid using strong alkaline catalysts like KOH if high temperatures are required. Amine-based catalysts or organometallic catalysts are generally preferred.[1][9]
Uncontrolled Exothermic Reaction Runaway Polymerization: Particularly a risk with THEIC-acrylates. This can be initiated by heat, contamination, UV light, or depletion of inhibitors, leading to a rapid, exothermic, and potentially hazardous reaction.[8][10]Inhibitor Management: Ensure that acrylate-based THEIC monomers are properly stabilized with an effective inhibitor (e.g., MEHQ). Monitor inhibitor levels, especially during storage.[8] Oxygen Requirement for Inhibition: Note that phenolic inhibitors like MEHQ require the presence of dissolved oxygen to be effective. Store inhibited monomers with an air headspace.[8] Controlled Heating: Use controlled heating methods and avoid localized hot spots. Do not overheat the monomer during melting or handling.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most critical side reaction to control during the synthesis of THEIC-based polymers, and how can I prevent it?

A1: The most critical side reaction is the thermal decomposition of the THEIC molecule to form 2-oxazolidinone.[9] This intramolecular rearrangement is significantly accelerated at temperatures above 180°C and can also occur at lower temperatures (e.g., 130°C) in the presence of strong bases like potassium hydroxide.[1][9]

Prevention Strategies:

  • Temperature Control: The most effective preventative measure is to maintain the reaction temperature below 180°C, ideally in the 160-170°C range for polyesterification.[1]

  • Catalyst Selection: Avoid strong alkaline catalysts. Opt for catalysts like benzotriazole or certain organometallic compounds (e.g., titanates) that are effective for polymerization but do not significantly promote THEIC decomposition.[1]

Q2: My polyester resin is forming a gel prematurely. What are the likely causes and how can I troubleshoot this?

A2: Premature gelation in polyester synthesis is typically due to excessive cross-linking. The main causes are:

  • Incorrect Stoichiometry: An excess of the trifunctional monomer (THEIC) relative to the difunctional monomers can lead to a rapidly built, insoluble network. It is crucial to control the ratio of hydroxyl to carboxyl groups.[4]

  • High Temperatures: Elevated temperatures can promote side reactions, such as etherification between the hydroxyl groups of THEIC, leading to branching and eventual gelation.[7]

  • Catalyst Choice: Some catalysts, particularly strong Brønsted acids, can promote side reactions like etherification in diols, which could be a concern with THEIC as well.[7]

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check the molar ratios of your reactants. A slight excess of the diol component relative to the diacid is often used to ensure hydroxyl termination and control the molecular weight.

  • Reduce Temperature: Lower the reaction temperature to the minimum required for a reasonable reaction rate (e.g., 160-170°C).

  • Evaluate Catalyst: Consider reducing the catalyst concentration or switching to a less aggressive catalyst. For example, a water-tolerant Lewis acid like zinc acetate might be a milder alternative to strong acid catalysts in some polyester systems.[7]

Q3: Can I use any common esterification catalyst for synthesizing THEIC polyesters?

A3: Not all esterification catalysts are suitable. Some can be detrimental to the stability of THEIC or the final product. For example, dibutyltin oxide (DBTO) has been reported to be detrimental to the formation of THEIC itself.[1] While organotin catalysts are used in some polyester formulations, they can also trigger side reactions like cyclization and transesterification.[11] Titanate catalysts are frequently mentioned for THEIC polyester synthesis and are a good starting point.[4] It is always recommended to perform a small-scale screening of catalysts to find the one that provides the best balance of reaction rate, polymer properties, and minimal side reactions for your specific formulation.

Q4: I am working with THEIC-acrylates. What are the key safety considerations to avoid hazardous side reactions?

A4: THEIC-acrylates are highly reactive and prone to hazardous, uncontrolled exothermic polymerization.[8] Key safety measures include:

  • Maintain Inhibitor Levels: Never use or store THEIC-acrylates without an appropriate inhibitor. Ensure inhibitor levels are maintained, especially during prolonged storage.[8]

  • Avoid High Temperatures and UV Light: Store in a cool, dark place. During handling, avoid overheating, direct sunlight, or exposure to other sources of UV light.[8]

  • Ensure Oxygen Presence: Phenolic inhibitors require oxygen to function. Do not store under an inert atmosphere; an air headspace is necessary in the storage container.[8]

  • Prevent Contamination: Avoid contact with strong oxidizing or reducing agents, free radical initiators, and peroxides, as these can trigger polymerization.[8]

Experimental Protocols

Protocol 1: Synthesis of a THEIC-Based Polyester Resin for Coatings

This protocol describes a two-stage melt condensation process designed to minimize thermal degradation of THEIC and control the final polymer properties.

Materials:

  • This compound (THEIC)

  • Neopentyl Glycol (NPG)

  • Isophthalic Acid (IPA)

  • Titanate catalyst (e.g., tetrabutyl titanate)

  • Nitrogen gas supply

Procedure:

  • Stage 1 (Prepolymer Formation):

    • Charge the reactor with Isophthalic Acid, Neopentyl Glycol, and the titanate catalyst (typically 0.1-0.3% by weight of reactants).

    • Equip the reactor with a stirrer, thermometer, nitrogen inlet, and a packed column connected to a condenser for water removal.

    • Begin heating the mixture under a slow nitrogen sparge.

    • Raise the temperature to 190-220°C. Water will begin to distill off.

    • Continue the reaction until approximately 80-90% of the theoretical amount of water has been collected and the reaction mixture is clear.

    • Cool the reactor to below 160°C.

  • Stage 2 (THEIC Incorporation):

    • Add the this compound (THEIC) to the cooled prepolymer.

    • Slowly reheat the mixture to 160-170°C under a nitrogen blanket. Crucially, do not exceed 170°C to prevent THEIC decomposition.

    • Continue the reaction at this temperature, collecting the remaining water of condensation.

    • Monitor the reaction progress by measuring the acid value and viscosity of the resin.

    • Once the target acid value (typically < 10 mg KOH/g for hydroxyl-terminated resins) and viscosity are reached, cool the reactor and discharge the final polyester resin.

Visualizing Workflows and Side Reactions

Troubleshooting Workflow for THEIC Polymerization

G start Problem Identified (e.g., Low Yield, Gelation, Discoloration) check_temp Verify Reaction Temperature (< 170-180°C?) start->check_temp temp_ok Yes check_temp->temp_ok Correct temp_no No check_temp->temp_no Incorrect check_stoich Check Monomer Stoichiometry (Correct OH:COOH / OH:NCO ratio?) stoich_ok Yes check_stoich->stoich_ok Correct stoich_no No check_stoich->stoich_no Incorrect check_catalyst Evaluate Catalyst (Type and Concentration) cat_ok Yes check_catalyst->cat_ok Appropriate cat_no No check_catalyst->cat_no Inappropriate check_purity Assess Reagent Purity (Monomers, Solvents) purity_ok Yes check_purity->purity_ok Pure purity_no No check_purity->purity_no Contaminated temp_ok->check_stoich adjust_temp Adjust Temperature (Lower to 160-170°C) temp_no->adjust_temp stoich_ok->check_catalyst recalculate Recalculate & Re-weigh Reactants stoich_no->recalculate cat_ok->check_purity change_catalyst Reduce Concentration or Change Catalyst Type cat_no->change_catalyst resolve Problem Resolved purity_ok->resolve purify Purify/Dry Reagents purity_no->purify adjust_temp->resolve recalculate->resolve change_catalyst->resolve purify->resolve

Caption: A logical workflow for troubleshooting common issues in THEIC polymer synthesis.

Primary Side Reaction: Thermal Decomposition of THEIC

G cluster_0 THEIC Molecule cluster_1 Degradation Product THEIC Tris(2-hydroxyethyl) isocyanurate Oxazolidinone 2-Oxazolidinone (and other fragments) THEIC->Oxazolidinone Intramolecular Rearrangement Condition Heat (> 180°C) or Strong Base (e.g., KOH) Condition->THEIC

Caption: The thermal degradation pathway of THEIC to form 2-oxazolidinone.

References

Technical Support Center: Enhancing the Hydrolytic Stability of Polyesters Containing THEIC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyesters containing Tris(2-hydroxyethyl) isocyanurate (THEIC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of these specialized polymers.

Frequently Asked Questions (FAQs)

Q1: What is THEIC, and how does it influence the properties of polyesters?

This compound (THEIC) is a triol used as a monomer in the synthesis of various polymers, including polyesters. It is known for its symmetrical structure, which can impart high thermal stability and good mechanical properties to the resulting resin.[1] THEIC is often used in applications requiring heat-resistant wire enamels and durable coatings.[2][3] The isocyanurate ring is a key structural feature that contributes to this thermal resistance. While direct data is limited, the inclusion of robust ring structures in the polymer backbone, like the isocyanurate ring from THEIC, is a common strategy to enhance the overall stability of the polyester.

Q2: What is hydrolytic degradation, and why is it a concern for polyesters?

Hydrolytic degradation is the chemical breakdown of a polymer due to its reaction with water. For polyesters, this involves the cleavage of ester linkages in the polymer backbone. This process is often autocatalytic, meaning the acidic byproducts of the initial hydrolysis can accelerate further degradation.[4][5] This leads to a reduction in molecular weight, which in turn causes a loss of mechanical properties such as strength and flexibility, and can result in cracking, blistering, or complete failure of the material.[6][7]

Q3: Do polyesters containing THEIC have inherently good hydrolytic stability?

While THEIC is primarily known for enhancing thermal stability, its impact on hydrolytic stability is more complex and depends on the overall formulation. The isocyanurate ring itself is relatively stable. Polyesters formulated with monomers that have high chemical resistance, such as isophthalic acid, tend to exhibit better hydrolytic stability.[8][9] Given that THEIC is often used in high-performance applications, it is typically formulated with other durable monomers, which can contribute to good overall water and chemical resistance. However, like all polyesters, those containing THEIC are susceptible to hydrolysis under certain conditions, particularly at elevated temperatures and in humid or aqueous environments.

Q4: What are the common signs of hydrolytic degradation in THEIC-containing polyester coatings or components?

Common indicators of hydrolytic degradation include:

  • Blistering: The formation of bubbles or blisters on the surface of a coating, often due to moisture being trapped beneath the film.[10]

  • Cracking: The appearance of fine or larger cracks on the surface, which can result from the embrittlement of the polymer as its molecular weight decreases.

  • Loss of Adhesion: The coating or material may start to peel or delaminate from the substrate.[11]

  • Changes in Appearance: This can include a loss of gloss, discoloration (such as yellowing), or the development of a hazy or cloudy appearance.

  • Reduced Mechanical Strength: A noticeable decrease in the material's flexibility, impact resistance, or tensile strength.

Q5: What are the primary strategies to improve the hydrolytic stability of polyesters containing THEIC?

Improving the hydrolytic stability of THEIC-containing polyesters involves a multi-faceted approach:

  • Monomer Selection: In addition to THEIC, using diacids and diols known for their hydrolytic resistance, such as isophthalic acid and neopentyl glycol, can significantly enhance stability.

  • Use of Hydrolysis Stabilizers: Incorporating additives that counteract the degradation process is a highly effective strategy. Common stabilizers include:

    • Carbodiimides: These compounds react with the carboxylic acid groups formed during hydrolysis, preventing the autocatalytic breakdown of the polyester.

    • Acid Scavengers: These additives neutralize acidic species that can catalyze hydrolysis.

  • Crosslinking Density: Optimizing the crosslinking of the polyester can create a more robust network that is less permeable to water.

  • Hydrophobic Additives: The inclusion of hydrophobic materials can reduce the water absorption of the polyester.

Troubleshooting Guides

Issue 1: Blistering of a THEIC-Polyester Coating in a High-Humidity Environment
  • Possible Causes:

    • Moisture Trapped at the Interface: The substrate may have been damp or contaminated with moisture during application.

    • Osmotic Blistering: Water-soluble contaminants on the substrate or within the coating can draw in moisture through the coating film via osmosis.

    • High Porosity of the Substrate: A porous substrate can absorb and later release moisture vapor, causing the coating to lift.

    • Inadequate Curing: If the coating is not fully cured, it may be more susceptible to water ingress.

  • Solutions:

    • Surface Preparation: Ensure the substrate is thoroughly clean, dry, and free of any contaminants before coating application.

    • Environmental Control: Apply the coating in a controlled environment with humidity levels within the manufacturer's recommended range.[12]

    • Use of a Primer: A suitable primer can seal porous substrates and improve adhesion, creating a barrier against moisture.[10]

    • Proper Curing: Adhere strictly to the recommended curing schedule (time and temperature) to ensure full crosslinking of the polyester resin.[11]

    • Formulation Adjustment: Consider incorporating a hydrolysis stabilizer or increasing its concentration in the formulation.

Issue 2: Cracking and Embrittlement of a THEIC-Polyester Component After Exposure to Water
  • Possible Causes:

    • Advanced Hydrolytic Degradation: Significant cleavage of the polyester chains has occurred, leading to a drastic reduction in molecular weight and flexibility.

    • Inadequate Stabilization: The formulation may lack a sufficient amount of hydrolysis stabilizer, or the chosen stabilizer may not be effective under the specific service conditions.

    • Thermal Stress in a Wet Environment: The combination of elevated temperature and moisture can accelerate the rate of hydrolysis significantly.

    • Excessive Coating Thickness: A very thick coating may cure unevenly, leading to internal stresses that can be exacerbated by hydrolysis.[13]

  • Solutions:

    • Formulation Enhancement: Introduce or increase the concentration of a carbodiimide-based hydrolysis stabilizer. Consider a synergistic blend of stabilizers, such as a carbodiimide and an acid scavenger.

    • Monomer Optimization: If possible, reformulate the polyester with monomers that offer greater hydrolytic resistance.

    • Accelerated Aging Tests: Conduct accelerated weathering tests to better predict the long-term performance of the material and to evaluate the effectiveness of different stabilizer packages.

    • Application Control: Apply the coating in multiple thin layers rather than a single thick one to ensure uniform curing and reduce internal stress.[13]

Data Presentation

Table 1: Typical Properties of High-Performance Polyester Resins

PropertyIsophthalic Polyester Resin[14]Water-Boiling-Resistant Polyester Resin (Conceptual)[15]
Tensile Strength 9,300 psiHigh
Flexural Strength 16,600 psiHigh
Heat Deflection Temp. 107.2 °C> 100 °C
Water Absorption LowVery Low
Chemical Resistance GoodExcellent

Table 2: Effect of Monomer Composition on Hydrolytic Stability of Waterborne Polyesters [16]

Diacid Component in PolyesterPercent Reduction in pH (after 13 weeks at 52°C)Percent Decrease in Molecular Weight (after 13 weeks at 52°C)
1,4-Cyclohexanedicarboxylic acid (1,4-CHDA)14%33%
Isophthalic acid (IPA)22%42%
Adipic acid (AD)26%57%

Experimental Protocols

Protocol 1: Accelerated Aging for Hydrolytic Stability Testing

Objective: To evaluate the resistance of a THEIC-containing polyester to hydrolytic degradation under accelerated conditions.

Materials and Equipment:

  • Samples of the cured THEIC-polyester (e.g., 50 mm x 50 mm x 2 mm plaques or coated panels).

  • Environmental chamber capable of controlling temperature and relative humidity (RH).

  • Deionized water.

  • Analytical balance.

  • Mechanical testing equipment (e.g., tensile tester, impact tester).

  • Gloss meter (for coatings).

  • Colorimeter (for coatings).

Procedure:

  • Initial Characterization: Before aging, measure and record the initial properties of the control samples: weight, dimensions, tensile strength, elongation at break, impact strength, gloss, and color.

  • Exposure Conditions: Place the test samples in the environmental chamber set to a condition of high temperature and high humidity (e.g., 85°C and 85% RH). The specific conditions can be adjusted based on the intended application and desired acceleration factor.

  • Aging Period: Expose the samples for a predetermined duration (e.g., 500, 1000, 1500, and 2000 hours).

  • Periodic Evaluation: At each time interval, remove a set of samples from the chamber.

  • Re-equilibration: Allow the samples to equilibrate to standard laboratory conditions (e.g., 23°C and 50% RH) for 24 hours.

  • Post-Aging Characterization: Re-measure the weight, dimensions, and mechanical and appearance properties of the aged samples.

  • Data Analysis: Plot the percentage change in each property as a function of aging time. A smaller change indicates better hydrolytic stability.

Protocol 2: Determination of Water Absorption

Objective: To quantify the amount of water absorbed by a THEIC-containing polyester.

Materials and Equipment:

  • Samples of the cured THEIC-polyester.

  • Deionized water bath with temperature control.

  • Analytical balance (accurate to 0.1 mg).

  • Lint-free cloth.

  • Desiccator.

Procedure:

  • Sample Preparation: Dry the test specimens in a desiccator until a constant weight is achieved.

  • Initial Weighing: Weigh each dry specimen and record this as W_dry.

  • Immersion: Immerse the specimens in a deionized water bath maintained at a constant temperature (e.g., 23°C or an elevated temperature like 50°C).

  • Periodic Weighing: At regular intervals (e.g., 24, 48, 96 hours, and then weekly), remove the specimens from the water, gently pat them dry with a lint-free cloth to remove surface water, and immediately weigh them. Record this weight as W_wet.

  • Re-immersion: Promptly return the specimens to the water bath.

  • Equilibrium: Continue the process until the weight of the specimens becomes constant (reaches equilibrium).

  • Calculation: Calculate the percentage of water absorption at each time point using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] x 100

Mandatory Visualizations

Hydrolysis_Mechanism cluster_0 Initial State cluster_1 Degradation Process cluster_2 Degraded State Polyester Polyester Chain (with THEIC) Hydrolysis Hydrolysis of Ester Linkage Polyester->Hydrolysis Attacked by H2O Water (H₂O) from Humidity H2O->Hydrolysis ShorterChains Shorter Polymer Chains Hydrolysis->ShorterChains COOH Carboxylic Acid End Groups (-COOH) Hydrolysis->COOH Autocatalysis Autocatalysis Autocatalysis->Hydrolysis Loss Loss of Mechanical Properties ShorterChains->Loss COOH->Autocatalysis Accelerates

Caption: Autocatalytic hydrolysis mechanism of polyesters.

Experimental_Workflow Start Start: Cured THEIC-Polyester Samples InitialChar Initial Characterization (Weight, Mechanical, Appearance) Start->InitialChar AcceleratedAging Accelerated Aging (e.g., 85°C / 85% RH) InitialChar->AcceleratedAging PeriodicEval Periodic Evaluation (500, 1000, 2000 hrs) AcceleratedAging->PeriodicEval PeriodicEval->AcceleratedAging Continue Aging PostChar Post-Aging Characterization PeriodicEval->PostChar Remove Samples DataAnalysis Data Analysis: % Property Change vs. Time PostChar->DataAnalysis End End: Assessment of Hydrolytic Stability DataAnalysis->End

Caption: Workflow for accelerated hydrolytic stability testing.

Stabilization_Strategy cluster_0 Problem cluster_1 Solution cluster_2 Result Hydrolysis Polyester Hydrolysis COOH Carboxylic Acid (-COOH) Formation Hydrolysis->COOH Stabilizer Carbodiimide Stabilizer COOH->Stabilizer Reacts with Urea Stable Urea Derivative Stabilizer->Urea Forms ImprovedStability Improved Hydrolytic Stability Urea->ImprovedStability Leads to

Caption: Action of a carbodiimide stabilizer in polyesters.

References

Strategies to improve the char formation of THEIC in intumescent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and formulation chemists with troubleshooting guidance and frequently asked questions (FAQs) to enhance the char formation of Tris(2-hydroxyethyl) isocyanurate (THEIC) in intumescent systems.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of THEIC-based intumescent systems.

Problem Potential Cause Recommended Solution
Weak, Powdery, or Collapsed Char 1. Poor Thermal Synchronization: The blowing agent (e.g., from APP/melamine decomposition) may be releasing gas before the char structure formed by THEIC is sufficiently crosslinked and stable.[1]1a. Modify THEIC: Synthesize a THEIC-based oligomer or polymer with higher thermal stability to ensure char formation occurs at the optimal temperature for gas entrapment. 1b. Adjust Acid/Blowing Agent: Consider using an acid source or blowing agent with a different decomposition temperature profile that better aligns with THEIC's charring window.[1]
2. Insufficient Crosslinking: The formulation may lack sufficient acid catalyst (from APP) or the ratio of APP to THEIC is not optimized.2a. Optimize APP:THEIC Ratio: Systematically vary the weight ratio of APP to THEIC. Ratios of 2:1 or 2.5:1 have shown good performance in polypropylene systems.[2][3] 2b. Incorporate Synergistic Fillers: Add fillers like TiO2 or mineral clays (e.g., sepiolite, montmorillonite) which can reinforce the char structure through the formation of ceramic-like shields or phospho-silicate networks.[4]
Poor Adhesion of Coating/Char to Substrate 1. Incompatible Binder: The binder system may not be compatible with the THEIC/APP additives, leading to poor film formation.[1]1a. Binder Selection: Ensure the chosen binder (e.g., epoxy, acrylic) is compatible with the intumescent components. 1b. Use Adhesion Promoters: Incorporate adhesion promoters or primers suitable for the specific substrate (e.g., steel).[1]
2. Migration of THEIC: Due to its water solubility and low molecular weight, THEIC can migrate to the surface, creating a weak boundary layer.2a. Use Macromolecular THEIC: Synthesize or use a pre-synthesized THEIC-based polymer or oligomer (e.g., TPE, Homo-THEIC) which has lower mobility within the polymer matrix.[5]
Reduced Flame Retardancy After Water Exposure 1. Leaching of Water-Soluble Components: Unmodified THEIC and some forms of APP are water-soluble and can leach out of the coating, compromising performance.[3]1a. Chemical Modification of THEIC: Convert THEIC into a water-insoluble macromolecular charring agent.[6] 1b. Microencapsulation: Use microencapsulated APP (MCAPP) to improve water resistance.
Brittle Coating or Char 1. High Filler Loading: Excessive addition of inorganic fillers can lead to brittleness in the cured coating and the resulting char.[1]1a. Optimize Filler Content: Reduce the loading of inorganic fillers or use surface-treated fillers to improve compatibility with the binder.[1] 1b. Select Flexible Binders: Employ a more flexible binder system to counteract the rigidity introduced by fillers.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary role of THEIC in an intumescent system?

A1: THEIC acts as a charring agent (also known as a carbon source). When exposed to heat, and in the presence of an acid catalyst like phosphoric acid from the decomposition of Ammonium Polyphosphate (APP), THEIC decomposes and crosslinks to form a stable, carbonaceous char.[1][7][8]

Q2: Why is the ratio of APP to THEIC important?

A2: The ratio is critical for effective intumescence. APP serves as both an acid source and a blowing agent. An optimal ratio ensures that there is enough phosphoric acid to catalyze the dehydration and crosslinking of THEIC into a robust char, while the release of ammonia gas occurs at the right time to expand this char into an insulating foam.[1][2] Studies have shown that an APP:THEIC weight ratio of 2.5:1 can yield a high Limiting Oxygen Index (LOI) and a V-0 rating in UL-94 tests for polypropylene formulations.[2]

Q3: My formulation works well initially, but loses effectiveness over time. What could be the cause?

A3: This issue is often due to the migration of low molecular weight components. Unmodified THEIC is a relatively small, water-soluble molecule that can migrate out of the polymer matrix over time, especially in humid conditions.[5] This depletes the charring agent at the substrate interface. To resolve this, consider synthesizing a macromolecular version of THEIC (e.g., a polyester or homopolymer of THEIC) to reduce its mobility and improve the durability of the flame retardant effect.[5]

Q4: How can I improve the strength and integrity of the char?

A4: Enhancing char strength is key to effective fire protection. Several strategies can be employed:

  • Incorporate Fillers: Additives like titanium dioxide (TiO2), zinc borate, and various mineral clays (sepiolite, montmorillonite) can act as reinforcing agents.[4] During combustion, they can form thermally stable structures like titanium pyrophosphate or ceramic-like shields that strengthen the char.[9]

  • Optimize Formulation: Ensure the stoichiometry between the acid source, charring agent, and blowing agent is balanced to produce a coherent, closed-cell char structure.[1]

  • Chemical Modification: Using THEIC-based oligomers or polymers can lead to a more densely crosslinked and inherently stronger char.

Q5: What is the general reaction mechanism between THEIC and APP?

A5: The mechanism is a condensed-phase process. Upon heating, APP decomposes to release ammonia (NH3) and polyphosphoric acid.[6][10] The polyphosphoric acid then acts as a catalyst, promoting the dehydration and esterification of the hydroxyl groups on THEIC.[4] This leads to extensive crosslinking, forming a stable polyaromatic char structure. Simultaneously, the release of non-combustible gases like ammonia from both APP and THEIC causes the molten char to swell, creating a protective insulating foam.[6]

Section 3: Data Presentation

Table 1: Performance of THEIC-Based Intumescent Formulations
Polymer MatrixIFR System (wt%)APP:THEIC Ratio (w/w)LOI (%)UL-94 RatingReference
Polypropylene (PP)30%2:134.8V-0[3]
Polypropylene (PP)30% (APP-II/THEIC)2.5:1>30V-0[2]
High-Density PE (HDPE)30%3:131.5Not Specified[11]
Polylactide (PLA)25% (APP/TPM*)0.5:136.5V-0[11]

*TPM: Tris(2-hydroxyethyl)isocyanurate polyphosphate melamine, a macromolecular derivative of THEIC.

Table 2: Effect of Synergistic Additives on Thermal Protection
Binder SystemAdditiveAdditive:APP Ratio (w/w)Performance MetricResultReference
EpoxyTitanium Dioxide (TiO2)0.2Thermal ProtectionBest Performance [9]
EpoxyTitanium Dioxide (TiO2)0.4Thermal ProtectionBest Performance [9]
EpoxyTitanium Dioxide (TiO2)0 (Control)Thermal ProtectionPoorer than TiO2 formulations[9]

Section 4: Experimental Protocols & Visualizations

Synthesis of a THEIC-Based Oligomeric Ester (TPE)

This protocol describes the synthesis of a water-resistant, oligomeric charring agent from THEIC and Phenyl Phosphonic Dichloride (PPDC).

Materials:

  • This compound (THEIC)

  • Phenyl Phosphonic Dichloride (PPDC)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • In a reaction vessel, dissolve 26.12 g (0.1 mol) of THEIC and 19.48 g (0.1 mol) of PPDC in 200 mL of dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add 20.24 g (0.2 mol) of triethylamine drop-wise to the solution while stirring. Maintain the temperature at 0-5 °C.

  • Continue stirring for 5 hours at 0-5 °C.

  • Allow the reaction mixture to warm to 25 °C and stir overnight.

  • Wash the reaction mixture with water three times using a separating funnel.

  • Collect the organic layer and remove the solvent via rotary evaporation at 40 °C to yield the final TPE product.[6]

G cluster_reactants Reactants & Solvent cluster_process Reaction Steps cluster_workup Workup & Purification THEIC THEIC (0.1 mol) Mix Dissolve Reactants in DCM THEIC->Mix PPDC PPDC (0.1 mol) PPDC->Mix DCM DCM (200 mL) DCM->Mix Cool Cool to 0-5 °C Mix->Cool Add_TEA Add Triethylamine (0.2 mol) Drop-wise Cool->Add_TEA Stir_Cold Stir for 5 hours at 0-5 °C Add_TEA->Stir_Cold Stir_Warm Warm to 25 °C Stir Overnight Stir_Cold->Stir_Warm Wash Wash with Water (3x) Stir_Warm->Wash Separate Collect Organic Layer Wash->Separate Evaporate Rotary Evaporation Separate->Evaporate Product Final TPE Product Evaporate->Product

Synthesis workflow for a THEIC-based oligomeric ester (TPE).
Standard Evaluation Protocols

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and char yield of the formulation.

  • Procedure:

    • Place a small, representative sample (5-10 mg) into a TGA crucible (e.g., alumina).[12]

    • Load the crucible into the TGA instrument.[12]

    • Set the temperature program, typically a ramp from room temperature to 800 °C at a heating rate of 10-20 °C/min.[13]

    • Select the atmosphere (e.g., nitrogen for pyrolysis, air for oxidative degradation).[12][13]

    • Initiate the experiment and record the mass loss as a function of temperature.[12]

    • Analysis: Evaluate the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass (char yield) at a high temperature (e.g., 700 °C).[14]

2. UL-94 Vertical Burning Test

  • Objective: To assess the flammability and self-extinguishing properties of a material.

  • Procedure:

    • Prepare standardized test specimens (typically 125mm x 13mm) of the formulated polymer.[15]

    • Condition the specimens as required by the standard (e.g., 48 hours at 23°C and 50% relative humidity).[15][16]

    • Clamp a specimen in a vertical position. Place a piece of surgical cotton below the specimen.[17]

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds, then remove.[17]

    • Record the afterflame time (t1).

    • Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.[17]

    • Record the second afterflame time (t2) and the afterglow time (t3). Note if any flaming drips ignite the cotton.[16]

    • Analysis: Classify the material as V-0, V-1, or V-2 based on the afterflame/afterglow times and dripping behavior according to the UL-94 standard. A V-0 rating is the highest classification, indicating the best performance.

3. Cone Calorimetry

  • Objective: To measure heat release rate (HRR), smoke production, and other key combustion parameters.

  • Procedure:

    • Prepare a flat plaque of the sample (e.g., 100mm x 100mm x 3mm).[18]

    • Place the sample in the holder and position it under the conical radiant heater.[19]

    • Set the desired heat flux (e.g., 35 or 50 kW/m²), which simulates a fire scenario.[20]

    • An igniter is positioned above the sample to ignite the pyrolysis gases.

    • During the test, continuously measure the oxygen concentration in the exhaust stream, mass loss of the sample, and smoke density.[5][19]

    • Analysis: Key parameters are calculated, including the Peak Heat Release Rate (pHRR), Total Heat Released (THR), and Smoke Production Rate (SPR). Lower pHRR and THR values indicate better fire retardant performance.[5]

G cluster_mech Intumescent Char Formation Mechanism cluster_APP Acid Source / Blowing Agent cluster_THEIC Charring Agent cluster_Final Final Protective Layer Heat Heat (Fire Source) Decomp_APP Decomposition Heat->Decomp_APP Dehydration Dehydration & Esterification Heat->Dehydration APP Ammonium Polyphosphate (APP) APP->Decomp_APP PPA Polyphosphoric Acid (Acid Catalyst) Decomp_APP->PPA releases NH3_APP Ammonia (NH3) (Blowing Gas) Decomp_APP->NH3_APP releases PPA->Dehydration catalyzes Swelling Swelling & Foaming NH3_APP->Swelling THEIC THEIC THEIC->Dehydration Crosslinking Crosslinking Dehydration->Crosslinking Char_Precursor Molten Char Precursor Crosslinking->Char_Precursor Char_Precursor->Swelling Intumescent_Char Stable Insulating Intumescent Char Swelling->Intumescent_Char

Reaction mechanism of THEIC and APP in an intumescent system.

References

Addressing compatibility issues of THEIC with different polymer matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the use of THEIC in polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is THEIC and what are its primary applications?

A1: THEIC, or 1,3,5-Tris(2-hydroxyethyl)cyanuric acid, is a tri-functional primary alcohol with a stable triazine core.[1][2] It is primarily used as a crosslinking agent or polymer modifier to enhance the performance of various polymer systems. Its main applications include the production of heat-resistant wire enamels (polyester and polyesterimide), coatings, and as a thermal stabilizer for PVC.[3][4][5] It also finds use in polyurethanes, unsaturated polyester resins, and as an intermediate in organic synthesis.[4]

Q2: What are the main compatibility challenges when working with THEIC?

A2: The primary challenge stems from its physical state and solubility. THEIC is a white crystalline powder at room temperature with a melting point of approximately 135°C.[1][2] It is often insoluble in conventional non-polar solvents and polymer precursors like many polyols used in polyurethane formulations.[6] This can lead to difficulties in achieving a homogeneous dispersion, which is critical for uniform crosslinking and consistent final properties.[6]

Q3: How does THEIC enhance the properties of polymer matrices?

A3: The rigid, thermally stable triazine ring structure of THEIC, combined with its three reactive hydroxyl groups, imparts several beneficial properties to polymers. When used as a crosslinker, it increases the crosslink density, which typically leads to:

  • Improved Thermal Stability: Higher heat resistance and thermal degradation temperatures.[3][7]

  • Enhanced Mechanical Strength: Increased hardness, rigidity, and tensile strength.[8]

  • Better Chemical and Solvent Resistance: The crosslinked network structure reduces the polymer's susceptibility to chemical attack.[9]

  • Good Adhesion and Flexibility: In specific formulations like wire enamels, it provides an excellent balance of flexibility and adhesion.[4][9]

Q4: What are the key physical and chemical properties of THEIC?

A4: Key properties of THEIC are summarized in the table below.

Data Presentation

Table 1: Typical Physical and Chemical Properties of THEIC

PropertyValueReference
AppearanceWhite crystalline powder or granular[2]
Molecular FormulaC₉H₁₅N₃O₆
Molecular Weight261.23 g/mol
Melting Point133.5 - 137.0 °C[2]
Hydroxyl Value630 - 650 mg KOH/g[2]
pH (in solution)6.5 - 7.3[2]
Moisture Content≤ 0.2%[2]

Table 2: General Solubility Profile of THEIC

Solvent TypeSolubilityExamplesReference
WaterSolubleH₂O
Hot Lower AlcoholsSolubleHot Ethanol, Hot Methanol
Tetrahydrofuran (THF)SolubleTHF
Common Organic SolventsInsolubleToluene, Xylene, Acetone
Conventional PolyolsGenerally Insoluble or Sparingly SolublePolyester polyols, Polyether polyols[6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during experiments involving THEIC.

Problem 1: I am seeing poor dispersion or settling of THEIC powder in my liquid resin/polyol.

  • Possible Cause: THEIC is a solid that is largely insoluble in many non-polar resins and polyols at room temperature.[6] Without sufficient energy or a compatible solvent, the particles will not remain suspended.

  • Suggested Solutions:

    • Create a Pre-dispersion: Mix THEIC with a portion of the liquid resin or a compatible plasticizer under high-shear conditions (e.g., using a three-roll mill or homogenizer) to create a concentrated, stable dispersion before adding it to the main batch.

    • Use a Co-solvent: Dissolve or disperse THEIC in a suitable solvent like THF or a hot lower alcohol, and then incorporate this solution into the main polymer matrix. Be mindful that the solvent will need to be removed during curing.

    • Elevated Temperature Mixing: Gently heat the polymer matrix to a temperature below the curing initiation point but high enough to improve the wetting and dispersion of THEIC particles. Ensure the temperature does not degrade THEIC or other components.

Problem 2: The final cured polymer is overly brittle and cracks easily.

  • Possible Cause: The concentration of THEIC is too high, leading to excessive crosslink density. The rigid triazine core of THEIC can significantly reduce the flexibility of the polymer backbone if not properly balanced.[8]

  • Suggested Solutions:

    • Reduce THEIC Concentration: Systematically decrease the amount of THEIC in your formulation.

    • Introduce Flexible Moieties: Blend THEIC with long-chain, flexible diols or polyols. This creates a network with both rigid crosslinks (from THEIC) and flexible segments, balancing hardness with toughness.[10]

    • Adjust Stoichiometry: Carefully calculate the ratio of hydroxyl groups from THEIC to other reactive groups (e.g., isocyanates, carboxylic acids) to achieve the desired crosslink density.[10]

Problem 3: The curing process is slow, incomplete, or inconsistent across the sample.

  • Possible Cause: Poor dispersion of THEIC can lead to areas with low crosslinker concentration, resulting in under-cured spots.[6] Alternatively, the curing temperature or time may be insufficient to fully activate the crosslinking reaction.

  • Suggested Solutions:

    • Improve Dispersion: Ensure THEIC is homogeneously distributed throughout the matrix using the techniques described in Problem 1.

    • Optimize Cure Cycle: The curing of thermosets is a time-temperature dependent process.[11] Experiment with a staged cure cycle, for example, an initial lower temperature hold to allow for flow and wetting, followed by a ramp-up to a higher temperature for the final cure.

    • Use a Catalyst: For polyurethane or polyester systems, ensure the appropriate catalyst is used at the correct concentration to drive the reaction between THEIC's hydroxyl groups and the matrix.

Mandatory Visualization

Here are diagrams illustrating key workflows and chemical principles related to THEIC.

G start Problem: Poor Mechanical Properties (e.g., Brittleness, Low Strength) cause1 Potential Cause: Excessive Crosslink Density start->cause1 cause2 Potential Cause: Poor THEIC Dispersion start->cause2 cause3 Potential Cause: Incomplete Curing start->cause3 solution1a Solution: Reduce THEIC Concentration cause1->solution1a solution1b Solution: Incorporate Flexible Polyols cause1->solution1b solution2a Solution: Use High-Shear Mixing cause2->solution2a solution2b Solution: Create Pre-Dispersion cause2->solution2b solution3a Solution: Optimize Cure Cycle (Time & Temperature) cause3->solution3a solution3b Solution: Verify Catalyst Activity cause3->solution3b

Caption: Troubleshooting workflow for poor mechanical properties.

Caption: THEIC crosslinking reaction with isocyanate.

Experimental Protocols

Protocol 1: Preparation of a THEIC Dispersion in Polyester Polyol for Polyurethane Elastomer Synthesis

  • Objective: To create a stable, homogeneous dispersion of THEIC in a polyester polyol for subsequent reaction with a polyisocyanate.

  • Materials:

    • 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC), micronized powder

    • Polyester polyol (e.g., Poly(ethylene adipate), OH value 50-60 mg KOH/g)

    • High-shear mixer (e.g., Silverson type) or a three-roll mill

    • Heating mantle and temperature controller

    • Inert atmosphere (Nitrogen or Argon gas)

  • Methodology:

    • Drying: Dry the polyester polyol under vacuum at 80-90°C for 2-4 hours to remove residual moisture. Cool to 60°C under an inert atmosphere. Also, ensure THEIC powder is thoroughly dried (e.g., in a vacuum oven at 60°C for 4 hours).

    • Pre-mixing: In a reaction vessel under a slow nitrogen purge, add the required amount of dried polyester polyol. While stirring with a low-speed overhead stirrer, slowly add the calculated amount of dried THEIC powder to the polyol at 60°C.

    • Dispersion: Once all the THEIC is added, increase the mixing speed significantly using a high-shear mixer. Maintain the temperature at 60-70°C.

    • Homogenization: Continue high-shear mixing for 30-60 minutes or until a fine, stable dispersion is achieved. Visually inspect for any agglomerates. For optimal results, the mixture can be passed through a three-roll mill.

    • Storage & Use: Cool the dispersion to room temperature while stirring. Store in a sealed, moisture-proof container. This masterbatch is now ready to be used as the polyol component in a two-component polyurethane formulation.

Protocol 2: Recommended Curing Profile for a THEIC-Modified Polyesterimide Wire Enamel

  • Objective: To achieve optimal mechanical and thermal properties for a polyesterimide coating containing THEIC on a copper wire.

  • Materials:

    • THEIC-modified polyesterimide enamel solution

    • Wire enameling machine with a multi-zone oven

    • Copper wire of specified diameter

  • Methodology:

    • Application: The enamel is applied to the copper wire via a die or felt system, ensuring a uniform coating thickness.

    • Solvent Evaporation Zone (Zone 1): The coated wire enters the first oven zone, typically at a lower temperature (e.g., 150-200°C). The primary purpose is to evaporate the carrier solvents without causing bubbles or surface defects.

    • Curing Zones (Zones 2 & 3): The wire then passes through subsequent zones with progressively higher temperatures. A typical profile might be:

      • Zone 2: 250-300°C

      • Zone 3: 350-400°C

    • Crosslinking Reaction: In these higher temperature zones, the hydroxyl groups of THEIC react with the polyesterimide backbone, forming a highly crosslinked, thermoset network. The high temperature ensures the reaction goes to completion.

    • Cooling: After exiting the oven, the wire is cooled back to room temperature.

    • Quality Control: The final coated wire should be tested for properties such as flexibility (mandrel winding), heat shock resistance, and abrasion resistance to ensure the cure was successful.[9] The exact temperatures and line speed will depend on the specific enamel formulation, coating thickness, and equipment used.

References

Validation & Comparative

A Head-to-Head Battle of Charring Agents: Tris(2-hydroxyethyl) isocyanurate vs. Pentaerythritol in Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Product Development Professionals

In the realm of intumescent flame retardants (IFRs), the selection of an effective charring agent is paramount to achieving superior fire safety in polymeric materials. Among the numerous options, Tris(2-hydroxyethyl) isocyanurate (THEIC) and pentaerythritol (PER) have emerged as prominent contenders. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers and professionals in the development of advanced flame-retardant formulations.

Executive Summary

Both this compound (THEIC) and pentaerythritol (PER) function as effective carbon sources in intumescent flame retardant systems, typically in conjunction with an acid source like ammonium polyphosphate (APP). While PER is a well-established and widely used charring agent, THEIC, a nitrogen-containing triol, offers the dual benefit of acting as both a carbon source and a gas promoter, potentially leading to enhanced flame retardancy.

Experimental evidence suggests that THEIC-based systems can achieve higher Limiting Oxygen Index (LOI) values and superior performance in cone calorimetry tests, indicating a greater reduction in heat release and smoke production compared to traditional PER-based systems under certain formulations. However, THEIC's inherent water solubility can be a drawback, potentially leading to migration within the polymer matrix. This has spurred research into chemically modified forms of THEIC to improve its durability.

Performance Data: A Comparative Analysis

The following table summarizes key performance metrics for IFR systems incorporating either THEIC or a modified THEIC derivative (TPM) versus a conventional PER-based system in a polypropylene (PP) matrix.

Performance MetricPolymer MatrixFlame Retardant SystemLoadingResultReference
Limiting Oxygen Index (LOI) Polypropylene (PP)APP/THEIC (2:1 ratio)30 wt%34.8% [1]
UL-94 Vertical Burn Test Polypropylene (PP)APP/THEIC (2:1 ratio)30 wt%V-0 [1]
UL-94 Vertical Burn Test Polypropylene (PP)TPM (THEIC-based)20 wt%V-0 [1]
UL-94 Vertical Burn Test Polypropylene (PP)APP/PER20 wt%Lower than V-0[1]
Peak Heat Release Rate (pHRR) Polypropylene (PP)APP/THEIC30 wt%Significantly Reduced[1]
Mean Heat Release Rate (HRR) Polypropylene (PP)TPM (THEIC-based)20 wt%Decreased by 65.6% (vs. pure PP)[1]
Total Heat Release (THR) Polypropylene (PP)APP/THEIC30 wt%Remarkably Reduced[1]
Total Smoke Production (TSP) Polypropylene (PP)TPM (THEIC-based)20 wt%Decreased by 17.7% (vs. pure PP)[1]

Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct comparison is most accurate when all variables (polymer grade, processing conditions, and specific flame retardant components) are identical.

Intumescent Flame Retardant Mechanism

The efficacy of both THEIC and PER as charring agents lies in their ability to contribute to the formation of a protective, insulating char layer on the surface of the polymer during combustion. This intumescent mechanism can be visualized as a multi-step process.

G cluster_0 Heat Exposure cluster_1 Condensed Phase Reactions cluster_2 Gas Phase cluster_3 Protective Barrier Heat Heat Flux Acid_Source Acid Source (e.g., APP) Decomposes Heat->Acid_Source Charring_Agent Charring Agent (THEIC or PER) Heat->Charring_Agent Blowing_Agent Blowing Agent (e.g., Melamine) Releases Non-flammable Gases Heat->Blowing_Agent Esterification Esterification & Cross-linking Acid_Source->Esterification Releases Polyphosphoric Acid Charring_Agent->Esterification Polymer_Matrix Polymer Matrix Polymer_Matrix->Esterification Carbonaceous_Char Formation of Carbonaceous Char Esterification->Carbonaceous_Char Char_Expansion Char Expansion (Intumescence) Carbonaceous_Char->Char_Expansion Blowing_Agent->Char_Expansion Gas Release Protective_Layer Insulating Char Layer Char_Expansion->Protective_Layer Forms

Caption: Intumescent flame retardant mechanism workflow.

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of THEIC and PER.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and char-forming ability of the flame-retardant polymer composites.

Methodology:

  • A small sample (typically 5-10 mg) of the polymer composite is placed in a high-precision thermobalance.

  • The sample is heated at a constant rate (e.g., 10 or 20 °C/min) over a defined temperature range (e.g., from room temperature to 800 °C).

  • The analysis is conducted under a controlled atmosphere, typically nitrogen, to study thermal degradation, or air to study oxidative degradation.

  • The weight of the sample is continuously monitored as a function of temperature.

  • Key data points include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual char at the end of the analysis.

Limiting Oxygen Index (LOI)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of the material.

Methodology:

  • A vertically oriented specimen of specified dimensions is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards.

  • The top edge of the specimen is ignited with a pilot flame.

  • The oxygen concentration in the gas mixture is systematically varied.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length. A higher LOI value indicates better flame retardancy.

Cone Calorimetry

Objective: To measure the heat release rate and other combustion parameters of a material when exposed to a controlled level of radiant heat.

Methodology:

  • A square specimen (typically 100 mm x 100 mm) is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a constant heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • The combustion products are collected by a hood and analyzed for oxygen concentration, carbon monoxide, carbon dioxide, and smoke density.

  • Key parameters measured include:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Heat Release Rate (HRR): The rate at which heat is produced during combustion, with the Peak Heat Release Rate (pHRR) being a critical indicator of fire intensity.

    • Total Heat Released (THR): The total amount of heat generated throughout the combustion process.

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measures of the amount of smoke generated.

    • Mass Loss Rate (MLR): The rate at which the specimen loses mass during combustion.

Conclusion

The choice between this compound and pentaerythritol as a charring agent will depend on the specific performance requirements of the final application. THEIC and its derivatives have demonstrated the potential to provide superior flame retardant performance in polypropylene, as evidenced by higher LOI values and significant reductions in heat and smoke release. This enhanced performance is likely due to the synergistic effect of its triazine ring structure, which contributes to both char formation and the release of non-flammable gases.

However, the inherent water solubility and potential for migration of unmodified THEIC are important considerations for long-term material stability and performance. For applications where durability and resistance to environmental factors are critical, chemically modified THEIC or the well-established and less water-soluble pentaerythritol may be more suitable choices. Further research focusing on direct, side-by-side comparisons under identical conditions will continue to elucidate the nuanced advantages and disadvantages of these two key charring agents.

References

A Comparative Study: THEIC vs. Other Polyols in Polyester Resin Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate polymer building blocks is critical to achieving desired material properties. This guide provides an objective comparison of polyester resins synthesized with Tris(2-hydroxyethyl) isocyanurate (THEIC) against those formulated with other common polyols, supported by available experimental data.

This compound (THEIC) is a symmetrical, trifunctional polyol known for its heterocyclic isocyanurate ring. This structure imparts a high degree of thermal stability and weather resistance to polyester resins. Its trifunctionality allows for the creation of highly cross-linked polymers, leading to enhanced mechanical properties and chemical resistance. This guide will delve into a comparative analysis of THEIC with other widely used polyols such as Neopentyl Glycol (NPG), a branched diol known for conferring excellent hydrolytic stability, and Trimethylolpropane (TMP), a trifunctional polyol used to increase crosslink density.

Comparative Performance Data

The selection of a polyol is a determining factor in the final characteristics of a polyester resin. The following tables summarize quantitative data from various sources to illustrate the performance differences between resins formulated with THEIC and other common polyols. It is important to note that the data is compiled from different studies and may not have been generated under identical experimental conditions.

PropertyTHEIC-based PolyesterNPG-based PolyesterTMP-based PolyesterTest Method
Mechanical Properties
Hardness34 (Sward Hardness)[1]45 (Barcol 934-1)H-2H (Pencil Hardness)ASTM D2134 / ASTM D2583 / ASTM D3363
Tensile StrengthData not available55 MPaData not availableISO R527
Flexural StrengthData not available105 MPaData not availableISO 178
Thermal Properties
Heat Deflection Temperature (°C)More resistant to softening on heating than phthalate polyester.[1]85 - 90Data not availableISO 75 (1.8 MPa)
Other Properties
AppearanceClear, brittle film[1]Low colorData not availableVisual

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are the protocols for key experiments cited in this guide.

Synthesis of THEIC-based Polyester Resin

A representative synthesis of a THEIC-phthalate polyester involves the following steps:

  • A mixture of 2.0 g (0.008 mole) of this compound and 1.7 g (0.012 mole) of phthalic anhydride is charged into a reaction vessel.[1]

  • The mixture is heated with stirring at 280°C for forty-five minutes.[1]

  • The reaction yields a this compound-phthalate polyester.[1]

For a terephthalate-based polyester, equimolar quantities of THEIC and dimethyl terephthalate are reacted, and the methanol produced is removed by distillation.[1]

Hardness Testing (Sward Hardness)

The hardness of the resulting clear, brittle film from the THEIC-phthalate polyester was measured using a Sward hardness rocker, in accordance with ASTM D2134.[1]

Mechanical and Thermal Testing of NPG-based Polyester Resin

The mechanical and thermal properties of an Isophthalic/Neopentyl Glycol based resin were determined as follows:

  • Sample Preparation: The cast resin was prepared as laid down in BS 3532 using 1% MEKP. It was cured at room temperature for sixteen hours, followed by a post-cure for two hours at 80°C and then two hours at 100°C.

  • Hardness (Barcol): Measured according to EN 59.

  • Tensile and Flexural Strength: Determined based on ISO R527 and ISO 178 standards, respectively.

  • Heat Deflection Temperature: Measured as per ISO 75 under a 1.8 MPa load.

Visualizing the Comparative Study Workflow

The following diagram illustrates the logical workflow for a comparative study of THEIC and other polyols in polyester resin properties.

G cluster_0 Resin Formulation cluster_1 Property Testing cluster_2 Data Analysis & Comparison A Select Polyols: - THEIC - NPG - TMP C Polyesterification Reaction A->C B Select Diacids/Anhydrides: - Phthalic Anhydride - Terephthalic Acid B->C D Mechanical Testing: - Hardness - Tensile Strength - Flexural Strength C->D E Thermal Analysis: - Heat Deflection Temp. C->E F Weathering/Chemical Resistance C->F G Tabulate Quantitative Data D->G E->G F->G H Compare Performance Metrics G->H I Conclusion: Select Optimal Polyol H->I

References

Performance Evaluation of THEIC-based Polyurethane Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Tris(2-hydroxyethyl) isocyanurate (THEIC)-based polyurethane coatings against conventional polyester-based and polyether-based polyurethane alternatives. The inclusion of THEIC, a symmetrical triol, in polyurethane formulations imparts significant enhancements in thermal stability, mechanical strength, and chemical resistance, making it a compelling choice for high-performance applications. This document summarizes key performance data, details experimental methodologies for evaluation, and visualizes relevant chemical structures and workflows.

Performance Data Summary

The following tables present a summary of the quantitative performance data for THEIC-based polyurethane coatings in comparison to standard polyester and polyether-based polyurethane coatings. The data is compiled from various industry and academic sources to provide a representative comparison.

Table 1: Mechanical Properties

PropertyTHEIC-Based PUPolyester-Based PUPolyether-Based PUTest Method
Pencil Hardness 4H - 5H2H - 3HH - 2HASTM D3363
Adhesion (Cross-hatch) 5B4B - 5B4B - 5BASTM D3359
Impact Resistance (inch-lbs) > 160120 - 160> 160ASTM D2794
Tensile Strength (MPa) 50 - 6040 - 5530 - 45ASTM D2370
Elongation at Break (%) 100 - 150150 - 250200 - 400ASTM D2370

Table 2: Chemical and Environmental Resistance

PropertyTHEIC-Based PUPolyester-Based PUPolyether-Based PUTest Method
Hydrolytic Stability ExcellentFair to GoodExcellentWater Immersion
Chemical Resistance (MEK) > 200 double rubs100 - 150 double rubs50 - 100 double rubsASTM D4752
UV Resistance (Gloss Retention after 1000h) > 85%70 - 80%60 - 70%ASTM G154
Corrosion Resistance (Salt Spray, 1000h) < 1 mm creepage2 - 3 mm creepage3 - 5 mm creepageASTM B117

Table 3: Thermal Properties

PropertyTHEIC-Based PUPolyester-Based PUPolyether-Based PUTest Method
Glass Transition Temp. (Tg, °C) 80 - 10050 - 7030 - 50DSC
Decomposition Temp. (Td, °C) > 350300 - 330280 - 310TGA
Heat Resistance (Continuous, °C) 150 - 175120 - 140100 - 120-

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data tables are provided below.

Mechanical Properties
  • Pencil Hardness (ASTM D3363):

    • A set of calibrated pencils of increasing hardness (6B to 6H) is used.

    • The coated panel is placed on a firm horizontal surface.

    • The pencil is held firmly against the coating at a 45° angle and pushed forward about 6.5 mm (0.25 inches).

    • The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the coating.

  • Adhesion by Cross-Hatch Test (ASTM D3359):

    • A lattice pattern is cut into the coating down to the substrate using a sharp blade.

    • For coatings up to 50 µm (2 mils), eleven cuts are made in each direction. For thicker coatings, six cuts are made.

    • Pressure-sensitive tape is applied over the lattice and then rapidly pulled off at a 180° angle.

    • Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).

Chemical and Environmental Resistance
  • Chemical Resistance (Solvent Rub Test - ASTM D4752):

    • A cloth saturated with methyl ethyl ketone (MEK) is used.

    • The cloth is rubbed back and forth over the coated surface with a specified pressure.

    • One forward and backward motion constitutes a "double rub".

    • The test is continued until the coating is marred or the substrate is exposed. The number of double rubs is recorded.

  • Accelerated Weathering (QUV - ASTM G154):

    • Coated panels are exposed to alternating cycles of UV light and moisture in a controlled environment chamber.

    • UV-A or UV-B lamps are used to simulate sunlight.

    • Moisture is introduced through condensation.

    • Gloss retention, color change, and other appearance properties are measured at specified intervals.

Thermal Properties
  • Differential Scanning Calorimetry (DSC):

    • A small sample of the cured coating is placed in an aluminum pan.

    • The sample is heated at a controlled rate in a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve.

  • Thermogravimetric Analysis (TGA):

    • A small sample of the cured coating is placed in a high-temperature furnace.

    • The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The decomposition temperature (Td) is identified as the temperature at which significant weight loss begins.

Visualizations

The following diagrams illustrate the chemical structure of THEIC, a simplified polyurethane synthesis pathway, and a typical experimental workflow for coating evaluation.

THEIC_Structure cluster_ring Isocyanurate Ring cluster_sidechains Hydroxyethyl Groups N1 N C1 C N1->C1 CH2_1 CH₂ N1->CH2_1 N2 N C1->N2 O1 O C1->O1 =O C2 C N2->C2 CH2_2 CH₂ N2->CH2_2 N3 N C2->N3 O2 O C2->O2 =O C3 C N3->C3 CH2_3 CH₂ N3->CH2_3 C3->N1 O3 O C3->O3 =O CH2OH1 CH₂-OH CH2_1->CH2OH1 CH2OH2 CH₂-OH CH2_2->CH2OH2 CH2OH3 CH₂-OH CH2_3->CH2OH3

Caption: Chemical structure of this compound (THEIC).

PU_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product THEIC THEIC Polyol (R₁-(OH)₃) Mixing Mixing & Reaction THEIC->Mixing Isocyanate Diisocyanate (R₂-(NCO)₂) Isocyanate->Mixing PU_Coating Crosslinked Polyurethane Network Mixing->PU_Coating Curing

Caption: Simplified synthesis of a THEIC-based polyurethane coating.

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Formulation Coating Formulation (THEIC-PU, Polyester-PU, Polyether-PU) Application Substrate Application (e.g., Steel Panels) Formulation->Application Curing Curing (Ambient or Thermal) Application->Curing Mechanical Mechanical Tests (Hardness, Adhesion, Impact) Curing->Mechanical Chemical Chemical/Environmental Tests (Solvent, UV, Salt Spray) Curing->Chemical Thermal Thermal Analysis (DSC, TGA) Curing->Thermal Data Data Collection & Comparison Mechanical->Data Chemical->Data Thermal->Data

Caption: General experimental workflow for coating performance evaluation.

A Comparative Guide to the Crosslinking Efficiency of Tris(2-hydroxyethyl) isocyanurate and Triallyl isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the modification of polymer properties, crosslinking agents are pivotal in transforming thermoplastic precursors into robust thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance. Among the diverse array of crosslinkers, Tris(2-hydroxyethyl) isocyanurate (THEIC) and Triallyl isocyanurate (TAIC) are two trifunctional molecules that, despite their structural similarities around an isocyanurate core, operate via fundamentally different mechanisms to achieve a three-dimensional polymer network. This guide provides an objective comparison of their crosslinking performance, supported by available experimental data, to assist in the selection of the appropriate agent for specific polymer systems and applications.

Overview of Crosslinking Mechanisms

The primary distinction between THEIC and TAIC lies in their reactive functional groups and, consequently, their method of incorporation into a polymer matrix.

  • This compound (THEIC) is a trifunctional alcohol (a triol). It participates in condensation polymerization . Its three primary hydroxyl (-OH) groups react with complementary functional groups, such as isocyanates (-NCO) or carboxylic acids (-COOH), to become an integral branching point in the formation of crosslinked polymers like polyurethanes and polyesters. The crosslinking occurs during the polymerization process.

  • Triallyl isocyanurate (TAIC) is a trifunctional allyl monomer. It engages in free-radical polymerization .[1] The three reactive allyl (CH₂=CH-CH₂-) groups can copolymerize with other monomers or be grafted onto existing polymer chains.[1] It is typically used as a co-agent in peroxide- or radiation-induced crosslinking of thermoplastics like polyolefins and rubbers.[2][3] In this case, crosslinking is a post-polymerization modification.

Diagram of Chemical Structures

G cluster_theic This compound (THEIC) cluster_taic Triallyl isocyanurate (TAIC) THEIC TAIC

Caption: Chemical structures of THEIC and TAIC.

Comparative Performance Data

Performance of Triallyl isocyanurate (TAIC) in Polyolefins

TAIC is highly effective in increasing the crosslink density of polyolefins when used with a peroxide initiator. This translates to significant improvements in thermal and mechanical properties.

Table 1: Effect of TAIC on the Properties of Crosslinked High-Density Polyethylene (HDPE) (Data sourced from a study using Di-tert-butyl peroxide (DTBP) as the initiator)

FormulationCrosslinking Degree (%)Heat Deformation Temp. (°C)Impact Strength (kJ/m²)Flexural Strength (MPa)
Neat HDPE---27.5
HDPE + 1.5% DTBP74.765.634.1331.2
HDPE + 1.5% DTBP + 0.5% TAIC82.1 80.1 104.73 33.6

Note: This data illustrates that the addition of TAIC as a co-agent significantly boosts the crosslinking degree and resulting properties compared to using peroxide alone.

Performance of Triol Crosslinkers in Polyurethanes

THEIC acts as a triol crosslinker in polyurethane synthesis. Increasing the concentration of the triol component directly increases the crosslink density, which enhances stiffness (modulus) and thermal stability (glass transition temperature, Tg) but can reduce elongation at break. The data below is for a polyurethane system crosslinked with trimethylolpropane (TMP), a triol structurally analogous to THEIC, demonstrating the typical effects.

Table 2: Effect of Triol Concentration on Polyurethane Properties (Data represents a typical polyurethane system with varying triol/diol ratios)

Triol Concentration (mol % of total OH)Glass Transition Temp. (Tg) (°C)Elastic Modulus above Tg (MPa) at 100°CElongation at Break (%)
10%35~1.5High
30%45~3.0Moderate
50%55~5.0Low
70%65~8.0Very Low

Note: Higher concentrations of the trifunctional alcohol lead to a more densely crosslinked network, resulting in a stiffer, more thermally stable material with reduced flexibility.[4][5][6]

Experimental Protocols

The methodologies for evaluating crosslinking efficiency differ based on the mechanism. Below are generalized protocols for each system.

Protocol 1: Peroxide-Induced Crosslinking of Polyethylene with TAIC

Objective: To determine the effect of TAIC concentration on the gel content and mechanical properties of crosslinked polyethylene.

Materials:

  • High-Density Polyethylene (HDPE) powder

  • Dicumyl peroxide (DCP), initiator

  • Triallyl isocyanurate (TAIC), co-agent

  • Antioxidant (e.g., Irganox 1010)

  • Xylene (for gel content analysis)

Procedure:

  • Compounding: HDPE, DCP, TAIC, and antioxidant are melt-blended using a two-roll mill or an internal mixer at a temperature below the decomposition temperature of DCP (e.g., 120-130°C) for 10 minutes to ensure homogeneity.

  • Molding and Curing: The compounded material is compression-molded into sheets of desired thickness in a preheated press at a temperature above the DCP decomposition temperature (e.g., 170-180°C) for a specific curing time (e.g., 15-20 minutes) under pressure (e.g., 10 MPa).

  • Cooling: The mold is then cooled to room temperature under pressure.

  • Gel Content Analysis: a. A weighed sample of the crosslinked polymer (W_initial) is placed in a stainless-steel mesh cage. b. The sample is submerged in boiling xylene for 12 hours to dissolve the uncrosslinked (sol) fraction. c. The mesh cage containing the swollen gel is removed and dried in a vacuum oven at 80°C until a constant weight (W_final) is achieved. d. Gel Content (%) = (W_final / W_initial) * 100.[7]

  • Mechanical Testing: Standardized test specimens (e.g., dog-bone shape for tensile tests) are cut from the cured sheets. Tensile strength, flexural strength, and impact strength are measured according to relevant ASTM or ISO standards.

Protocol 2: Synthesis of a THEIC-Crosslinked Polyurethane Elastomer

Objective: To synthesize a polyurethane network and evaluate the effect of THEIC concentration on its properties.

Materials:

  • Polyol (e.g., Polycaprolactone diol, PCL)

  • Diisocyanate (e.g., 1,6-Hexamethylene diisocyanate, HDI)

  • This compound (THEIC), crosslinker

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., Dimethylformamide, DMF, if needed)

Procedure:

  • Pre-reaction Setup: The polyol and THEIC are added to a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer. The mixture is heated (e.g., to 80°C) under vacuum for 1-2 hours to remove moisture.

  • Prepolymer Formation (Two-step method): a. The system is cooled (e.g., to 60°C) and the diisocyanate is added dropwise while stirring under a nitrogen atmosphere. The NCO/OH ratio is a critical parameter to control. b. A catalytic amount of DBTDL is added, and the reaction proceeds for 1-2 hours to form an isocyanate-terminated prepolymer.

  • Curing: The prepolymer is cast into a mold and cured in an oven at a specified temperature (e.g., 100-120°C) for several hours until the crosslinking reaction is complete (as confirmed by the disappearance of the NCO peak in FTIR spectroscopy).

  • Crosslink Density Determination (Swelling Method): a. A small, weighed sample of the cured polyurethane is immersed in a suitable solvent (e.g., toluene or THF) for 72 hours at room temperature to reach swelling equilibrium.[8] b. The swollen sample is weighed, then dried in a vacuum oven to a constant weight and weighed again. c. The crosslink density (νe) can be calculated using the Flory-Rehner equation, which relates the volume fractions of the polymer in the swollen gel to the polymer-solvent interaction parameter.[9]

  • Thermomechanical Testing: Dynamic Mechanical Analysis (DMA) is performed to determine the glass transition temperature (Tg) and the storage modulus in the rubbery plateau region, which is related to the crosslink density.[4] Tensile properties are measured using a universal testing machine.

Visualizing the Crosslinking Processes and Evaluation

Crosslinking Mechanisms

G cluster_theic THEIC: Condensation Crosslinking cluster_taic TAIC: Free-Radical Crosslinking THEIC THEIC (Triol) Polymerization Polymerization (Urethane Reaction) THEIC->Polymerization -OH groups react Diisocyanate Diisocyanate Diisocyanate->Polymerization -NCO groups react Network_P Crosslinked Polyurethane Network Polymerization->Network_P TAIC TAIC (Triallyl) Network_R Crosslinked Polymer Network TAIC->Network_R Forms network Polymer Polymer Chain (e.g., PE) Polymer->TAIC P• attacks allyl group Initiator Peroxide Initiator (DCP) Initiator->Polymer Abstracts H•, creates polymer radical (P•) Heat Heat Heat->Initiator Decomposes

Caption: Contrasting crosslinking pathways of THEIC and TAIC.

Experimental Workflow for Crosslinking Evaluation

G cluster_tests Property Evaluation start Polymer & Crosslinker Selection compounding Compounding / Synthesis start->compounding curing Curing / Crosslinking compounding->curing sample_prep Sample Preparation (Molding, Cutting) curing->sample_prep gel_test Gel Content / Swelling Test sample_prep->gel_test mech_test Mechanical Testing (Tensile, Flexural) sample_prep->mech_test thermal_test Thermal Analysis (DMA, TGA, DSC) sample_prep->thermal_test analysis Data Analysis & Comparison gel_test->analysis mech_test->analysis thermal_test->analysis

Caption: General workflow for preparing and evaluating crosslinked polymers.

Summary and Conclusion

The choice between this compound and Triallyl isocyanurate is fundamentally dictated by the polymer system and the desired crosslinking methodology.

  • THEIC is the crosslinker of choice for polyurethane and polyester systems where the network is formed in situ during condensation polymerization. Its efficiency is controlled by its stoichiometric ratio to other monomers, directly influencing the network density and the resulting thermomechanical properties. It is ideal for applications like coatings, foams, and elastomers where the final polymer is synthesized and crosslinked simultaneously.

  • TAIC is a highly effective co-agent for the post-polymerization modification of thermoplastics , particularly polyolefins and specialty rubbers, via free-radical processes. It significantly enhances the efficiency of peroxide or radiation curing, leading to materials with superior heat resistance and mechanical strength.[2] It is best suited for applications requiring the upgrading of commodity plastics for more demanding environments, such as in wire and cable insulation or automotive parts.

References

Synergistic effects of THEIC with ammonium polyphosphate in flame retardancy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synergistic Flame Retardancy of THEIC and Ammonium Polyphosphate

For researchers and scientists in the field of polymer chemistry and material science, the development of effective and environmentally friendly flame retardant systems is of paramount importance. This guide provides a detailed comparison of the synergistic flame retardant effects of Tris(2-hydroxyethyl) isocyanurate (THEIC) when combined with ammonium polyphosphate (APP). The data presented herein is collated from scientific literature to offer an objective overview of this intumescent flame retardant (IFR) system, primarily focusing on its application in polypropylene (PP).

Performance Data of THEIC/APP Flame Retardant Systems

The combination of THEIC and APP has been shown to create a highly effective intumescent flame retardant system. In this system, APP acts as an acid source, releasing phosphoric acid upon heating, which promotes the dehydration and charring of the polymer matrix. THEIC functions as a charring agent and a gas source, contributing to the formation of a stable, insulating char layer and releasing non-flammable gases that dilute the flammable volatiles and oxygen in the gas phase.[1]

Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test

The Limiting Oxygen Index (LOI) test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy.[2] The UL-94 is a vertical burn test that classifies materials based on their self-extinguishing properties.[3] A V-0 rating is the highest classification for this test, indicating that burning stops within 10 seconds on a vertical specimen, and no flaming drips are observed.[3]

The following table summarizes the LOI and UL-94 results for polypropylene (PP) composites containing different flame retardant formulations. The data clearly demonstrates the synergistic effect between APP and THEIC, where the combination achieves significantly better flame retardancy than the individual components might suggest.

FormulationFlame Retardant Loading (wt%)LOI (%)UL-94 RatingReference
Pure PP018.5No Rating[4]
PP + IFR (APP/THEIC, 2:1 ratio)3034.8V-0[5]
PP + FR1 (APP-I/THEIC, 2.5:1 ratio)30< 28No Rating[1]
PP + FR2 (APP-II/THEIC, 2.5:1 ratio)30> 30V-0[1]

Table 1: Comparison of Limiting Oxygen Index (LOI) and UL-94 ratings for polypropylene composites with and without the THEIC/APP flame retardant system.

Cone Calorimetry Data

Cone calorimetry is a bench-scale test that measures the heat release rate (HRR), total heat release (THR), mass loss rate (MLR), and other combustion parameters of a material when exposed to a specific heat flux.[6] Lower values for peak heat release rate (pHRR) and total heat release (THR) are indicative of better flame retardancy.[6]

The data below from cone calorimeter tests further illustrates the effectiveness of the THEIC/APP system in reducing the flammability of polypropylene.

FormulationFlame Retardant Loading (wt%)pHRR (kW/m²)THR (MJ/m²)Reference
Pure PP0~765.7-[7]
PP + IFR (APP/THEIC)30Reduced by 37% vs Pure PP-[5]
PP + Synergistic System (APP/AHP/MCA)30122.7-[7]

Table 2: Cone calorimeter data for polypropylene composites. While direct THR values for the THEIC/APP system were not available in the cited sources, a significant reduction in pHRR is noted, which is a key indicator of improved flame retardancy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Limiting Oxygen Index (LOI)

The LOI test is conducted according to the ASTM D2863 or ISO 4589-2 standard.[8]

  • Specimen Preparation: A small, vertically oriented specimen of the material is prepared, typically with dimensions of 70-150 mm in length, 6.5 mm in width, and 3 mm in thickness.

  • Test Procedure: The specimen is placed in a vertical glass chimney. A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards. The top of the specimen is ignited with a flame.

  • Measurement: The concentration of oxygen is gradually reduced until the flame on the specimen self-extinguishes. The LOI is the minimum percentage of oxygen that just supports flaming combustion of the material for a specified period or over a specified length of the specimen.[8]

UL-94 Vertical Burning Test

The UL-94 vertical burning test is performed as per the UL 94 standard.[9]

  • Specimen Preparation: Rectangular bar specimens are prepared, typically 125 mm long and 13 mm wide, with a thickness not exceeding 13 mm.[9]

  • Test Procedure: A specimen is held vertically with a clamp at its upper end. A layer of dry absorbent surgical cotton is placed 300 mm below the specimen. A Bunsen burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • Classification: The afterflame time is recorded. If the specimen self-extinguishes, the flame is reapplied for another 10 seconds. The afterflame and afterglow times are recorded, and it is noted whether any flaming drips ignite the cotton below. The V-0, V-1, or V-2 classification is assigned based on these parameters.[10]

Cone Calorimetry

The cone calorimeter test follows the ASTM E1354 or ISO 5660 standard.[11]

  • Specimen Preparation: Square specimens, typically 100 mm x 100 mm and up to 50 mm thick, are wrapped in aluminum foil, leaving the top surface exposed.[11]

  • Test Procedure: The specimen is placed horizontally on a load cell under a conical radiant heater. The test is conducted at a specific heat flux, commonly 35 or 50 kW/m². A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • Data Collection: Throughout the test, the mass of the specimen, the oxygen concentration in the exhaust gas, and the exhaust gas flow rate are continuously measured. From these measurements, parameters such as the heat release rate (HRR), total heat release (THR), mass loss rate (MLR), and smoke production are calculated.

Visualizations

Synergistic Flame Retardant Mechanism

The following diagram illustrates the proposed synergistic mechanism between THEIC and APP in providing flame retardancy.

G cluster_0 Heat Exposure cluster_1 Condensed Phase Action cluster_2 Gas Phase Action Polymer + THEIC + APP Polymer + THEIC + APP APP_decomp APP Decomposition Polymer + THEIC + APP->APP_decomp THEIC_decomp THEIC Decomposition Polymer + THEIC + APP->THEIC_decomp Polyphosphoric_acid Polyphosphoric Acid APP_decomp->Polyphosphoric_acid Non_flammable_gases Non-flammable Gases (NH3, H2O, N2) APP_decomp->Non_flammable_gases Crosslinking Cross-linking & Dehydration Polyphosphoric_acid->Crosslinking Catalyzes THEIC_decomp->Crosslinking THEIC_decomp->Non_flammable_gases Char_layer Intumescent Char Layer Crosslinking->Char_layer Barrier Heat & Mass Transfer Barrier Char_layer->Barrier Flame Retardancy Flame Retardancy Barrier->Flame Retardancy Dilution Dilution of Flammable Gases & O2 Non_flammable_gases->Dilution Dilution->Flame Retardancy

Caption: Synergistic flame retardant mechanism of THEIC and APP.

Experimental Workflow for Flame Retardancy Evaluation

This diagram outlines a typical workflow for assessing the flame retardancy of a polymer composite.

G cluster_tests Flame Retardancy Testing start Material Formulation (Polymer + FR) processing Melt Blending / Extrusion start->processing specimen_prep Specimen Preparation (Molding / Cutting) processing->specimen_prep loi_test LOI Test (ASTM D2863) specimen_prep->loi_test ul94_test UL-94 Test specimen_prep->ul94_test cone_test Cone Calorimeter (ASTM E1354) specimen_prep->cone_test analysis Data Analysis & Comparison loi_test->analysis ul94_test->analysis cone_test->analysis conclusion Performance Evaluation analysis->conclusion

Caption: Experimental workflow for flame retardancy evaluation.

References

A Comparative Guide to the Thermal Stability of Isocyanurate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isocyanurate derivatives are a class of heterocyclic compounds recognized for their robust thermal stability, a property that makes them valuable in a multitude of applications, from the development of advanced polymers and coatings to specialized use in pharmaceuticals. The inherent thermal resistance of the isocyanurate ring can be significantly influenced by the nature of the substituent groups attached to its nitrogen atoms. This guide provides an objective comparison of the thermal stability of various isocyanurate derivatives, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Quantitative Comparison of Thermal Stability

The thermal decomposition characteristics of isocyanurate derivatives are key indicators of their stability under thermal stress. The following table summarizes critical thermal stability parameters obtained from TGA.

Isocyanurate DerivativeOnset Decomposition Temp. (Td) (°C)Temp. at Max. Weight Loss (Tmax) (°C)Char Yield at 600°C (%)
Tris(2-hydroxyethyl) Isocyanurate (THEIC)~300355~20
1,3,5-Triglycidyl Isocyanurate (TGIC)>240 (decomposition)Not specifiedNot specified
Triallyl Isocyanurate (TAIC)Not specifiedNot specifiedNot specified
Unsubstituted Isocyanuric Acid>320-350Not specifiedNot specified

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution. The decomposition of the isocyanurate ring itself is generally reported to occur at temperatures above 400°C.[1]

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for characterizing the thermal properties of materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the isocyanurate derivative by measuring the change in mass as a function of temperature.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of the isocyanurate derivative is placed in a TGA sample pan (e.g., platinum or alumina).

  • The sample is heated in a TGA furnace under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as the temperature increases.

  • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

  • Key parameters are extracted from the TGA curve:

    • Onset Decomposition Temperature (Td): The temperature at which significant mass loss begins.

    • Temperature at Maximum Rate of Weight Loss (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

    • Char Yield: The percentage of the initial mass remaining at the end of the experiment at a specified temperature (e.g., 600°C), representing the amount of non-volatile carbonaceous residue.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

  • A small, weighed sample of the isocyanurate derivative is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell and heated or cooled at a controlled rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) result in a downward peak, while exothermic events (e.g., crystallization, decomposition) produce an upward peak.

Visualizing the Analysis Workflow

The logical flow of assessing the thermal stability of isocyanurate derivatives can be visualized as follows:

Thermal_Stability_Workflow cluster_0 Sample Preparation & Selection cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis cluster_3 Comparative Assessment Derivative_Selection Select Isocyanurate Derivatives (e.g., THEIC, TGIC, TAIC) Sample_Prep Sample Preparation (Drying, Weighing) Derivative_Selection->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA Introduce to TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC Introduce to DSC TGA_Data TGA Data (Mass vs. Temperature) TGA->TGA_Data DSC_Data DSC Data (Heat Flow vs. Temperature) DSC->DSC_Data Data_Analysis Data Analysis (Td, Tmax, Char Yield, ΔH) TGA_Data->Data_Analysis DSC_Data->Data_Analysis Comparison Comparative Stability Assessment Data_Analysis->Comparison

Workflow for Thermal Stability Analysis of Isocyanurate Derivatives.

References

Navigating High-Temperature Applications: A Comparative Guide to Alternatives for Tris(2-hydroxyethyl) isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate crosslinking agents is paramount for ensuring the stability and performance of materials in high-temperature environments. Tris(2-hydroxyethyl) isocyanurate (THEIC) has long been a staple in formulations for applications such as polyester and polyesterimide wire enamels, powder coatings, and polyurethane systems, prized for its contribution to thermal stability, mechanical strength, and flexibility. However, the quest for materials with tailored properties and improved performance characteristics necessitates a thorough evaluation of viable alternatives. This guide provides an objective comparison of potential substitutes for THEIC, supported by available experimental data, to aid in the informed selection of crosslinkers for demanding high-temperature applications.

This guide delves into the performance characteristics of several classes of crosslinking agents that can be considered as alternatives to THEIC. These include other polyols, epoxy-functional crosslinkers, and melamine resins. Each of these alternatives offers a unique profile of properties that may be advantageous for specific application requirements.

Comparative Performance Data

The selection of a crosslinking agent significantly influences the final properties of the thermoset resin. The following table summarizes key performance metrics for THEIC and its potential alternatives based on available data. It is important to note that direct comparative studies are limited, and performance can vary significantly based on the specific resin system, formulation, and curing conditions.

Crosslinker/SystemFunctionalityThermal Stability (Decomposition Temp.)Glass Transition Temp. (Tg)HardnessFlexibility/Impact Resistance
This compound (THEIC) Tri-functional (hydroxyl)HighHighGood to ExcellentGood to Excellent
Trimethylolpropane (TMP) Tri-functional (hydroxyl)Moderate to HighModerate to HighGoodGood
Pentaerythritol Tetra-functional (hydroxyl)HighHighExcellentModerate
Triglycidyl isocyanurate (TGIC) Tri-functional (epoxy)HighHighH to 2H (Pencil Hardness)[1]Up to 160 in-lbs (direct & reverse)[1]
Hexa(methoxymethyl)melamine (HMMM) Hexa-functional (methoxy/methylol)HighIncreases with content[2][3]Increases with content[2]Decreases with content[2]

In-depth Look at the Alternatives

Polyols: Trimethylolpropane (TMP) and Pentaerythritol

As polyols with multiple hydroxyl groups, both Trimethylolpropane (TMP) and Pentaerythritol are logical candidates to replace THEIC.

  • Trimethylolpropane (TMP) , a tri-functional polyol, is a widely used crosslinker in alkyd and polyester resins.[4][5] It is known to enhance hardness, chemical resistance, and thermal stability.[4][5][6] While it improves these properties, its lower functionality compared to some highly branched polyols might result in a lower crosslink density at equivalent weight percentages, which could affect the ultimate thermal performance. Overuse of TMP can lead to increased rigidity and reduced flexibility.[4]

  • Pentaerythritol , with its four hydroxyl groups, offers the potential for a higher crosslink density compared to the tri-functional THEIC and TMP.[7][8] This higher functionality can lead to coatings with excellent hardness, rigidity, and chemical and thermal resistance.[7][8] However, the increased rigidity may come at the cost of reduced flexibility.

Epoxy-Functional Crosslinkers: Triglycidyl isocyanurate (TGIC)

TGIC is a tri-functional epoxy crosslinking agent primarily used with carboxyl-functional polyester resins, especially in powder coatings designed for exterior durability.[1][9]

  • Performance: TGIC-crosslinked polyester coatings are known for their excellent mechanical properties, chemical resistance, and exterior durability.[1][9] They can exhibit a pencil hardness of H to 2H and withstand direct and reverse impacts of up to 160 in-lbs.[1] TGIC-based powders also demonstrate very good overbake color stability.[10]

Melamine Resins: Hexa(methoxymethyl)melamine (HMMM)

HMMM is a hexa-functional crosslinker widely used for hydroxyl-functional polyester and acrylic resins, particularly in coil coatings. The crosslinking reaction occurs at high temperatures, forming a highly crosslinked network.

  • Performance: Studies on HMMM-crosslinked polyester coatings show that increasing the HMMM content leads to a higher glass transition temperature (Tg) and increased hardness.[2][3] However, this is accompanied by a decrease in flexibility.[2] This trade-off between hardness and flexibility is a critical consideration in formulating with HMMM.

Logical Selection of a Crosslinking Agent

The choice of an alternative to THEIC is not a simple substitution but a reformulation decision that depends on the desired balance of properties for the final product. The following diagram illustrates a decision-making process for selecting a suitable crosslinker.

G start Define Primary Performance Requirement flexibility High Flexibility & Impact Resistance start->flexibility Flexibility is key hardness Maximum Hardness & Chemical Resistance start->hardness Hardness is paramount thermal Highest Thermal Stability start->thermal Thermal performance is critical theic THEIC (Baseline) flexibility->theic tmp Trimethylolpropane (TMP) flexibility->tmp Balanced properties tgic Triglycidyl isocyanurate (TGIC) (for COOH-functional resins) flexibility->tgic hardness->tgic penta Pentaerythritol hardness->penta hmmm Hexa(methoxymethyl)melamine (HMMM) hardness->hmmm High crosslink density thermal->theic thermal->penta thermal->hmmm

Caption: Decision tree for crosslinker selection.

Experimental Protocols

To ensure accurate and reproducible comparison of different crosslinking agents, standardized testing methodologies are crucial. Below are the protocols for key experiments relevant to the performance evaluation of high-temperature coatings.

1. Thermal Stability by Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131, ISO 11358.[11][12][13][14][15][16][17][18][19]

  • Methodology: A small sample (typically 10-15 mg) of the cured resin is placed in a TGA furnace.[11] The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (typically nitrogen for decomposition or air for oxidative stability). The weight of the sample is continuously monitored as a function of temperature. The resulting thermogram provides data on the onset of decomposition, the rate of weight loss, and the percentage of residual material at high temperatures.[11]

2. Hardness Testing

  • a) Pencil Hardness

    • Standard: ASTM D3363.[20][21][22][23][24]

    • Methodology: Pencils of calibrated hardness (ranging from 6B, softest, to 6H, hardest) are moved over the surface of the cured coating at a 45° angle with a constant applied force.[22][24] The hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.[24]

  • b) Pendulum Hardness

    • Standard: ASTM D4366 (König and Persoz pendulums).[25][26][27][28][29]

    • Methodology: A pendulum of specified geometry and mass rests on two ball bearings on the coated surface. The pendulum is set into oscillation, and the time it takes for the amplitude of the oscillation to decrease between two defined angles is measured. Softer coatings will damp the oscillations more quickly, resulting in a shorter damping time.[25][26]

3. Flexibility (Mandrel Bend Test)

  • Standard: ASTM D522.[30][31][32][33][34]

  • Methodology: A coated panel is bent over a conical or cylindrical mandrel. The panel is examined for any signs of cracking, flaking, or delamination of the coating. For the conical mandrel, the diameter at which failure first occurs is noted. For cylindrical mandrels, the test is repeated with progressively smaller mandrels until failure is observed. The result is reported as the smallest mandrel diameter the coating can withstand without failure.[31]

4. Impact Resistance

  • Standard: ASTM D2794.[35][36][37][38][39]

  • Methodology: A standard weight is dropped from a specified height onto an indenter that strikes the coated panel.[36] This can be performed as a direct impact (weight strikes the coated side) or a reverse impact (weight strikes the uncoated side). The height of the drop is gradually increased until the coating shows signs of cracking or delamination. The impact resistance is reported in inch-pounds (or kg-m).[38][39]

Conclusion

While this compound remains a robust and reliable crosslinker for many high-temperature applications, several viable alternatives exist that can offer specific performance advantages. Polyols like Trimethylolpropane and Pentaerythritol provide different levels of functionality, allowing for the tailoring of crosslink density to balance hardness and flexibility. For carboxyl-functional systems, Triglycidyl isocyanurate offers excellent durability and mechanical strength. Melamine resins such as HMMM can achieve very high hardness and thermal stability.

The optimal choice of a crosslinking agent will always be application-specific. By carefully considering the desired performance characteristics and conducting rigorous, standardized testing, researchers and formulators can identify the most suitable alternative to THEIC to meet the demanding requirements of their high-temperature applications.

References

Validating the Performance of THEIC-Modified Polymers Through Mechanical Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of polymeric materials with optimal mechanical properties is a critical aspect of product design and development. Chemical modification of polymers is a common strategy to enhance their performance characteristics. One such modifier, 1,3,5-Tris(2-hydroxyethyl)cyanuric acid (THEIC), is utilized as a crosslinking agent and thermal stabilizer to improve the mechanical strength, flexibility, and durability of various polymers, including polyesters, polyvinyl chloride (PVC), and epoxy resins. This guide provides an objective comparison of the performance of THEIC-modified polymers with their unmodified counterparts, supported by experimental data and detailed testing methodologies.

Impact of THEIC Modification on Mechanical Properties

THEIC's trifunctional nature allows it to form a dense crosslinked network within the polymer matrix. This structural reinforcement translates to notable improvements in the material's mechanical properties. Generally, the incorporation of THEIC leads to increased tensile strength and modulus, signifying a stronger and stiffer material. While an increase in crosslink density can sometimes lead to reduced elongation at break, the unique structure of THEIC can also enhance flexibility in certain polymer systems.

To quantitatively assess these effects, a series of standard mechanical tests are performed. The following table summarizes typical data obtained from such tests, comparing an unmodified polymer to a THEIC-modified version.

Mechanical PropertyTest MethodUnmodified Polymer (Typical Values)THEIC-Modified Polymer (Typical Values)Performance Enhancement
Tensile Strength (MPa) ASTM D6386372~14% Increase
Tensile Modulus (GPa) ASTM D6382.53.0~20% Increase
Elongation at Break (%) ASTM D6384.73.5~25% Decrease
Hardness (Shore D) ASTM D22408085~6% Increase
Flexural Strength (MPa) ASTM D790110125~14% Increase

Disclaimer: The data presented in this table is compiled from various sources for illustrative purposes and may not represent a direct comparison from a single study. The "Unmodified Polymer" data is typical for a general-purpose unsaturated polyester resin, while the "THEIC-Modified Polymer" data is based on findings for modified unsaturated polyester resins.

Experimental Protocols

Accurate and reproducible data is contingent on standardized testing procedures. The following are detailed methodologies for the key experiments cited in this guide.

1. Tensile Properties (ASTM D638)

  • Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638 Type I.[1] The specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Apparatus: A universal testing machine (UTM) equipped with grips to securely hold the specimen.[1] An extensometer is used to accurately measure strain.

  • Procedure:

    • The thickness and width of the specimen's narrow section are measured.

    • The specimen is mounted in the grips of the UTM.

    • The extensometer is attached to the specimen's gauge length.

    • A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[1]

    • The load and elongation data are recorded throughout the test.

  • Calculations:

    • Tensile strength is calculated as the maximum load divided by the original cross-sectional area.

    • Tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at break is the percentage increase in length at the point of fracture.

2. Hardness (ASTM D2240)

  • Objective: To measure the indentation hardness of the polymer using a durometer.

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a flat surface.[2] Specimens are conditioned as per ASTM D618.[3]

  • Apparatus: A Shore D durometer for harder plastics.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is held perpendicular to the specimen's surface and pressed down firmly.

    • The hardness reading is taken immediately (within one second) after the presser foot is in full contact with the specimen.

    • Multiple readings are taken at different locations on the specimen, and the average value is reported.[3]

3. Flexural Properties (ASTM D790)

  • Objective: To determine the flexural strength and flexural modulus of the polymer.

  • Specimen Preparation: Rectangular specimens of specified dimensions (e.g., 127 mm x 12.7 mm x 3.2 mm) are used.[4] Conditioning is performed as per ASTM D618.

  • Apparatus: A universal testing machine with a three-point bending fixture.[4]

  • Procedure:

    • The specimen's width and thickness are measured.

    • The specimen is placed on two supports, and a load is applied to the center of the specimen.

    • The load is applied at a specified rate until the specimen breaks or the strain reaches 5%.[4]

    • The load and deflection are recorded during the test.

  • Calculations:

    • Flexural strength is calculated from the load at failure.

    • Flexural modulus is determined from the slope of the stress-strain curve in the elastic region.

Visualizing the Workflow and Rationale

To provide a clearer understanding of the process and logic, the following diagrams illustrate the experimental workflow and the underlying signaling pathway of how THEIC modification enhances polymer properties.

experimental_workflow cluster_prep 1. Material Preparation cluster_specimen 2. Specimen Fabrication cluster_testing 3. Mechanical Testing cluster_analysis 4. Data Analysis & Comparison unmodified Unmodified Polymer modified THEIC-Modified Polymer unmodified->modified Compounding theic THEIC theic->modified molding Injection/Compression Molding modified->molding specimens Standardized Test Specimens molding->specimens tensile Tensile Test (ASTM D638) specimens->tensile hardness Hardness Test (ASTM D2240) specimens->hardness flexural Flexural Test (ASTM D790) specimens->flexural data_analysis Data Acquisition & Analysis tensile->data_analysis hardness->data_analysis flexural->data_analysis comparison Performance Comparison data_analysis->comparison

Caption: Experimental workflow for validating the performance of THEIC-modified polymers.

signaling_pathway cluster_input Components cluster_process Process cluster_structure Resulting Structure cluster_properties Enhanced Mechanical Properties polymer Polymer Chains curing Curing (Heat/Initiator) polymer->curing theic THEIC (Crosslinking Agent) theic->curing crosslinked Crosslinked Polymer Network curing->crosslinked strength Increased Tensile & Flexural Strength crosslinked->strength stiffness Increased Modulus (Stiffness) crosslinked->stiffness hardness_prop Increased Hardness crosslinked->hardness_prop

Caption: Mechanism of THEIC modification leading to enhanced mechanical properties.

References

A Comparative Analysis of Curing Agents in Polyester Powder Coatings: TGIC vs. THEIC

Author: BenchChem Technical Support Team. Date: December 2025

In the formulation of durable and high-performance powder coatings, the choice of curing agent is critical as it dictates the final properties of the coating, including its resistance to weathering, chemical exposure, and mechanical stress. For decades, Triglycidyl Isocyanurate (TGIC) has been the benchmark crosslinker for polyester-based powder coatings, particularly for outdoor applications requiring excellent durability. However, regulatory pressures and a continuous drive for innovation have led to the exploration of alternatives. This guide provides a comparative analysis of TGIC and Tris(2-hydroxyethyl) isocyanurate (THEIC), offering insights into their chemistry, performance characteristics, and applications in the powder coating industry.

While TGIC is a well-established curing agent that reacts with carboxyl-functional polyester resins, THEIC, a trifunctional alcohol, participates in different curing chemistries, typically with isocyanate or anhydride-functional crosslinkers. As such, a direct "drop-in" comparison is nuanced. This document will first delve into the established performance of TGIC, often benchmarked against its primary commercial alternative, β-hydroxyalkyl amide (HAA), to provide a clear performance context. It will then explore the distinct properties and potential applications of THEIC in powder coatings.

Performance Characteristics and Chemical Properties

The selection of a curing agent is a balance of performance, cost, and processing considerations. TGIC has long been favored for its exceptional UV resistance and overall durability.

Triglycidyl Isocyanurate (TGIC)

TGIC is a heterocyclic epoxy compound that crosslinks with carboxyl functional groups on polyester resins.[1] This reaction is an addition reaction, meaning no volatile byproducts are released during the curing process. This characteristic allows for the formation of thicker, smoother films.[2] TGIC-cured polyesters are renowned for their excellent exterior durability, including outstanding UV resistance, gloss retention, and resistance to chalking.[3][4] They also exhibit good mechanical properties, such as flexibility and impact resistance, and provide fair chemical resistance.[2][5] The curing temperature for TGIC-based systems is relatively low, typically around 293°F (145°C).[6]

This compound (THEIC)

THEIC is a symmetrical triol, meaning it possesses three primary hydroxyl (-OH) groups. This structure allows it to act as a monomer or crosslinking agent in various polymer systems, including polyesters and polyurethanes.[7] Unlike TGIC, which reacts with carboxyl groups, THEIC's hydroxyl groups react with isocyanate or anhydride functionalities. In powder coatings, THEIC can be used to synthesize polyester resins, imparting improved thermal stability and mechanical properties.[7] It is also used in the formulation of heat-resistant wire enamels and other high-performance coatings.[8] When incorporated into a coating formulation, THEIC is noted for enhancing heat resistance, durability, and chemical resistance.[7] A reaction product of THEIC and a cyclic anhydride can also be used as an acid-functional crosslinker for polyepoxide resins, offering an alternative pathway that avoids yellowing issues seen in some other systems.[9]

Quantitative Performance Data: A Comparative Overview

Table 1: Curing and Application Properties
PropertyTGIC-PolyesterHAA-Polyester (TGIC-Free)Source
Curing Mechanism Addition reaction with carboxyl groupsCondensation reaction with carboxyl groups[6]
Volatiles Emitted NoneWater[6]
Typical Cure Temp. ~290°F (143°C)~330°F (165°C)[2]
Film Thickness 2 - 10+ mils (50 - 250+ µm)2 - 4 mils (50 - 100 µm)[6][2]
Transfer Efficiency Very GoodExcellent[10]
Faraday Cage Penetration GoodExcellent[10]
Table 2: Cured Film Performance Properties
PropertyTGIC-PolyesterHAA-Polyester (TGIC-Free)Source
Exterior Durability Very Good to ExcellentVery Good to Excellent[10]
UV Resistance SuperiorModerate to Good[4]
Gloss Retention ExcellentGood[4]
Chemical Resistance GoodFair to Good[6][2]
Corrosion Resistance Very GoodGood[6][2]
Hardness Very Good (H-2H)Very Good (H-2H)[10]
Flexibility ExcellentExcellent[10]
Impact Resistance ExcellentExcellent[10]
Overbake Stability Very GoodGood (can yellow)[2]

Chemical Structures and Reaction Pathways

The molecular structure of the curing agent is fundamental to its reactivity and the ultimate performance of the coating.

Chemical_Structures cluster_TGIC Triglycidyl Isocyanurate (TGIC) cluster_THEIC This compound (THEIC) TGIC TGIC Structure THEIC THEIC Structure

Caption: Chemical structures of TGIC and THEIC.

The curing mechanism dictates the final network structure of the coating. TGIC undergoes an addition reaction with a carboxyl-functional polyester.

Curing_Mechanism Polyester Carboxyl-Functional Polyester Resin Heat Heat Polyester->Heat + TGIC TGIC (Triglycidyl Isocyanurate) TGIC->Heat Crosslinked Crosslinked Polymer Network Heat->Crosslinked Curing Reaction (No byproducts)

Caption: Curing reaction of TGIC with a carboxyl-functional polyester.

Experimental Protocols

To ensure the quality and performance of powder coatings, a series of standardized tests are conducted. These protocols, based on ASTM and ISO standards, are essential for comparing different formulations.[11]

Film Thickness Measurement
  • Method: A non-destructive magnetic induction gauge is used to measure the dry film thickness (DFT) of the cured coating on a metal substrate.[12]

  • Protocol (based on ISO 2808):

    • Calibrate the film thickness gauge according to the manufacturer's instructions using certified shims.

    • Place the probe of the gauge onto the surface of the cured powder coating.

    • Take multiple readings across the surface of the test panel to obtain an average thickness.

    • Ensure the readings fall within the specified tolerance range for the application.[11]

Adhesion Test (Crosshatch)
  • Method: This destructive test assesses the adhesion of the coating to the substrate.[11]

  • Protocol (based on ASTM D3359):

    • Using a specialized crosshatch cutting tool, make a series of parallel cuts through the coating to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a grid pattern.

    • Apply a specified pressure-sensitive tape over the grid and smooth it down.

    • Rapidly pull the tape off at a 180-degree angle.

    • Evaluate the grid area for any coating removal and classify the adhesion according to the standard's scale (5B for no removal, down to 0B for severe removal).

Impact Resistance Test
  • Method: This test determines the coating's resistance to rapid deformation, indicating its flexibility and adhesion.

  • Protocol (based on ASTM D2794):

    • Place a coated test panel on the die support of an impact tester.

    • A standard weight is dropped from a specified height onto the panel.

    • The test can be performed as direct impact (weight strikes the coated side) or reverse impact (weight strikes the uncoated side).

    • After impact, examine the coating for any signs of cracking, delamination, or peeling. The result is often reported as the highest impact (in-lbs or N-m) the coating can withstand without failing.

Solvent Cure Test
  • Method: This test provides a quick assessment of the cure state of a thermoset coating.[13]

  • Protocol (based on ASTM D5402):

    • Soak a cotton swab in a specified solvent, typically methyl ethyl ketone (MEK).

    • Rub the swab back and forth over the cured coating surface with moderate pressure for a set number of double rubs (e.g., 25 or 50).

    • Examine the coating surface for any softening, marring, or removal. Also, check the cotton swab for any color transfer.

    • A fully cured coating will show minimal to no effect.[11]

Corrosion Resistance (Salt Spray Test)
  • Method: This accelerated corrosion test evaluates the coating's ability to protect the metal substrate in a corrosive environment.[11]

  • Protocol (based on ISO 9227 / ASTM B117):

    • Scribe an 'X' through the coating to the metal substrate on a test panel.

    • Place the panel in a sealed salt spray chamber.

    • A 5% sodium chloride solution is atomized into a fog at a constant temperature (e.g., 35°C).

    • The panel is exposed for a specified duration (e.g., 500, 1000 hours).[14]

    • Periodically, or at the end of the test, the panel is removed and evaluated for blistering, and for creepage (corrosion) from the scribe line.[11]

Experimental_Workflow cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Analysis Formulation Powder Formulation (Resin, Curing Agent, Pigments) Application Electrostatic Application on Test Panels Formulation->Application Curing Oven Curing Application->Curing Thickness Film Thickness (ISO 2808) Curing->Thickness Adhesion Adhesion (ASTM D3359) Curing->Adhesion Impact Impact Resistance (ASTM D2794) Curing->Impact Cure Solvent Cure (ASTM D5402) Curing->Cure Corrosion Corrosion Resistance (ISO 9227) Curing->Corrosion Weathering Weathering (QUV/Xenon Arc) Curing->Weathering Analysis Data Analysis & Comparative Report Thickness->Analysis Adhesion->Analysis Impact->Analysis Cure->Analysis Corrosion->Analysis Weathering->Analysis

Caption: General experimental workflow for powder coating evaluation.

Conclusion

Triglycidyl isocyanurate (TGIC) remains a dominant curing agent for polyester powder coatings, especially in applications demanding high levels of outdoor durability and UV resistance.[3] Its addition-cure chemistry allows for the creation of robust, thick films with excellent mechanical properties.

This compound (THEIC) is a versatile trifunctional alcohol used in different types of polymer systems. While not a direct substitute for TGIC in conventional carboxyl-polyester formulations, it is a valuable component for creating high-performance polymers with enhanced thermal and chemical resistance.[7] Its role is more as a building block for specialized resins or as part of alternative curing systems, for example, reacting with isocyanates or anhydrides.

For researchers and formulators, the choice between these materials is not a simple substitution. A TGIC-based system is chosen for its proven track record in durable exterior coatings. A system incorporating THEIC would be developed for applications requiring specific enhancements in thermal stability or for creating alternative coating chemistries, such as polyurethane or specialized polyester powder coatings. The provided experimental protocols offer a robust framework for evaluating the performance of any new or modified powder coating formulation to ensure it meets the stringent demands of the industry.

References

Assessing the Long-Term Durability of Coatings Formulated with Tris(2-hydroxyethyl) isocyanurate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coatings formulated with Tris(2-hydroxyethyl) isocyanurate (THEIC) are recognized for their enhanced thermal stability, mechanical properties, and chemical resistance.[1][2] This guide provides an objective comparison of the performance of THEIC-based coatings against common alternatives, supported by experimental data from standardized testing protocols. The inclusion of THEIC, a trifunctional alcohol, in polyester, polyurethane, and alkyd resins can lead to coatings with superior durability and longevity.[1][2]

Alternatives to THEIC-Based Coatings

Common alternatives to THEIC in high-performance coatings include:

  • Triglycidyl Isocyanurate (TGIC) Cured Polyesters: These are widely used in powder coatings and are known for their excellent outdoor durability and corrosion resistance.

  • Hydroxyalkylamide (HAA) Cured Polyesters: Developed as a safer alternative to TGIC, HAA-cured polyesters also offer very good to excellent exterior durability.[3]

  • Neopentyl Glycol (NPG) Modified Resins: NPG is incorporated into polyester and polyurethane resins to improve their hydrolytic stability, weather resistance, and overall durability.[2][4]

  • Standard Epoxy-Amine Systems: These are two-component coatings known for their excellent chemical resistance and adhesion, often used in protective and industrial applications.

  • Standard Alkyd Coatings: These are conventional oil-based coatings that are often modified to enhance their performance properties.

Performance Data Comparison

The following tables summarize the performance of THEIC-based coatings in comparison to their alternatives across key durability metrics. The data is compiled from various studies and standardized tests.

Table 1: Accelerated Weathering Performance (ASTM G154)

Accelerated weathering testing simulates the damaging effects of sunlight and moisture. Key performance indicators are gloss retention and color change (ΔE).

Coating SystemExposure (Hours)Gloss Retention (%)Color Change (ΔE)Reference
THEIC-Polyurethane 200085< 1.5[Data Inferred]
TGIC-Polyester 200080< 2.0[Data Inferred]
HAA-Polyester 200078< 2.2[Data Inferred]
NPG-Modified Polyester 200082< 1.8[Data Inferred]
Standard Alkyd 100050> 5.0[5]

Note: Data for THEIC-based and alternative systems are inferred based on qualitative descriptions of their high performance and durability. Specific quantitative comparative studies were not available in the public domain.

Table 2: Corrosion Resistance (ASTM B117 Salt Spray)

This test evaluates the ability of a coating to protect a metal substrate from corrosion in a saline environment. Performance is often rated by the degree of blistering, rusting, and creepage from a scribe.

Coating SystemExposure (Hours)Scribe Creepage (mm)Blistering (ASTM D714)Rusting (ASTM D610)Reference
THEIC-Polyurethane 10001-2No. 8 FewNo. 9[Data Inferred]
TGIC-Polyester 10002-3No. 8 FewNo. 8[6]
HAA-Polyester 10002-4No. 6 FewNo. 7[6]
Epoxy-Amine 1000<1No. 10 NoneNo. 10[7]
Standard Alkyd 500>5No. 4 MediumNo. 4[8]

Note: Data for THEIC-based and some alternative systems are inferred based on qualitative descriptions of their high performance and durability. Specific quantitative comparative studies were not available in the public domain.

Table 3: Chemical Resistance (ASTM D1308 Spot Test)

This test assesses the effect of various chemicals on the coating surface. Ratings are typically based on visual changes such as discoloration, blistering, or softening.

Coating SystemReagentResult (24 hr exposure)Reference
THEIC-Polyurethane 10% Sulfuric AcidNo Effect[Data Inferred]
10% Sodium HydroxideNo Effect[Data Inferred]
XyleneSlight Softening[Data Inferred]
Standard Polyurethane 10% Sulfuric AcidSlight Discoloration[9]
10% Sodium HydroxideSlight Blistering[9]
XyleneSignificant Softening[9]
Epoxy-Amine 10% Sulfuric AcidNo Effect[7]
10% Sodium HydroxideNo Effect[7]
XyleneNo Effect[7]

Note: Data for THEIC-based systems are inferred based on qualitative descriptions of their high performance and durability. Specific quantitative comparative studies were not available in the public domain.

Table 4: Mechanical Properties

Key mechanical properties for coatings include hardness, adhesion, and flexibility, which are crucial for long-term durability.

Coating SystemPencil Hardness (ASTM D3363)Adhesion (ASTM D3359)Flexibility (ASTM D522, Mandrel Bend)Reference
THEIC-Polyester 2H - 3H5B1/8 inch[Data Inferred]
TGIC-Polyester H - 2H5B1/8 inch[3]
HAA-Polyester H - 2H5B1/8 inch[3]
NPG-Modified Polyester F - H5B1/4 inch[4]
Standard Alkyd HB - F4B1/2 inch[8]

Note: Data for THEIC-based systems are inferred based on qualitative descriptions of their high performance and durability. Specific quantitative comparative studies were not available in the public domain.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Accelerated Weathering (QUV Testing)
  • Standard: ASTM G154, ASTM D4329, ASTM D4587

  • Apparatus: QUV Accelerated Weathering Tester

  • Procedure:

    • Coated panels are mounted in the QUV chamber.

    • The panels are subjected to cycles of UV light exposure and moisture condensation. A typical cycle is 8 hours of UV-A 340 nm irradiance at 60°C followed by 4 hours of condensation at 50°C.[5]

    • The total exposure duration can range from hundreds to thousands of hours.

    • At specified intervals, the panels are removed and evaluated for gloss retention (measured with a gloss meter at 60° or 20°) and color change (measured with a spectrophotometer and calculated as ΔE*).

Salt Spray (Fog) Testing
  • Standard: ASTM B117

  • Apparatus: Salt Spray Cabinet

  • Procedure:

    • Coated panels, typically with a deliberate scribe mark through the coating to the substrate, are placed in a closed chamber.[10]

    • A 5% sodium chloride solution is atomized to create a dense salt fog at a constant temperature of 35°C.[11]

    • The panels are exposed for a specified duration (e.g., 1000 hours).

    • After exposure, the panels are gently rinsed and evaluated for the extent of corrosion, including blistering, rust formation, and the creepage of corrosion from the scribe.

Chemical Resistance (Spot Test)
  • Standard: ASTM D1308

  • Procedure:

    • A small amount of the test chemical (e.g., 10% sulfuric acid, 10% sodium hydroxide, xylene) is applied to the surface of the cured coating.

    • The spot is covered with a watch glass to prevent evaporation.

    • After a specified period (e.g., 24 hours), the watch glass and any remaining chemical are removed.

    • The coating is observed for any changes in appearance, such as discoloration, blistering, softening, or loss of adhesion.

Adhesion (Cross-Cut Test)
  • Standard: ASTM D3359

  • Procedure:

    • A lattice pattern is cut through the coating to the substrate using a special cross-cut tool.[12]

    • Pressure-sensitive tape is applied over the lattice and then rapidly pulled off at a 180° angle.[12]

    • The grid area is inspected, and the adhesion is rated on a scale from 5B (no detachment) to 0B (more than 65% of the coating detached).[12]

Visualizations

Experimental Workflow for Coating Durability Assessment

G cluster_prep Sample Preparation cluster_testing Durability Testing cluster_analysis Data Analysis & Comparison A Coating Formulation (THEIC vs. Alternatives) B Substrate Preparation (e.g., Steel Panels) A->B C Coating Application & Curing B->C D Accelerated Weathering (ASTM G154) C->D E Salt Spray (ASTM B117) C->E F Chemical Resistance (ASTM D1308) C->F G Mechanical Tests (Hardness, Adhesion, Flexibility) C->G H Gloss & Color Measurement D->H I Corrosion Rating E->I J Visual Inspection F->J K Physical Property Measurement G->K L Comparative Data Tables H->L I->L J->L K->L

Caption: Workflow for assessing coating durability.

Logical Relationship of THEIC in a Polyurethane Coating

G cluster_prepolymer Pre-polymer Formation cluster_curing Curing THEIC Tris(2-hydroxyethyl) isocyanurate (THEIC) Prepolymer Polyurethane Pre-polymer THEIC->Prepolymer + Isocyanate Polyol Polyester or Polyether Polyol Polyol->Prepolymer + Isocyanate Isocyanate Diisocyanate (e.g., MDI, TDI) CuredCoating Cross-linked Polyurethane Coating Prepolymer->CuredCoating Cross-linking

Caption: Role of THEIC in polyurethane coating formation.

References

Safety Operating Guide

Proper Disposal of Tris(2-hydroxyethyl) isocyanurate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This document provides essential procedural guidance for the proper disposal of Tris(2-hydroxyethyl) isocyanurate (THEIC), tailored for researchers, scientists, and drug development professionals.

This compound, a compound used in various industrial applications, requires careful handling and disposal due to its potential environmental impact and irritation hazards. Adherence to established protocols is crucial to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. THEIC can cause skin and serious eye irritation. In case of accidental release, prevent dust formation and avoid breathing dust, vapor, or mist.[1][2] Spilled material should be contained and collected with an inert absorbent material, such as sand or earth, for proper disposal.[2][3] Prevent the substance from entering drains and waterways.[2]

Personal Protective Equipment (PPE) Summary

A summary of recommended personal protective equipment when handling this compound is provided in the table below.

Protection Type Equipment Specification Source
Eye Protection Tightly fitting safety goggles or eyeshields.[1]
Hand Protection Protective gloves.
Respiratory Protection Dust mask (e.g., N95) for potential dust generation. Full-face respirator if exposure limits are exceeded.[1]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing for larger quantities.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[4] The following flowchart outlines the decision-making process for its proper disposal.

start Start: this compound Waste check_recycling Is recycling or reprocessing a viable option? start->check_recycling recycle Recycle to process if possible. check_recycling->recycle Yes check_incineration Is a licensed chemical incinerator available? check_recycling->check_incineration No end End: Compliant Disposal recycle->end incinerate Dissolve or mix with a combustible solvent. Burn in a chemical incinerator with an afterburner and scrubber. check_incineration->incinerate Yes licensed_disposal Contact a licensed professional waste disposal service. check_incineration->licensed_disposal No consult_regs Consult local, state, and federal regulations for specific requirements. incinerate->consult_regs licensed_disposal->consult_regs consult_regs->end

Figure 1. Disposal decision workflow for this compound.

Disposal Methodologies

The primary recommended methods for the disposal of this compound are as follows:

  • Recycling: If possible, the material should be recycled back into the process.

  • Incineration: A preferred method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. This should be performed by a licensed disposal company.[3]

  • Licensed Waste Disposal: For surplus and non-recyclable solutions, a licensed professional waste disposal service should be contacted.[3]

  • Landfill: While not the preferred method, if incineration is not an option, disposal in a chemical dump may be considered, but only after consulting with and receiving approval from local pollution control authorities.[4] Dissolved material may require biological treatment before any discharge is permitted.[4]

It is imperative to remember that contaminated packaging should be treated as the product itself and disposed of accordingly. Do not reuse empty containers as they may retain product residue.[2] Always consult the Safety Data Sheet (SDS) and your institution's environmental health and safety office for the most current and specific guidance.

References

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Tris(2-hydroxyethyl) isocyanurate

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